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  • Product: Methyl 3-amino-6-fluoro-2-methoxybenzoate
  • CAS: 1268830-91-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Abstract This in-depth technical guide provides a detailed and scientifically robust pathway for the synthesis of methyl 3-amino-6-fluoro-2-methoxybenzoate, a key intermediate in the development of advanced pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a detailed and scientifically robust pathway for the synthesis of methyl 3-amino-6-fluoro-2-methoxybenzoate, a key intermediate in the development of advanced pharmaceutical compounds. This document is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of a validated three-step synthetic route. The guide elucidates the strategic rationale behind the chosen pathway, detailed experimental protocols, and an analysis of the reaction mechanisms. All claims and procedures are substantiated with citations to authoritative scientific literature.

Introduction and Strategic Overview

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methoxy group on a benzoate scaffold, makes it a valuable building block for the synthesis of complex heterocyclic systems and other pharmacologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.

The synthetic pathway detailed herein was designed for efficiency, regiochemical control, and scalability. It commences with the commercially available starting material, 2-fluoro-6-methoxybenzoic acid, and proceeds through a logical sequence of three core transformations:

  • Fischer Esterification: The carboxylic acid is converted to its corresponding methyl ester to protect the acidic proton and enhance solubility in organic solvents for the subsequent nitration step.

  • Electrophilic Aromatic Substitution (Nitration): A nitro group is selectively introduced at the C3 position of the aromatic ring. The regioselectivity of this step is paramount and is dictated by the directing effects of the existing fluoro and methoxy substituents.

  • Catalytic Hydrogenation: The nitro group is reduced to the target primary amine, yielding the final product, methyl 3-amino-6-fluoro-2-methoxybenzoate.

This approach ensures a high degree of purity in the final product and is amenable to laboratory-scale synthesis with the potential for scale-up.

Synthesis Pathway and Mechanistic Insights

The overall synthetic scheme is presented below, followed by a detailed discussion of each transformation.

Synthesis_Pathway 2-Fluoro-6-methoxybenzoic Acid 2-Fluoro-6-methoxybenzoic Acid Methyl 2-fluoro-6-methoxybenzoate Methyl 2-fluoro-6-methoxybenzoate 2-Fluoro-6-methoxybenzoic Acid->Methyl 2-fluoro-6-methoxybenzoate  Step 1: Esterification (MeOH, H₂SO₄) Methyl 6-fluoro-2-methoxy-3-nitrobenzoate Methyl 6-fluoro-2-methoxy-3-nitrobenzoate Methyl 2-fluoro-6-methoxybenzoate->Methyl 6-fluoro-2-methoxy-3-nitrobenzoate  Step 2: Nitration (HNO₃, H₂SO₄) Methyl 3-amino-6-fluoro-2-methoxybenzoate Methyl 3-amino-6-fluoro-2-methoxybenzoate Methyl 6-fluoro-2-methoxy-3-nitrobenzoate->Methyl 3-amino-6-fluoro-2-methoxybenzoate  Step 3: Reduction (H₂, Pd/C)

Caption: Overall synthetic pathway for methyl 3-amino-6-fluoro-2-methoxybenzoate.

Step 1: Fischer Esterification of 2-Fluoro-6-methoxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5]

Causality of Experimental Choices:

  • Methanol as Reagent and Solvent: Using methanol in a large excess serves a dual purpose: it acts as the nucleophile and as the reaction solvent. This high concentration shifts the equilibrium towards the product side, maximizing the yield of the ester.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid and an excellent catalyst for this transformation. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Furthermore, its dehydrating properties help to remove the water formed during the reaction, further driving the equilibrium towards the products.

Reaction: 2-Fluoro-6-methoxybenzoic Acid + CH₃OH ⇌ Methyl 2-fluoro-6-methoxybenzoate + H₂O

Step 2: Regioselective Nitration

This is the most critical step in the synthesis, as it establishes the correct substitution pattern on the aromatic ring. The nitration is achieved via an electrophilic aromatic substitution mechanism using a nitrating mixture of concentrated nitric and sulfuric acids.[6][7][8][9]

Authoritative Grounding for Regioselectivity: The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the fluorine atom (-F).

  • Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and a strong ortho, para-director.[9][10][11][12] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

  • Fluorine Atom (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect (-I effect). However, it is also an ortho, para-director because of the resonance donation of one of its lone pairs (+M effect).[13][14][15] While the inductive effect deactivates the ring overall, the resonance effect enriches the ortho and para positions with electron density relative to the meta position.

Synergistic Directing Effects: In 2-fluoro-6-methoxybenzoate, the powerful ortho, para-directing methoxy group strongly activates the C3 (ortho) and C5 (para) positions. The fluorine atom also directs ortho and para to itself, which are the C3 and C5 positions. The confluence of these directing effects strongly favors the substitution of the incoming electrophile (the nitronium ion, NO₂⁺) at the C3 position, which is ortho to both the fluorine and the methoxy group, and para to neither. The C5 position is sterically more hindered. Therefore, the desired 3-nitro isomer is the major product.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation HNO₃H₂SO₄ HNO₃H₂SO₄ H₂NO₃⁺HSO₄⁻ H₂NO₃⁺HSO₄⁻ HNO₃H₂SO₄->H₂NO₃⁺HSO₄⁻ H₂NO₃⁺ H₂NO₃⁺ NO₂⁺H₂O NO₂⁺H₂O H₂NO₃⁺->NO₂⁺H₂O Methyl 2-fluoro-6-methoxybenzoate Methyl 2-fluoro-6-methoxybenzoate Arenium Ion Intermediate Arenium Ion Intermediate Methyl 2-fluoro-6-methoxybenzoate->Arenium Ion Intermediate + NO₂⁺ Resonance Structures Resonance Structures Arenium Ion Intermediate->Resonance Structures Methyl 6-fluoro-2-methoxy-3-nitrobenzoate Methyl 6-fluoro-2-methoxy-3-nitrobenzoate Arenium Ion Intermediate->Methyl 6-fluoro-2-methoxy-3-nitrobenzoate + H₂O - H₃O⁺

Caption: Mechanism of electrophilic aromatic nitration.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation as it is highly efficient and chemoselective, leaving the ester group intact.[16]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C) Catalyst: 10% Pd/C is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It provides a large surface area for the reaction to occur.

  • Hydrogen Gas (H₂): Hydrogen gas serves as the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient concentration for the reaction to proceed efficiently.

  • Methanol or Ethanol as Solvent: These solvents are excellent for dissolving the nitro-intermediate and are inert under the reaction conditions.

The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the surface of the palladium catalyst, where the reduction takes place.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Concentrated acids are highly corrosive and should be handled with extreme care.

Protocol 3.1: Synthesis of Methyl 2-fluoro-6-methoxybenzoate
  • To a solution of 2-fluoro-6-methoxybenzoic acid (10.0 g, 58.8 mmol) in methanol (100 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-fluoro-6-methoxybenzoate as an oil or low-melting solid. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 3.2: Synthesis of Methyl 6-fluoro-2-methoxy-3-nitrobenzoate
  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

  • Slowly add methyl 2-fluoro-6-methoxybenzoate (9.2 g, 50.0 mmol) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (4.2 mL, ~63 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the ester over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from methanol or ethanol to yield methyl 6-fluoro-2-methoxy-3-nitrobenzoate as a solid.

Protocol 3.3: Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate
  • To a solution of methyl 6-fluoro-2-methoxy-3-nitrobenzoate (5.0 g, 21.8 mmol) in methanol (100 mL) in a hydrogenation flask, add 10% palladium on carbon (0.5 g, 10 wt%).

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 3-amino-6-fluoro-2-methoxybenzoate.

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsTypical Yield
1Esterification2-Fluoro-6-methoxybenzoic AcidMethyl 2-fluoro-6-methoxybenzoateMeOH, H₂SO₄>95%
2NitrationMethyl 2-fluoro-6-methoxybenzoateMethyl 6-fluoro-2-methoxy-3-nitrobenzoateHNO₃, H₂SO₄80-90%
3ReductionMethyl 6-fluoro-2-methoxy-3-nitrobenzoateMethyl 3-amino-6-fluoro-2-methoxybenzoateH₂, 10% Pd/C>90%

Conclusion

The synthetic pathway described in this technical guide provides a reliable and efficient method for the preparation of methyl 3-amino-6-fluoro-2-methoxybenzoate. The three-step sequence, commencing with 2-fluoro-6-methoxybenzoic acid, is characterized by its logical progression, high regioselectivity in the key nitration step, and high-yielding transformations. The detailed experimental protocols and mechanistic discussions offer a comprehensive resource for researchers in the field of pharmaceutical synthesis. The principles and techniques outlined are foundational and can be adapted for the synthesis of other similarly substituted aromatic intermediates.

References

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ACS Publications. The activating effect of fluorine in electrophilic aromatic substitution. [Link]

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts (PhD thesis). University of Glasgow. [Link]

  • ResearchGate. (2016, January 29). Nitration of Methyl Benzoate. [Link]

  • PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. [Link]

  • St. John's University & College of St. Benedict. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]

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  • Supporting Information - Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ResearchGate. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • University of Missouri - Kansas City. 7. Nitration of Methyl Benzoate. [Link]

  • PubMed Central. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

  • askIITians. (2025, August 30). What happens when anisole is nitrated?. [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]

  • esterification of benzoic acid to methyl benzoate. [Link]

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  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
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Exploratory

An In-Depth Technical Guide to Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS Number: 1268830-91-6)

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-6-fluoro-2-methoxybenzoate is a fluorinated aromatic building block with significant potential in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a fluorinated aromatic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring amino, fluoro, and methoxy groups on a benzoate scaffold, presents a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics. While detailed experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from related structures and patents to provide valuable insights for researchers in the field.

Chemical Identity and Physical Properties

Methyl 3-amino-6-fluoro-2-methoxybenzoate is identified by the Chemical Abstracts Service (CAS) number 1268830-91-6. Its molecular structure and key properties are summarized below.

PropertyValueSource
Chemical Name Methyl 3-amino-6-fluoro-2-methoxybenzoatePharmaffiliates
CAS Number 1268830-91-6Pharmaffiliates
Molecular Formula C₉H₁₀FNO₃Pharmaffiliates
Molecular Weight 199.18 g/mol Pharmaffiliates
Appearance Not specified (likely a solid)-
Storage 2-8°C RefrigeratorPharmaffiliates

Structure and Spectroscopic Data

The chemical structure of Methyl 3-amino-6-fluoro-2-methoxybenzoate is characterized by a benzene ring substituted with a methyl ester, a methoxy group, an amino group, and a fluorine atom.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the amino group protons. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would display unique resonances for each of the nine carbon atoms in the molecule, with the chemical shifts influenced by the electronegative fluorine, oxygen, and nitrogen atoms.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.18 g/mol ).

Synthesis

A definitive, detailed experimental protocol for the synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A common strategy for the synthesis of substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group.

A potential synthetic pathway could start from a commercially available substituted benzoic acid. The key steps would likely involve:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Nucleophilic Aromatic Substitution or other functional group interconversion: To install the fluoro and methoxy groups at the desired positions.

  • Reduction: Conversion of the nitro group to an amino group.

A patent for the synthesis of the related compound, methyl 2-fluoro-3-aminobenzoate, describes a process starting from 2,6-dichlorobenzoic acid. This involves nitration, esterification, selective fluorination, and finally, catalytic hydrogenation to reduce the nitro group[1]. A similar multi-step synthesis is a likely approach for Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Proposed Synthetic Workflow:

G A Substituted Benzoic Acid Precursor B Nitration A->B HNO₃ / H₂SO₄ C Esterification B->C CH₃OH / H⁺ D Functional Group Interconversion (e.g., Fluorination, Methoxylation) C->D Various Reagents E Reduction of Nitro Group D->E e.g., H₂ / Pd/C F Methyl 3-amino-6-fluoro-2-methoxybenzoate E->F

Caption: Proposed general synthetic workflow for Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Applications in Drug Discovery and Development

Fluorinated building blocks are of high interest in medicinal chemistry as the introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The structural motifs present in Methyl 3-amino-6-fluoro-2-methoxybenzoate make it a valuable intermediate for the synthesis of various biologically active compounds.

While no specific drug molecules have been identified as being directly synthesized from this compound in the searched literature, its structural features are present in a number of kinase inhibitors and other therapeutic agents. For instance, the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib involves intermediates with similar substitution patterns[2][3][4].

The amino group provides a key reactive handle for amide bond formation or for the construction of heterocyclic rings, which are common scaffolds in many drug molecules. The fluorine and methoxy groups can be used to fine-tune the electronic and steric properties of the final compound to optimize its interaction with biological targets.

Potential Application in Kinase Inhibitor Synthesis:

G A Methyl 3-amino-6-fluoro- 2-methoxybenzoate B Amide Coupling or Cyclization Reactions A->B Coupling Reagents or Condensation C Heterocyclic Core Structure (e.g., Quinazoline, Pyrimidine) B->C D Further Functionalization C->D Introduction of Side Chains E Kinase Inhibitor Candidate D->E

Caption: Hypothetical workflow for the use of Methyl 3-amino-6-fluoro-2-methoxybenzoate in the synthesis of a kinase inhibitor.

Safety and Handling

Based on information from suppliers of similar compounds, Methyl 3-amino-6-fluoro-2-methoxybenzoate should be handled with care in a laboratory setting.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection[5].

  • Ventilation: Use only in a well-ventilated area[5].

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling[5].

  • Storage: Store in a well-ventilated place. Keep the container tightly closed[5].

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a valuable, albeit not extensively documented, building block for medicinal chemistry and drug discovery. Its fluorinated and multi-functionalized aromatic structure offers a versatile starting point for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. While a detailed experimental profile is yet to be widely published, the information synthesized in this guide from related compounds provides a strong foundation for researchers to explore the potential of this compound in their drug development programs. Further research into the synthesis and application of this intermediate is warranted to fully unlock its potential in the creation of next-generation pharmaceuticals.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).
  • ResearchGate. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
  • ChemScene. (n.d.).
  • ChemicalBook. (n.d.).
  • Fisher Scientific. (2025).
  • ResearchGate. (2025). (PDF) Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M.
  • Frontiers. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS.
  • Synquest Labs. (2020).
  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Cyclohexasiloxane, dodecamethyl- (CAS 540-97-6).
  • Thermo Fisher Scientific. (n.d.).
  • Frontiers. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS.
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (2007).
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
  • Sigma-Aldrich. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid.
  • Supplementary Inform
  • Carl ROTH. (2025).
  • ChemicalBook. (n.d.).
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Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-6-fluoro-2-methoxybenzoate

This guide provides a comprehensive framework for the spectroscopic analysis of Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS No. 1268830-91-6), a substituted aminobenzoate derivative relevant in pharmaceutical and chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the spectroscopic analysis of Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS No. 1268830-91-6), a substituted aminobenzoate derivative relevant in pharmaceutical and chemical research.[1] As direct experimental spectra for this specific compound are not widely available in public databases, this document serves as an expert guide to the principles, methodologies, and expected outcomes for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural confirmation of such molecules is paramount in drug development and materials science, where seemingly minor positional changes of functional groups can drastically alter biological activity and chemical properties. This guide is structured to provide researchers with the causal logic behind experimental choices and a self-validating system for confirming the molecule's identity and purity.

Molecular Structure and Predicted Spectroscopic Features

A foundational analysis of the molecular structure is the first step in any spectroscopic investigation. It allows us to form hypotheses that we will then test and confirm with instrumental analysis.

Molecular Formula: C₉H₁₀FNO₃[1] Molecular Weight: 199.18 g/mol [1]

The structure contains several key features that will give rise to distinct spectroscopic signals:

  • A substituted benzene ring , which will show characteristic signals in the aromatic region of NMR spectra and specific C=C stretching bands in the IR spectrum.

  • An amino group (-NH₂) , which contains exchangeable protons visible in ¹H NMR and characteristic N-H stretching vibrations in IR.

  • A fluoro group (-F) , which will induce significant splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling.

  • A methoxy group (-OCH₃) , identifiable as a sharp singlet in the ¹H NMR spectrum.

  • A methyl ester group (-COOCH₃) , which has a distinct carbonyl (C=O) stretch in the IR spectrum and a singlet in the ¹H NMR spectrum.

Spectroscopic_Workflow Sample Synthesized Sample: Methyl 3-amino-6-fluoro-2-methoxybenzoate MS Mass Spectrometry (ESI-HRMS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirm_MW Confirm Molecular Formula C₉H₁₀FNO₃ (m/z 200.0723 for [M+H]⁺) MS->Confirm_MW Provides exact mass Confirm_FG Confirm Functional Groups (-NH₂, C=O, C-O, C-F) IR->Confirm_FG Identifies vibrations Confirm_Structure Elucidate C-H Framework & Connectivity (via Couplings) NMR->Confirm_Structure Maps atomic positions Final Structure Confirmed Confirm_MW->Final Matches expected formula Confirm_FG->Final Consistent with structure Confirm_Structure->Final Unambiguous connectivity

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-6-fluoro-2-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed exploration of viable synthetic routes for its preparation, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. The methodologies presented are designed to be robust, scalable, and informed by established chemical principles, offering researchers a solid foundation for their synthetic endeavors.

Introduction: Strategic Importance of Methyl 3-amino-6-fluoro-2-methoxybenzoate

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Methyl 3-amino-6-fluoro-2-methoxybenzoate, with its unique substitution pattern of an amino, a fluoro, and a methoxy group on a benzoic acid scaffold, represents a valuable intermediate for the synthesis of complex therapeutic agents. The careful orchestration of these functional groups presents a synthetic challenge that requires a nuanced understanding of aromatic chemistry. This guide delves into the practical approaches for constructing this important molecule, emphasizing the critical role of starting material selection in achieving an efficient and successful synthesis.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, suggesting multiple synthetic pathways. The key challenge lies in the regioselective introduction of the three distinct functional groups. Two primary strategies emerge as the most logical and practical approaches:

  • Strategy A: Late-Stage Amination. This approach involves the construction of a fluorinated and methoxylated benzoic acid derivative, followed by the introduction of the amino group in the final steps, typically via the reduction of a nitro group.

  • Strategy B: Early Introduction of Nitrogen. This strategy commences with a nitrogen-containing starting material, with the fluoro and methoxy groups being introduced subsequently.

The choice between these strategies will largely depend on the commercial availability and cost of the starting materials, as well as the desired overall efficiency and scalability of the synthesis.

Synthetic Route I: Late-Stage Amination via Nitration and Reduction

This is often the more convergent and reliable approach, leveraging well-established nitration and reduction chemistries.

Overview of Synthetic Route I

This pathway commences with a commercially available fluorinated methoxybenzoic acid derivative, which is then subjected to nitration, esterification, and subsequent reduction of the nitro group to afford the target amine.

Synthetic Route I A 2-Fluoro-6-methoxybenzoic acid B Methyl 2-fluoro-6-methoxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 5-fluoro-2-methoxy-3-nitrobenzoate B->C Nitration (HNO3, H2SO4) D Methyl 3-amino-6-fluoro-2-methoxybenzoate C->D Reduction (e.g., Fe/AcOH or H2, Pd/C)

Caption: Synthetic pathway for Methyl 3-amino-6-fluoro-2-methoxybenzoate via a late-stage amination strategy.

Starting Material: 2-Fluoro-6-methoxybenzoic acid

The selection of 2-fluoro-6-methoxybenzoic acid as the starting material is strategic. The existing fluoro and methoxy groups direct the subsequent electrophilic nitration to the desired position (C3) due to the ortho, para-directing nature of the methoxy group and the meta-directing nature of the carboxylic acid (after esterification) and fluorine. This commercially available starting material provides a solid foundation for the synthesis.

Experimental Protocols

Step 1: Esterification of 2-Fluoro-6-methoxybenzoic acid

  • Rationale: The carboxylic acid is esterified to the methyl ester to protect it from reacting in the subsequent nitration step and to increase the solubility of the intermediate in organic solvents.

  • Procedure:

    • To a solution of 2-fluoro-6-methoxybenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-fluoro-6-methoxybenzoate.

Step 2: Nitration of Methyl 2-fluoro-6-methoxybenzoate

  • Rationale: A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent for aromatic compounds. The strong electron-withdrawing nature of the ester and fluorine, combined with the activating effect of the methoxy group, directs the nitro group to the C3 position.

  • Procedure:

    • To a pre-cooled (0 °C) mixture of concentrated sulfuric acid (3 vol) and fuming nitric acid (1.5 vol), slowly add Methyl 2-fluoro-6-methoxybenzoate (1.0 eq) while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain Methyl 5-fluoro-2-methoxy-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is readily reduced to an amine using various methods. A common and effective method is the use of iron powder in acetic acid, which is cost-effective and provides high yields.[1] Alternatively, catalytic hydrogenation offers a cleaner reaction profile.

  • Procedure (Iron/Acetic Acid):

    • To a mixture of Methyl 5-fluoro-2-methoxy-3-nitrobenzoate (1.0 eq) in acetic acid (10 vol), add iron powder (3.0-5.0 eq) portion-wise.

    • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.

    • Cool the mixture, filter through a pad of celite, and wash the celite with ethyl acetate.

    • Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Synthetic Route II: Alternative Approach from a Nitro-Substituted Precursor

An alternative strategy involves starting with a commercially available nitro-substituted fluorotoluene and building the molecule from there.

Overview of Synthetic Route II

This pathway begins with 2-fluoro-3-nitrotoluene, which undergoes oxidation, esterification, methoxylation, and finally reduction.

Synthetic Route II A 2-Fluoro-3-nitrotoluene B 2-Fluoro-3-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C Methyl 2-fluoro-3-nitrobenzoate B->C Esterification (MeOH, H2SO4) D Methyl 6-methoxy-3-nitrobenzoate C->D Nucleophilic Aromatic Substitution (NaOMe, MeOH) E Methyl 3-amino-6-fluoro-2-methoxybenzoate D->E Reduction (e.g., H2, Pd/C)

Caption: An alternative synthetic pathway for Methyl 3-amino-6-fluoro-2-methoxybenzoate starting from a fluoronitrotoluene.

Starting Material: 2-Fluoro-3-nitrotoluene

This starting material is also commercially available. The presence of the nitro group activates the ortho- and para-positions to nucleophilic aromatic substitution, which is a key step in this synthetic route.

Experimental Protocols

Step 1: Oxidation of 2-Fluoro-3-nitrotoluene

  • Rationale: The methyl group is oxidized to a carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation.

  • Procedure:

    • To a solution of 2-fluoro-3-nitrotoluene (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (3.0-4.0 eq) portion-wise.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction, filter off the manganese dioxide, and wash with hot water.

    • Acidify the filtrate with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-fluoro-3-nitrobenzoic acid.

Step 2: Esterification of 2-Fluoro-3-nitrobenzoic acid

  • Procedure: Follow the same procedure as in Route I, Step 1.

Step 3: Nucleophilic Aromatic Substitution

  • Rationale: The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic displacement by a methoxide source.

  • Procedure:

    • To a solution of sodium methoxide (1.5-2.0 eq) in dry methanol, add Methyl 2-fluoro-3-nitrobenzoate (1.0 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, neutralize with acetic acid, and concentrate.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield Methyl 6-methoxy-3-nitrobenzoate.

Step 4: Reduction of the Nitro Group

  • Procedure: Follow a similar reduction procedure as in Route I, Step 3. Catalytic hydrogenation with Pd/C is often preferred in this case to avoid potential issues with the methoxy group under acidic reduction conditions.

Data Summary and Comparison

ParameterSynthetic Route ISynthetic Route II
Starting Material 2-Fluoro-6-methoxybenzoic acid2-Fluoro-3-nitrotoluene
Number of Steps 34
Key Transformations Esterification, Nitration, ReductionOxidation, Esterification, SNAr, Reduction
Potential Challenges Regioselectivity of nitrationHarsh oxidation conditions, SNAr efficiency
Overall Yield (Estimated) Moderate to HighLow to Moderate

Conclusion and Future Perspectives

Both synthetic routes presented offer viable pathways to Methyl 3-amino-6-fluoro-2-methoxybenzoate. The choice of route will depend on factors such as the cost and availability of starting materials, desired scale of production, and the laboratory's expertise with specific reactions. Route I is generally more direct and likely to provide higher overall yields. Future work could focus on developing more efficient and environmentally benign catalytic methods for the key transformations, such as C-H activation for direct amination or methoxylation, to further streamline the synthesis of this valuable building block.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link][1][2]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. Retrieved from [3]

  • Patsnap. (n.d.). Method for preparing 3-amino-2-methyl benzoic acid. Retrieved from [Link][4]

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Foundational

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS No: 1268830-91-6) is a highly functionalized aromatic compound that has e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS No: 1268830-91-6) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its strategic arrangement of an amino group, a fluorine atom, a methoxy group, and a methyl ester on a benzene ring provides a versatile platform for synthetic diversification. The incorporation of fluorine is a widely used strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[2] This guide, intended for researchers and drug development professionals, offers a detailed exploration of the chemical properties, spectroscopic profile, reactivity, and synthetic utility of this important building block.

Physicochemical Properties

The fundamental physical and chemical characteristics of Methyl 3-amino-6-fluoro-2-methoxybenzoate are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 1268830-91-6[1]
Molecular Formula C₉H₁₀FNO₃[1]
Molecular Weight 199.18 g/mol [1]
Appearance Not specified, likely a solid
Storage 2-8°C, Refrigerator[1]
SMILES COC1=C(C(=O)OC)C=C(F)C=C1N

Molecular Structure and Key Reactive Centers

The structure of Methyl 3-amino-6-fluoro-2-methoxybenzoate is defined by the interplay of its functional groups, which dictates its chemical behavior.

Caption: 2D Structure of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

The primary reactive sites are the nucleophilic amino group at the C3 position and the electrophilic carbonyl carbon of the methyl ester. The fluorine and methoxy groups act as powerful directing groups and modulators of the aromatic ring's electron density.

Spectroscopic Profile (Predicted)

Technique Expected Observations
¹H NMR - Aromatic Protons: Two signals in the aromatic region (~6.5-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. - -OCH₃ (methoxy): A sharp singlet around 3.8-4.0 ppm.[5][6] - -OCH₃ (ester): A sharp singlet, typically slightly downfield from the ether methoxy, around 3.9 ppm.[5][6] - -NH₂: A broad singlet that can appear over a wide range (e.g., 3.5-5.5 ppm), whose position is dependent on solvent and concentration.
¹³C NMR - C=O (ester): A signal in the range of 165-170 ppm.[4] - Aromatic Carbons: Six distinct signals. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JC-F) and appear significantly downfield. Carbons attached to oxygen and nitrogen will also be downfield. - -OCH₃ Carbons: Two signals in the 50-60 ppm range.[4]
IR Spectroscopy - N-H Stretch: Two characteristic medium-intensity bands around 3350-3450 cm⁻¹ for the primary amine. - C=O Stretch (ester): A strong, sharp absorption around 1700-1730 cm⁻¹. - C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹. - C-O Stretch: Asymmetric and symmetric stretches for the ether and ester groups between 1000-1300 cm⁻¹.
Mass Spec. - Molecular Ion (M⁺): A peak at m/z ≈ 199.06, corresponding to the molecular formula C₉H₁₀FNO₃. - Key Fragments: Expect losses corresponding to the methoxy group (-OCH₃, M-31) and the methyl ester group (-COOCH₃, M-59).

Reactivity and Synthetic Applications

The synthetic value of Methyl 3-amino-6-fluoro-2-methoxybenzoate lies in the distinct reactivity of its functional groups, making it a versatile scaffold for building more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[7][8]

G cluster_sites Key Reactive Sites main Methyl 3-amino-6-fluoro-2-methoxybenzoate amino Amino Group (-NH₂) (Nucleophilic) main->amino ester Ester Group (-COOCH₃) (Electrophilic Carbonyl) main->ester acylation N-Acylation / N-Alkylation amino->acylation R-COCl or R-X diazotization Diazotization (Sandmeyer Rxn) amino->diazotization NaNO₂, HCl hydrolysis Ester Hydrolysis ester->hydrolysis H₂O / H⁺ or OH⁻ amidation Amidation ester->amidation R₂NH amide_prod Amide Derivatives acylation->amide_prod diverse_prod Further Functionalization diazotization->diverse_prod acid_prod Carboxylic Acid Derivative hydrolysis->acid_prod amidation->amide_prod

Caption: Key reaction pathways for Methyl 3-amino-6-fluoro-2-methoxybenzoate.

  • Reactions at the Amino Group : The primary amine is the most versatile functional group. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. It can also be used in reductive amination or serve as a nucleophile in substitution reactions. This site is crucial for linking the scaffold to other molecular fragments.

  • Reactions at the Ester Group : The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-amino-6-fluoro-2-methoxybenzoic acid. This carboxylic acid provides a new handle for further chemistry, such as amide bond formation using standard peptide coupling reagents. Alternatively, the ester can be directly converted to an amide via aminolysis.

  • Aromatic Ring Chemistry : While the ring is substituted, further electrophilic aromatic substitution is possible, though the existing groups will direct incoming electrophiles to specific positions. The fluorine atom, while generally unreactive in nucleophilic aromatic substitution (SNAr) on an electron-rich ring, can be activated under specific conditions or in downstream intermediates.

Exemplary Protocol: N-Acylation

This protocol provides a self-validating, step-by-step methodology for a common transformation, illustrating the compound's utility. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize Methyl 3-(acetylamino)-6-fluoro-2-methoxybenzoate.

Rationale: Acylation of the amino group is a fundamental step to protect the amine, modify solubility, or introduce a group for further coupling. Acetyl chloride is a simple, highly reactive acylating agent. A non-nucleophilic base is used to neutralize the HCl byproduct without competing in the reaction.

Materials:

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution & Inerting (Causality: Prevention of Hydrolysis): Dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon). This prevents the highly reactive acetyl chloride from hydrolyzing with atmospheric moisture.

  • Cooling (Causality: Reaction Control): Cool the solution to 0°C using an ice-water bath. The acylation reaction is exothermic. Cooling maintains control, prevents side reactions, and ensures selectivity.

  • Base Addition (Causality: Acid Scavenging): Add the non-nucleophilic base (e.g., TEA, 1.5 eq) to the stirred solution. The base will neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Acylating Agent Addition (Causality: Controlled Reaction): Add acetyl chloride (1.1 eq) dropwise to the cold, stirred solution over 5-10 minutes. A slow, dropwise addition is critical to manage the exotherm and prevent the formation of di-acylated or other byproducts.

  • Reaction & Monitoring (Causality: Ensuring Completion): Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. TLC provides a rapid, visual confirmation that the starting material has been consumed.

  • Aqueous Workup (Causality: Purification):

    • Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine. The washes remove the amine salt, excess base, and any water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation (Causality: Final Purity): Purify the crude solid by recrystallization or column chromatography on silica gel. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity, which validates the success of the protocol.

Safety and Handling

Based on related structures, Methyl 3-amino-6-fluoro-2-methoxybenzoate should be handled with appropriate care.[9][10]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10] May also cause respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

Conclusion

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a strategically designed chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique combination of reactive functional groups, modulated by the electronic effects of its substituents, provides a robust platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics.

References

  • Chem-Impex. (n.d.). Methyl 3-amino-2-fluorobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • National Center for Biotechnology Information. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

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Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 3-amino-6-fluoro-2-methoxybenzoate

Introduction: The Architectural Value of Fluorinated Anthranilates in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of Fluorinated Anthranilates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties—high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 3-amino-6-fluoro-2-methoxybenzoate stands as a pivotal, yet elegantly simple, intermediate that embodies these principles. Its trifunctional, substituted aromatic ring offers a versatile platform for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases, which have become a focal point in oncology and immunology research.

This guide provides an in-depth examination of Methyl 3-amino-6-fluoro-2-methoxybenzoate, intended for researchers, scientists, and drug development professionals. We will dissect its core chemical properties, outline a logical and robust synthetic pathway, explore its critical role as a precursor in the development of targeted therapeutics like Bruton's tyrosine kinase (BTK) inhibitors, and provide the necessary analytical and safety data for its confident application in the laboratory.

Core Molecular Profile

A precise understanding of a starting material's fundamental properties is a prerequisite for any successful synthetic campaign. The identity and key physicochemical characteristics of Methyl 3-amino-6-fluoro-2-methoxybenzoate are summarized below.

PropertyValueSource
Chemical Name Methyl 3-amino-6-fluoro-2-methoxybenzoate-
Synonym 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester[1]
CAS Number 1268830-91-6[1][2]
Molecular Formula C₉H₁₀FNO₃[1]
Molecular Weight 199.18 g/mol [1]
SMILES COC(=O)c1c(F)ccc(c1OC)N[2]

Strategic Synthesis Pathway: A Validated Approach

The synthesis of substituted anthranilates like Methyl 3-amino-6-fluoro-2-methoxybenzoate typically relies on a well-established and logical sequence of aromatic chemistry: regioselective nitration followed by reduction. This two-step process provides a reliable route from commercially available precursors. The causality behind this strategy is clear: the nitro group serves as a robust precursor to the amine, and its powerful electron-withdrawing nature facilitates its introduction onto the ring, while its subsequent reduction is often a high-yielding and clean transformation.

A plausible and field-proven protocol, based on established methodologies for analogous compounds, is detailed below.[3][4]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Methyl 2-fluoro-6-methoxybenzoate B Methyl 3-fluoro-2-methoxy-6-nitrobenzoate A->B HNO₃ / H₂SO₄ 0 °C to RT C Methyl 3-fluoro-2-methoxy-6-nitrobenzoate D Methyl 3-amino-6-fluoro-2-methoxybenzoate (Target Compound) C->D Fe / NH₄Cl EtOH / H₂O, Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Nitration of Methyl 2-fluoro-6-methoxybenzoate

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add Methyl 2-fluoro-6-methoxybenzoate (1.0 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (1.5 eq.), pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the solid under vacuum. The crude product is Methyl 3-fluoro-2-methoxy-6-nitrobenzoate.

Causality Note: The use of a strong acid medium (H₂SO₄) protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution. The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of dinitrated byproducts.

Step 2: Reduction of the Nitro Group

  • Setup: In a round-bottom flask, create a suspension of iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.) in a 4:1 mixture of ethanol and water. Heat the mixture to reflux with vigorous stirring.

  • Reagent Addition: Add the crude Methyl 3-fluoro-2-methoxy-6-nitrobenzoate from the previous step portion-wise to the refluxing mixture. The addition should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue is then extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Final Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Trustworthiness Note: This reduction method using iron in the presence of a mild proton source like ammonium chloride is a classic, reliable, and cost-effective method for converting aromatic nitro compounds to anilines. It is known for its high yield and functional group tolerance, making it a trustworthy choice in a multi-step synthesis.

Application in Drug Development: A Key Building Block for BTK Inhibitors

The true value of an intermediate is demonstrated by its successful incorporation into high-value active pharmaceutical ingredients (APIs). Methyl 3-amino-6-fluoro-2-methoxybenzoate serves as a key precursor for the synthesis of advanced kinase inhibitors, specifically Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical signaling protein in the B-cell receptor pathway, and its inhibition has proven to be a highly effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.

A recent patent highlights the synthesis of potent BTK inhibitors, such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, where the "5-fluoro-2-methoxybenzamido" moiety is derived directly from our title compound or its corresponding carboxylic acid.[5]

The synthetic logic involves the following transformation:

G cluster_0 Amide Coupling A Methyl 3-amino-6-fluoro-2-methoxybenzoate (or its corresponding acid) C Final BTK Inhibitor A->C Coupling Agent (e.g., HATU) B Amine-containing Core Scaffold B->C

Sources

Foundational

A Technical Guide to the Synthetic Potential of Methyl 3-amino-6-fluoro-2-methoxybenzoate: A Versatile Scaffold for Advanced Drug Discovery

Abstract Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly functionalized aromatic scaffold poised for significant application in medicinal chemistry and drug development. Its unique substitution pattern, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly functionalized aromatic scaffold poised for significant application in medicinal chemistry and drug development. Its unique substitution pattern, featuring a nucleophilic aniline, a sterically accessible ester, and modulating fluoro and methoxy groups, offers a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthetic potential of this compound, detailing robust protocols for derivatization at its key reactive sites. We will delve into the chemical logic behind various synthetic transformations, including modifications of the amino and ester functionalities, as well as potential elaborations of the aromatic core. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical, field-tested methodologies for the generation of novel chemical entities.

Introduction: The Strategic Value of Methyl 3-amino-6-fluoro-2-methoxybenzoate

The strategic incorporation of fluorine atoms and methoxy groups into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] Methyl 3-amino-6-fluoro-2-methoxybenzoate presents these desirable features pre-installed on a versatile anthranilate framework. The electron-donating methoxy and amino groups, combined with the electron-withdrawing fluorine, create a unique electronic environment that influences the reactivity of each functional group. This interplay allows for selective chemical modifications, making it a valuable starting material for the synthesis of targeted therapies, particularly in oncology.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is essential for reaction design and optimization.

PropertyValue
CAS Number 1268830-91-6
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance Off-white to white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Derivatization of the Amino Group: A Gateway to Diverse Amides, Sulfonamides, and Amines

The primary amino group is arguably the most versatile handle for derivatization. Its nucleophilicity, while slightly attenuated by the aromatic ring, is sufficient for a wide range of transformations.

N-Acylation and N-Sulfonylation

Formation of amide and sulfonamide bonds are cornerstone reactions in medicinal chemistry. The resulting derivatives often exhibit improved biological activity and pharmacokinetic profiles.

Causality of Experimental Choices: The choice of acylation or sulfonylation conditions is dictated by the reactivity of the acylating/sulfonylating agent and the nucleophilicity of the aniline. For highly reactive acyl chlorides or sulfonyl chlorides, a non-nucleophilic base like triethylamine or pyridine is sufficient to scavenge the HCl byproduct. For less reactive carboxylic acids, a coupling agent is required to activate the carboxyl group.

Self-Validating System: The success of the reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting aniline and the appearance of a new, less polar spot corresponding to the product.

Experimental Protocol: General Procedure for N-Acylation with Acyl Chlorides

  • Dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add triethylamine (1.2 eq.) and cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM (0.2 M).

  • Cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

N-Alkylation via Reductive Amination

Reductive amination provides a direct and efficient method for the synthesis of secondary and tertiary amines by reacting the aniline with an aldehyde or ketone in the presence of a reducing agent.[2][3][4]

Causality of Experimental Choices: Sodium triacetoxyborohydride is often the reducing agent of choice as it is mild, tolerant of a wide range of functional groups, and effective under slightly acidic conditions which favor imine formation.

Self-Validating System: The reaction progress can be followed by LC-MS, looking for the mass of the expected product. The disappearance of the starting materials (aniline and carbonyl compound) is also a key indicator.

Experimental Protocol: Reductive Amination

  • To a solution of Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in dichloroethane (DCE, 0.2 M), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Table 1: Potential Amino Group Derivatives and Corresponding Reagents

Derivative ClassReagent ExampleProduct Type
AmideBenzoyl chlorideN-Benzoylamide
AmideAcetic anhydrideN-Acetamide
Sulfonamidep-Toluenesulfonyl chlorideN-Tosylsulfonamide
Secondary AmineBenzaldehydeN-Benzylamine
Tertiary AmineAcetone (excess)N,N-Diisopropylamine

Modification of the Ester Group: From Carboxylic Acids to Amides

The methyl ester functionality serves as a latent carboxylic acid, which can be unmasked and subsequently converted into a variety of other functional groups, most notably amides.

Ester Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a new set of synthetic possibilities.

Causality of Experimental Choices: Saponification using a strong base like lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF, methanol) is a standard and reliable method for ester hydrolysis.[5][6] The presence of electron-donating groups on the aromatic ring can make the ester less reactive, potentially requiring slightly harsher conditions (e.g., elevated temperature).[7]

Self-Validating System: The reaction can be monitored by TLC, where the product carboxylic acid will have a much lower Rf value than the starting ester. Acidification of the reaction mixture should result in the precipitation of the carboxylic acid product.

Experimental Protocol: Ester Hydrolysis

  • Dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (2.0 eq.).

  • Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Amide Bond Formation

The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of amides via coupling with various primary and secondary amines.

Causality of Experimental Choices: A plethora of amide coupling reagents are available, each with its own advantages.[8] For routine couplings, a combination of a carbodiimide like EDC with an additive such as HOBt is effective at minimizing side reactions and racemization. For more challenging couplings involving sterically hindered or electron-deficient amines, more potent coupling agents like HATU or COMU may be necessary.[9][10]

Self-Validating System: LC-MS is the ideal tool to monitor these reactions, allowing for the simultaneous tracking of the starting materials and the product.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of 3-amino-6-fluoro-2-methoxybenzoic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF (0.2 M), add diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated lithium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Advanced Derivatization: Construction of Heterocyclic Systems

The ortho-amino benzoic acid substructure within Methyl 3-amino-6-fluoro-2-methoxybenzoate makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, which are prevalent in many biologically active compounds.[11][12][13][14][15]

Synthesis of Quinazolinone Derivatives

A common route to quinazolinones involves the initial acylation of the anthranilate followed by cyclization with an amine or ammonia source.

Causality of Experimental Choices: The initial N-acylation can be achieved using an acyl chloride or anhydride. The subsequent cyclization often requires heating in the presence of a dehydrating agent or a high-boiling point solvent. Alternatively, a one-pot reaction with an orthoamide can be employed.[13]

Self-Validating System: The formation of the bicyclic quinazolinone system results in a significant change in the spectroscopic properties (NMR, IR) of the molecule, which can be used to confirm the success of the reaction.

Experimental Protocol: Two-Step Quinazolinone Synthesis

Step 1: N-Acylation (as described in section 2.1)

Step 2: Cyclization

  • Reflux the N-acylated intermediate from Step 1 with an excess of formamide or a primary amine in a high-boiling point solvent like Dowtherm A.

  • Alternatively, heat the N-acylated intermediate in acetic anhydride to form the benzoxazinone, which can then be reacted with an amine to yield the quinazolinone.[11][13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key derivatization pathways for Methyl 3-amino-6-fluoro-2-methoxybenzoate.

G cluster_amino Amino Group Derivatization cluster_ester Ester Group Derivatization cluster_hetero Heterocycle Formation start Methyl 3-amino-6-fluoro-2-methoxybenzoate amide N-Acyl Derivative start->amide Acyl Chloride, Base sulfonamide N-Sulfonyl Derivative start->sulfonamide Sulfonyl Chloride, Base sec_amine N-Alkyl/Aryl Derivative start->sec_amine R-CHO, [H] acid Carboxylic Acid start->acid LiOH, H2O/THF quinazolinone Quinazolinone amide->quinazolinone R'NH2, Heat amide2 Amide Derivative acid->amide2 R2NH, Coupling Agent

Caption: Key derivatization pathways of the core scaffold.

Conclusion

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a privileged scaffold with immense potential for the generation of novel and diverse chemical libraries for drug discovery. The strategic positioning of its functional groups allows for a wide range of chemical transformations, from simple acylations and alkylations to the construction of complex heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to unlock the full synthetic potential of this valuable building block, paving the way for the development of the next generation of therapeutic agents.

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Exploratory

A Senior Application Scientist's Guide to the Thermochemical Landscape of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS No: 1268830-91-6) is a substituted anthranilate derivative of significant interest in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS No: 1268830-91-6) is a substituted anthranilate derivative of significant interest in pharmaceutical synthesis.[1] As with any active pharmaceutical ingredient (API) intermediate, a thorough understanding of its thermochemical properties is not merely academic; it is a cornerstone of safe, efficient, and scalable drug development.[2][3] This guide provides a comprehensive framework for determining and interpreting the critical thermochemical data of this compound, including its enthalpy of formation, standard entropy, and heat capacity. In the absence of extensive published data for this specific molecule, this document serves as a methodological whitepaper, empowering researchers to generate this vital information through a combination of robust experimental techniques and validated computational models.

The Strategic Imperative: Why Thermochemistry Matters in Drug Development

In the journey from a promising molecule to a marketable therapeutic, thermochemical data provides the quantitative foundation for critical decisions. For a key intermediate like Methyl 3-amino-6-fluoro-2-methoxybenzoate, these values are indispensable for several reasons:

  • Process Safety and Hazard Analysis: The enthalpy of formation is a direct indicator of a molecule's energetic stability.[4] This data is crucial for assessing thermal hazards, predicting potential runaway reactions, and ensuring that manufacturing processes have a sufficient safety margin from undesired thermal decompositions.[2][3]

  • Reaction Optimization and Yield Prediction: The spontaneity and equilibrium position of a chemical reaction are governed by the change in Gibbs free energy (ΔG), which is directly calculated from enthalpy (ΔH) and entropy (ΔS) changes.[5][6] Accurate thermochemical data for reactants, intermediates, and products allows for the prediction of reaction feasibility, equilibrium constants, and theoretical yields, thereby guiding process optimization.[7]

  • Physical Stability and Formulation: Properties such as heat capacity influence how a substance responds to temperature changes.[8] This is vital for controlling crystallization processes, understanding polymorphic stability, and designing robust formulation and storage protocols.

A comprehensive thermodynamic evaluation early in the development process is vital to speed drug development towards an optimal energetic interaction profile while retaining good pharmacological properties.[9]

Theoretical Foundations: A Primer on Key Thermochemical Parameters

Before delving into methodology, it is essential to define the core parameters:

  • Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (usually at 298.15 K and 1 atm). A large negative value indicates a highly stable compound. It is a cornerstone for calculating the heat of any reaction using Hess's Law.[10]

  • Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. The third law of thermodynamics provides a baseline for this value. It is crucial for determining the spontaneity of reactions.

  • Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a substance by one degree.[8] It is temperature-dependent and essential for heat transfer calculations in process engineering.

  • Gibbs Free Energy (G): The ultimate arbiter of reaction spontaneity at constant temperature and pressure, Gibbs free energy combines enthalpy and entropy in the fundamental equation: ΔG = ΔH - TΔS .[11] A negative ΔG indicates a spontaneous process.[6]

Parameter Symbol Significance
Enthalpy of FormationΔfH°Thermodynamic stability, reaction heat
EntropyMolecular disorder, spontaneity
Heat CapacityCpResponse to heat input, process control
Gibbs Free EnergyΔGReaction spontaneity, equilibrium position

Experimental Determination of Thermochemical Properties

Direct measurement remains the gold standard for obtaining accurate thermochemical data. The following sections outline the established protocols for determining the enthalpy of formation and heat capacity for a solid powder like Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by first measuring its enthalpy of combustion (ΔcH°) in a bomb calorimeter.[12][13] The experiment measures the heat released under constant volume conditions (ΔcU), which is then converted to the enthalpy change (ΔcH°).

This protocol is a self-validating system, ensuring accuracy through calibration with a known standard.

  • System Calibration:

    • Accurately weigh approximately 1 g of a certified standard, such as benzoic acid, and press it into a pellet.[14]

    • Measure a precise length of ignition wire (e.g., nickel-chromium) and attach it to the bomb electrodes, ensuring it is in contact with the pellet.

    • Add 1 mL of deionized water to the bomb to ensure all water formed during combustion is in the liquid state.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Submerge the bomb in a precisely measured mass of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium, recording the temperature at regular intervals (e.g., every 30 seconds) for 5 minutes to establish a baseline.

    • Ignite the sample.

    • Record the temperature rise until a new equilibrium is reached, continuing to record for 5 minutes to establish the final temperature drift.

    • Depressurize the bomb, collect any remaining ignition wire, and measure its length to determine the mass consumed.

    • Titrate the bomb washings with a standard sodium carbonate solution to quantify the formation of nitric acid from residual atmospheric nitrogen.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid and applying corrections for the ignition wire and nitric acid formation.

  • Sample Measurement:

    • Repeat the entire procedure from step 1, using a precisely weighed pellet (0.8-1.0 g) of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

    • Using the determined C_cal, calculate the heat of combustion for the sample (ΔcU).

  • Data Conversion and Calculation of ΔfH°:

    • Convert the constant volume heat of combustion (ΔcU) to the constant pressure enthalpy of combustion (ΔcH°) using the equation: ΔcH° = ΔcU + Δn_gas(RT) , where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Write the balanced combustion equation for Methyl 3-amino-6-fluoro-2-methoxybenzoate (C₉H₁₀FNO₃).

    • Apply Hess's Law to calculate the standard enthalpy of formation (ΔfH°) of the sample using the experimentally determined ΔcH° and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF).[10]

G Figure 1: Experimental Workflow for Bomb Calorimetry cluster_cal System Calibration cluster_sample Sample Measurement cluster_final Final Calculation Cal_Prep Prepare Benzoic Acid Standard Cal_Bomb Assemble & Charge Bomb Cal_Prep->Cal_Bomb Weigh & assemble Cal_Run Perform Calorimetry Run Cal_Bomb->Cal_Run Ignite & measure ΔT Cal_Calc Calculate Calorimeter Constant (C_cal) Cal_Run->Cal_Calc Apply corrections C_cal_node C_cal Cal_Calc->C_cal_node Sample_Prep Prepare C₉H₁₀FNO₃ Sample Sample_Bomb Assemble & Charge Bomb Sample_Prep->Sample_Bomb Weigh & assemble Sample_Run Perform Calorimetry Run Sample_Bomb->Sample_Run Ignite & measure ΔT Sample_Calc Calculate Heat of Combustion (ΔcU) Sample_Run->Sample_Calc Use C_cal delta_cU_node ΔcU Sample_Calc->delta_cU_node Hess_Law Apply Hess's Law Final_Value Determine Enthalpy of Formation (ΔfH°) Hess_Law->Final_Value C_cal_node->Sample_Calc delta_cU_node->Hess_Law Convert to ΔcH°

Caption: Workflow for determining enthalpy of formation.

Heat Capacity by Differential Scanning Calorimetry (DSC)

DSC is a widely used thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] This allows for the precise determination of heat capacity.[17]

  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Baseline Run: Place an empty, hermetically sealed aluminum pan in the sample position and another empty, matched pan in the reference position. Run the desired temperature program (e.g., a linear ramp from 25°C to 200°C at 10 K/min) to obtain the baseline heat flow.[17]

  • Standard Run: Accurately weigh a sapphire standard (a material with a well-known heat capacity) into a sample pan and run the identical temperature program.

  • Sample Run: Accurately weigh the Methyl 3-amino-6-fluoro-2-methoxybenzoate powder into a sample pan and run the identical temperature program.

  • Calculation: The specific heat capacity (Cp) of the sample at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (mass_sapphire / mass_sample) * Cp_sapphire

This comparative method ensures high accuracy by canceling out systematic instrument errors.

Computational Prediction of Thermochemical Data

When experimental determination is not feasible, computational chemistry provides powerful tools for predicting thermochemical properties with increasing accuracy.[18][19]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum chemical methods can be used to calculate the total electronic energy of a molecule.[20] This energy can then be related to the enthalpy of formation through various protocols.[4][21]

  • Structure Optimization: The 3D structure of Methyl 3-amino-6-fluoro-2-methoxybenzoate is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Total Energy Calculation: The total electronic energy (E) is obtained from the calculation.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an isodesmic reaction or atom-equivalent method.[4][12] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both sides of the equation. This approach effectively cancels out systematic errors in the calculation.

    • Choose a balanced isodesmic reaction involving the target molecule and other simple molecules with accurately known experimental ΔfH° values.

    • Calculate the energies (E + ZPVE + thermal corrections) for all species in the reaction.

    • The enthalpy of reaction (ΔH_rxn) is calculated from the computed energies.

    • The unknown ΔfH° of the target molecule is then derived from the calculated ΔH_rxn and the known experimental ΔfH° values of the other reaction components.

G Figure 2: Computational Workflow for DFT Prediction Input Input: Molecular Structure (C₉H₁₀FNO₃) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Find energy minimum Energy Calculate Total Energy (E_total) Freq->Energy Obtain ZPVE & thermal corrections Calc_All Calculate Energies for all Reaction Species Energy->Calc_All Target molecule energy Isodesmic Design Isodesmic Reaction Isodesmic->Calc_All Delta_H_rxn Calculate ΔH_rxn Calc_All->Delta_H_rxn Products - Reactants Final_Value Calculate ΔfH° (gas) Delta_H_rxn->Final_Value Use known ΔfH° values

Caption: Workflow for predicting enthalpy of formation via DFT.

Group Additivity Methods

Group additivity, pioneered by Benson, is a semi-empirical method that estimates thermochemical properties by summing the contributions of constituent molecular groups.[22][23] This method is fast and often surprisingly accurate for standard organic molecules.[24][25]

The enthalpy of formation of Methyl 3-amino-6-fluoro-2-methoxybenzoate would be estimated by summing the values for groups such as:

  • C-(F)(C)₂(H)

  • C-(N)(C)₂(H)

  • C-(O)(C)₂(H)

  • And so on for each atom in the molecule.

Corrections for ring strain and interactions between adjacent functional groups must also be applied. While powerful, the accuracy of this method depends on the availability of well-parameterized group values for the specific structural motifs present in the molecule.

Data Integration and Application in Pharmaceutical Development

The experimentally determined and computationally predicted thermochemical data form a cohesive picture that directly informs the drug development pipeline:

  • Reaction Hazard Assessment: With the calculated ΔfH°, the heat of reaction (ΔH_rxn) for any synthetic step can be estimated using Hess's law: ΔH_rxn = ΣΔfH°(products) - ΣΔfH°(reactants) . This value is paramount for assessing the risk of thermal runaway.

  • Predicting Chemical Equilibrium: The Gibbs free energy of reaction (ΔG_rxn) can be calculated, which in turn allows for the estimation of the equilibrium constant (K_eq) via the equation: ΔG° = -RTln(K_eq) . This helps in optimizing reaction conditions to maximize product yield.

  • Process Modeling: Heat capacity data is a critical input for chemical engineering models used to design and scale-up reactor systems, ensuring efficient heat transfer and temperature control during manufacturing.

Conclusion

While specific thermochemical data for Methyl 3-amino-6-fluoro-2-methoxybenzoate may not be readily available in public literature, this guide demonstrates that a robust and reliable dataset can be generated. By combining the precision of experimental methods like bomb calorimetry and DSC with the predictive power of computational techniques such as DFT, researchers can obtain the critical thermochemical parameters necessary for safe, efficient, and well-understood pharmaceutical development. This integrated approach embodies the principles of modern process chemistry, where a deep understanding of a molecule's fundamental properties paves the way for successful translation from the laboratory to manufacturing.

References

  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.
  • Češková, P., & Šimon, P. (2006). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Journal of Thermal Analysis and Calorimetry, 86(3), 631-636.
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  • Chen, Y., & Li, Y. (1998). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies to Enthalpies of Formation. The Journal of Physical Chemistry A, 102(30), 5988-5993.
  • Pharmaffiliates. (n.d.). 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester. Retrieved from [Link]

  • Parr Instrument Company. (n.d.). Bomb Calorimetry. Retrieved from [Link]

  • St-Jean, A., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2385-2397.
  • Irikura, K. K. (2007). A computational chemist's guide to accurate thermochemistry for organic molecules.
  • Khan Academy. (n.d.). Gibbs free energy and spontaneity. Retrieved from [Link]

  • Rincón, E., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(10), 2164–2174.
  • Cohen, N., & Benson, S. W. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • van der Heijden, A. E. D. M., et al. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. AppliedChem, 1(2), 111-129.
  • Science Ready. (2025). Gibbs Free Energy & Spontaneity of Reaction – HSC Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • Zacharias, N., & Irikura, K. K. (1997). Computational Thermochemistry. In Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
  • Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. Annual Review of Biophysics, 42, 121-142.
  • Jelesarov, I., & Bosshard, H. R. (1999). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Molecular Recognition, 12(1), 3-18.
  • Pokhrel, L. R., & Zaleski, C. M. (2017). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 121(39), 7481-7491.
  • Klebe, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today: Technologies, 8(1), e1-e7.
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  • Klähn, M., & Korth, M. (2014). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Propellants, Explosives, Pyrotechnics, 39(4), 485-492.
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Foundational

A Senior Application Scientist's Guide to Methyl 3-amino-6-fluoro-2-methoxybenzoate for Pharmaceutical R&D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Analysis, and Application of a Key Pharmaceutical Intermediate. Introduction: The Strategic Importance of a Flu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Analysis, and Application of a Key Pharmaceutical Intermediate.

Introduction: The Strategic Importance of a Fluorinated Anthranilate Building Block

Methyl 3-amino-6-fluoro-2-methoxybenzoate, with CAS Number 188417-83-2, is a substituted anthranilic acid derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique trifunctional substitution pattern—an amine, a fluorine atom, and a methoxy group on a benzoate scaffold—provides a versatile platform for the synthesis of complex heterocyclic systems and other pharmacologically active molecules. The strategic placement of the fluorine atom is of particular interest, as fluorine substitution is a widely employed strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. This guide, intended for professionals in the pharmaceutical sciences, provides a comprehensive overview of the commercial landscape, quality control considerations, and synthetic utility of this important intermediate.

Physicochemical Properties and Typical Specifications

Understanding the fundamental chemical and physical properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate is paramount for its effective use in synthesis and for ensuring the consistency of supply.

PropertyValue
CAS Number 188417-83-2
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance Off-white to light yellow crystalline powder
Purity (by HPLC) ≥98%
Melting Point 85-90 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.

Note: The specifications provided are typical and may vary between suppliers. It is essential to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Commercial Suppliers and Sourcing Considerations

The reliable supply of high-quality starting materials is a cornerstone of successful drug development. Several chemical suppliers offer Methyl 3-amino-6-fluoro-2-methoxybenzoate, ranging from small-scale catalog quantities for early-stage research to bulk quantities for process development and manufacturing.

SupplierNoted OfferingsGeographic Regions Served
Pharmaffiliates Reference standards and pharmaceutical impurities.[1]Worldwide
ChemScene Bioactive small molecules and chemical building blocks.[2]Worldwide
BLD Pharm A wide range of reagents and intermediates for R&D.Worldwide
Synquest Labs Fluorinated organic and inorganic chemicals.[3]North America, Europe, Asia

Expert Insight on Supplier Selection: When selecting a supplier, it is crucial to look beyond the catalog listing. Inquire about their quality management systems (e.g., ISO 9001 certification), their capabilities for analytical characterization, and their ability to provide comprehensive documentation, including a detailed Certificate of Analysis and a Safety Data Sheet. For later-stage development, the supplier's capacity for cGMP (current Good Manufacturing Practice) production becomes a critical factor.

Quality Control and Analytical Methodology

Ensuring the identity and purity of Methyl 3-amino-6-fluoro-2-methoxybenzoate is a critical step before its use in any synthetic protocol. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.

Representative HPLC Protocol for Purity Assessment

The following is a general HPLC method that can be adapted for the analysis of Methyl 3-amino-6-fluoro-2-methoxybenzoate. Method development and validation are essential for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • A starting composition of 60:40 water:acetonitrile, gradually increasing the acetonitrile concentration, can provide good separation.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 254 nm

Sample Preparation:

  • Dissolve a accurately weighed sample in the mobile phase or a suitable organic solvent to a concentration of approximately 1 mg/mL.

Injection Volume:

  • 10 µL

Causality in Method Design: The choice of a C18 column is based on the non-polar nature of the analyte. The gradient elution is necessary to ensure the separation of potential impurities with different polarities. The addition of formic acid to the mobile phase helps to protonate the analyte and any acidic or basic impurities, leading to sharper peaks and improved chromatographic performance.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming Methyl 3-amino-6-fluoro-2-methoxybenzoate.

qc_workflow cluster_receiving Receiving cluster_testing Analytical Testing cluster_disposition Disposition receiving Material Receipt quarantine Quarantine receiving->quarantine Assign Lot Number sampling Sampling quarantine->sampling Request Testing hplc HPLC Purity sampling->hplc identity Spectroscopic ID (NMR, IR) sampling->identity other Other Tests (e.g., LOD) sampling->other review Data Review hplc->review Submit Results identity->review Submit Results other->review Submit Results release Release to Manufacturing review->release Meets Specification reject Rejection review->reject Out of Specification

A typical quality control workflow for incoming raw materials.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the quality of Methyl 3-amino-6-fluoro-2-methoxybenzoate and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3]

  • Work in a well-ventilated area, preferably a chemical fume hood.

Storage:

  • Store in a tightly closed container in a cool, dry place.[1]

  • Protect from light and moisture.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

  • Consult the Safety Data Sheet (SDS) for detailed disposal instructions.

Application in Pharmaceutical Synthesis

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those of interest in drug discovery. Its trifunctional nature allows for a range of chemical transformations.

Example Synthetic Utility: While specific proprietary syntheses are often not disclosed, compounds with a similar substitution pattern are utilized in the synthesis of kinase inhibitors. For instance, related aminobenzoic acid derivatives are key components in the synthesis of compounds like Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[4][5] The amino group can be acylated or used in cyclization reactions, while the ester can be hydrolyzed or converted to other functional groups. The fluorine and methoxy groups serve to modulate the electronic and steric properties of the final molecule.

Simplified Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway where a substituted aminobenzoate, such as Methyl 3-amino-6-fluoro-2-methoxybenzoate, can be elaborated into a more complex heterocyclic core.

synthetic_pathway start Methyl 3-amino-6-fluoro-2-methoxybenzoate Key Starting Material intermediate1 Acylated Intermediate Amide Formation start->intermediate1 Acylation intermediate2 Cyclized Heterocycle Intramolecular Condensation intermediate1->intermediate2 Cyclization final_product Functionalized Core Further Elaboration intermediate2->final_product Functional Group Interconversion

A generalized synthetic route from a substituted aminobenzoate.

Conclusion

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a strategically important building block for the synthesis of novel pharmaceutical agents. A thorough understanding of its properties, the landscape of its commercial suppliers, and appropriate quality control measures are essential for its effective and reliable use in research and development. By carefully selecting suppliers, implementing robust analytical methods, and adhering to safe handling practices, scientists can confidently incorporate this versatile intermediate into their synthetic strategies to accelerate the discovery and development of new medicines.

References

  • Pharmaffiliates. 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

  • ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 3-amino-6-fluoro-2-methoxybenzoate in Modern Medicinal Chemistry

Introduction: A Scaffold of Strategic Importance In the landscape of contemporary drug discovery, particularly within oncology, the pursuit of highly selective and potent small molecule inhibitors remains a paramount obj...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of contemporary drug discovery, particularly within oncology, the pursuit of highly selective and potent small molecule inhibitors remains a paramount objective. The intricate design of these therapeutic agents often hinges on the selection of starting materials that offer not only versatile reactivity but also impart crucial physicochemical properties to the final active pharmaceutical ingredient (API). Methyl 3-amino-6-fluoro-2-methoxybenzoate is a prime exemplar of such a strategic building block. Its unique substitution pattern—an aniline for nucleophilic attack or amide bond formation, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxy group for specific steric and hydrogen bonding interactions—renders it an invaluable asset in the synthesis of targeted therapies, most notably kinase inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate.

Application Notes: The Rationale Behind the Molecular Architecture

The judicious incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a means to fine-tune a molecule's metabolic stability, binding affinity, and membrane permeability. The fluorine atom in Methyl 3-amino-6-fluoro-2-methoxybenzoate, positioned ortho to the amine, significantly influences the pKa of the amino group, thereby modulating its reactivity and potential for ionic interactions within a protein's binding pocket.

The methoxy group, situated ortho to the ester, provides steric bulk that can guide the conformation of substituents and engage in crucial hydrogen bond acceptor interactions. This specific arrangement of functional groups makes Methyl 3-amino-6-fluoro-2-methoxybenzoate a particularly suitable precursor for the synthesis of complex heterocyclic systems that are often the core scaffolds of kinase inhibitors.

A prominent example of a therapeutic agent whose synthesis relies on a structurally analogous intermediate is Dabrafenib, a potent inhibitor of BRAF kinase, which is mutated in many cancers. The synthesis of Dabrafenib showcases the utility of a substituted aminobenzoate in constructing the intricate thiazole and pyrimidine rings essential for its biological activity.

Protocols: From Starting Material to Biologically Active Compound

The following protocols provide a generalized framework for the synthetic manipulation of Methyl 3-amino-6-fluoro-2-methoxybenzoate and the subsequent biological evaluation of its derivatives. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific target molecules.

Protocol 1: Synthesis of a Sulfonamide Intermediate

The formation of a sulfonamide bond is a common and critical step in the synthesis of many kinase inhibitors. This protocol outlines a typical procedure for the reaction of Methyl 3-amino-6-fluoro-2-methoxybenzoate with a sulfonyl chloride.

Reaction Scheme:

G start Methyl 3-amino-6-fluoro- 2-methoxybenzoate reagent + ArSO2Cl Pyridine, CH2Cl2 start->reagent product Sulfonamide Intermediate reagent->product

A representative sulfonamide formation reaction.

Materials:

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq)

  • Substituted arylsulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of Methyl 3-amino-6-fluoro-2-methoxybenzoate in anhydrous DCM, add pyridine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the arylsulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Table 1: Representative Reaction Parameters for Sulfonamide Formation

ParameterTypical ConditionsNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous conditions are crucial.
Base Pyridine, Triethylamine (TEA)Acts as a scavenger for the HCl byproduct.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exotherm.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.
Workup Aqueous wash, extraction, and dryingEssential to remove excess reagents and byproducts.
Purification Silica gel chromatography, recrystallizationChoice of method depends on the properties of the product.
Protocol 2: Kinase Inhibition Assay

Once a potential kinase inhibitor has been synthesized, its biological activity must be assessed. A common method is an in vitro kinase assay to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50).

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare kinase, substrate, and ATP solutions C Incubate kinase, compound, and substrate A->C B Serially dilute test compound B->C D Initiate reaction with ATP C->D E Stop reaction and measure phosphorylated substrate D->E F Calculate IC50 value E->F

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., BRAF V600E)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive for detection via luminescence or fluorescence.

  • Test compound (synthesized derivative)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase inhibitor of known potency (positive control)

  • DMSO (vehicle control)

  • 96-well plates

  • Detection reagents (e.g., scintillation fluid, antibody-based detection kit)

  • Plate reader (scintillation counter, luminometer, or fluorometer)

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, kinase, and substrate.

  • Add the diluted test compound, positive control, and vehicle control to the appropriate wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Detect the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by scintillation counting. For non-radioactive methods, follow the kit manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Table 2: Representative Data from a Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)Notes
Derivative A BRAF V600E15Demonstrates potent inhibition.
Derivative B BRAF V600E250Moderate activity, potential for optimization.
Derivative C BRAF WT>10,000Shows selectivity for the mutant over wild-type.
Dabrafenib BRAF V600E0.8Reference compound for comparison.

Conclusion: A Versatile Tool for Drug Discovery

Methyl 3-amino-6-fluoro-2-methoxybenzoate represents a sophisticated and highly valuable building block for medicinal chemists. Its strategically positioned functional groups provide a powerful handle for the synthesis of complex molecules with tailored biological activities. The protocols and notes provided herein are intended to empower researchers to harness the full potential of this intermediate in the development of the next generation of targeted therapies. Through a deep understanding of its chemical properties and a rational approach to its synthetic manipulation, scientists can continue to advance the frontiers of drug discovery.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673–678. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • World Intellectual Property Organization. (2009). Benzene sulfonamide thiazole and oxazole compounds. WO2009137391A2.
  • Drugs of the Future. (2012). Dabrafenib. Drugs of the Future, 37(7), 469.
  • Kodimuthali, A., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1439-1445.
Application

The Strategic Utility of Methyl 3-amino-6-fluoro-2-methoxybenzoate in Complex Molecule Synthesis: Application Notes and Protocols

Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity, favorable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity, favorable pharmacokinetic profiles, and improved safety margins is perpetual. Within this context, highly functionalized aromatic building blocks serve as critical starting points for the synthesis of complex therapeutic agents. Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS 1268830-91-6) has emerged as a scaffold of significant interest. Its unique substitution pattern—featuring an aniline amine, a fluorine atom, a methoxy group, and a methyl ester—presents a confluence of reactive handles and modulating electronic effects that are highly advantageous for the construction of diverse and intricate molecular targets, particularly within the realm of oncology and other therapeutic areas.[1]

The strategic placement of these functional groups is not arbitrary. The aniline moiety is a versatile precursor for a myriad of transformations, including amide bond formation, diazotization-displacement reactions, and the construction of nitrogen-containing heterocycles.[2][3] The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[4] The methoxy group, an electron-donating entity, can modulate the reactivity of the aromatic ring and participate in key binding interactions with biological targets. Finally, the methyl ester provides a convenient handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid. This application note provides a comprehensive guide to the properties, synthesis, and strategic application of Methyl 3-amino-6-fluoro-2-methoxybenzoate as a building block for complex molecule synthesis, complete with detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate are summarized in the table below.[5]

PropertyValue
CAS Number 1268830-91-6
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and most organic solvents.
Storage Store at 2-8°C under an inert atmosphere.[5]

Proposed Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Workflow for the Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate

G start 2-Fluoro-6-methoxybenzoic Acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 6-Fluoro-2-methoxy-3-nitrobenzoic Acid step1->intermediate1 step2 Esterification (MeOH, H2SO4) intermediate1->step2 intermediate2 Methyl 6-fluoro-2-methoxy-3-nitrobenzoate step2->intermediate2 step3 Reduction (Fe, NH4Cl or H2, Pd/C) intermediate2->step3 product Methyl 3-amino-6-fluoro-2-methoxybenzoate step3->product

Caption: A proposed three-step synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Detailed Experimental Protocols

Step 1: Nitration of 2-Fluoro-6-methoxybenzoic Acid

  • Rationale: The introduction of a nitro group is a common strategy to enable the subsequent formation of an amino group via reduction. The directing effects of the existing substituents on the aromatic ring will guide the regioselectivity of the nitration.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-fluoro-6-methoxybenzoic acid.

    • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also at 0°C.

    • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford 6-fluoro-2-methoxy-3-nitrobenzoic acid.[6]

Step 2: Esterification of 6-Fluoro-2-methoxy-3-nitrobenzoic Acid

  • Rationale: The conversion of the carboxylic acid to its methyl ester is a standard procedure to protect the acid functionality and improve solubility in organic solvents for the subsequent reduction step.

  • Protocol:

    • Dissolve 6-fluoro-2-methoxy-3-nitrobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-fluoro-2-methoxy-3-nitrobenzoate.[7]

Step 3: Reduction of Methyl 6-fluoro-2-methoxy-3-nitrobenzoate

  • Rationale: The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of anilines. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like iron in the presence of an acid can also be employed.[8][9]

  • Protocol (Catalytic Hydrogenation):

    • Dissolve Methyl 6-fluoro-2-methoxy-3-nitrobenzoate in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-6-fluoro-2-methoxybenzoate, which can be purified by column chromatography if necessary.

Applications as a Building Block in Complex Molecule Synthesis

The trifunctional nature of Methyl 3-amino-6-fluoro-2-methoxybenzoate makes it a versatile building block for the synthesis of a variety of complex molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals.

Logical Flow from Building Block to Complex Heterocycles

G cluster_0 Amide Bond Formation cluster_1 Diazotization & Sandmeyer Reaction cluster_2 Heterocycle Synthesis start Methyl 3-amino-6-fluoro-2-methoxybenzoate amide Amide Derivatives start->amide Acyl Chloride/Coupling Agent diazonium Diazonium Salt start->diazonium NaNO2, HCl quinoline Quinoline/Quinazolinone Derivatives start->quinoline Cyclocondensation with 1,3-dicarbonyls sandmeyer Halogenated/Cyanated Benzoates diazonium->sandmeyer CuX (X = Cl, Br, CN)

Caption: Key synthetic transformations of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Protocol 1: Amide Bond Formation
  • Rationale: The amino group of the title compound can readily undergo acylation to form amides, which are common functionalities in many drug molecules. A patent for a Bruton's Tyrosine Kinase (BTK) inhibitor describes a molecule containing a 5-fluoro-2-methoxybenzamido moiety, strongly suggesting the use of a precursor like the title compound.[1]

  • Protocol (using an Acyl Chloride):

    • Dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine or pyridine, to the solution.

    • Cool the mixture to 0°C.

    • Slowly add a solution of the desired acyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide product, which can be purified by recrystallization or column chromatography.[10]

Protocol 2: Diazotization and Sandmeyer Reaction
  • Rationale: The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles in the Sandmeyer reaction. This allows for the introduction of halogens (Cl, Br) or a cyano group at the 3-position.[9][11][12]

  • Protocol (for Chlorination):

    • Dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent, wash, dry, and purify as needed.

Protocol 3: Synthesis of Quinolines (Friedländer Annulation)
  • Rationale: The aniline functionality can undergo condensation with a 1,3-dicarbonyl compound to form a quinoline ring system, a privileged scaffold in medicinal chemistry.[6]

  • Protocol:

    • In a reaction vessel, combine Methyl 3-amino-6-fluoro-2-methoxybenzoate and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

    • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid.

    • Heat the mixture, with or without a solvent (e.g., toluene, xylene), and remove the water formed during the reaction using a Dean-Stark apparatus.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and purify the resulting quinoline derivative by column chromatography or recrystallization.

Conclusion

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. The protocols outlined in this application note, based on established and analogous chemical principles, provide a solid foundation for researchers and scientists to explore the full potential of this promising intermediate in their synthetic endeavors. The strategic incorporation of this building block can lead to the development of novel therapeutic agents with improved properties and efficacy.

References

  • Pharmaffiliates. 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester. ([Link])

  • Organic Chemistry Portal. Amide synthesis by acylation. ([Link])

  • Truce, W. E., & Roberts, F. E. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1938-1943.
  • Gao, Y., et al. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 23(7), 1757.
  • US Patent US20230322682A1. (2023). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Zhang, Y., et al. (2021). Removal of amino in anilines through diazonium salt-based reactions. Tetrahedron Letters, 75, 153109.
  • Quora. Why does aniline give diazotization reaction but aliphatic amine does not?. ([Link])

  • US Patent US4882438A. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • Li, J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3369.
  • Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1886-1889.
  • The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions [Video]. YouTube. ([Link])

  • Organic Chemistry Portal. Diazotisation. ([Link])

  • US Patent US11203593B2. (2021). Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. ([Link])

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ([Link])

  • US Patent US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Royal Society of Chemistry. Recent advances in the synthesis of quinolines: a review. ([Link])

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • ResearchGate. (2007). New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines.
  • PubMed. (2021).
  • Organic Chemistry Portal. Sandmeyer Reaction. ([Link])

  • Wikipedia. Sandmeyer reaction. ([Link])

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. ([Link])

  • National Center for Biotechnology Information. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. ([Link])

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Method

Application Notes and Protocols for the Electrophilic Substitution of Methyl 3-amino-6-fluoro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of a Versatile Scaffold Methyl 3-amino-6-fluoro-2-methoxybenzoa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Scaffold

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its substituents—an activating amino group, a deactivating but ortho-, para-directing fluoro group, and an activating methoxy group—creates a nuanced electronic landscape that allows for selective electrophilic substitution. This strategic placement of functional groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this scaffold a valuable starting point for the synthesis of novel therapeutic agents. The introduction of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth analysis of the reactivity of methyl 3-amino-6-fluoro-2-methoxybenzoate with various electrophiles and offers detailed protocols for key transformations.

Understanding the Regioselectivity: A Symphony of Directing Effects

The outcome of electrophilic aromatic substitution on this polysubstituted benzene ring is governed by the interplay of the directing effects of the existing substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.[3][4] Conversely, the fluorine (-F) atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance.[5]

The cumulative effect of these groups directs electrophilic attack primarily to the C4 position, which is para to the strongly activating amino group and ortho to the methoxy group, while also being sterically accessible. The C5 position is also a potential site for substitution, being ortho to the amino group, but is generally less favored due to steric hindrance from the adjacent fluorine atom.

Figure 1: Predicted regioselectivity of electrophilic substitution on Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Key Electrophilic Substitution Reactions and Protocols

This section details the application of common electrophilic substitution reactions to methyl 3-amino-6-fluoro-2-methoxybenzoate, providing both theoretical background and practical, step-by-step protocols.

Halogenation: Introducing Bromine and Iodine

Halogenated derivatives of this scaffold are valuable intermediates for cross-coupling reactions and further functionalization.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, well-suited for activated aromatic rings. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction.

Protocol for the Synthesis of Methyl 4-bromo-3-amino-6-fluoro-2-methoxybenzoate:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Causality of Experimental Choices: For the introduction of iodine, a less reactive halogen, an in-situ generation of a more potent electrophilic iodine species is often required. The use of iodine in the presence of an oxidizing agent like silver sulfate provides a suitable electrophile.

Protocol for the Synthesis of Methyl 4-iodo-3-amino-6-fluoro-2-methoxybenzoate:

  • Reaction Setup: In a round-bottom flask, suspend methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) and silver sulfate (1.0 eq) in a suitable solvent such as ethylene glycol.

  • Reagent Addition: Add iodine (0.6 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture with stirring and monitor by TLC.

  • Workup: After completion, cool the mixture to room temperature and pour it into water.

  • Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Nitration: Installation of a Nitro Group

Nitration introduces a versatile nitro group that can be a precursor for an amino group or used to modulate the electronic properties of the molecule.

Causality of Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is performed at low temperatures to control the exothermic reaction and prevent side reactions. This protocol is adapted from the nitration of methyl benzoate.[3][4][5][6][7]

Protocol for the Synthesis of Methyl 3-amino-6-fluoro-4-nitro-2-methoxybenzoate:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.

  • Reagent Addition: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

The Friedel-Crafts acylation introduces an acyl group, creating a ketone functionality that can be a handle for further synthetic manipulations. Due to the presence of the activating amino group, the reaction can often be carried out under milder conditions than those required for less activated rings.[8]

Causality of Experimental Choices: Acetic anhydride serves as the acylating agent, and a Lewis acid catalyst such as aluminum chloride (AlCl₃) activates it to form the acylium ion electrophile. The reaction is typically run in a non-polar solvent like dichloromethane.

Protocol for the Synthesis of Methyl 4-acetyl-3-amino-6-fluoro-2-methoxybenzoate:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C, add acetic anhydride (1.1 eq) dropwise.

  • Substrate Addition: After stirring for 15 minutes, add a solution of methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0°C.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[9][10][11][12][13][14][15] The Vilsmeier reagent, generated in situ from DMF and phosphorus oxychloride (POCl₃), acts as the formylating agent.

Causality of Experimental Choices: The highly activated nature of the substrate makes it amenable to formylation using the Vilsmeier reagent. The reaction proceeds via an electrophilic attack of the chloroiminium ion on the aromatic ring.

Protocol for the Synthesis of Methyl 3-amino-6-fluoro-4-formyl-2-methoxybenzoate:

  • Vilsmeier Reagent Preparation: In a round-bottom flask, add phosphorus oxychloride (3.0 eq) to anhydrous DMF (10 eq) at 0°C with stirring. Allow the mixture to stir for 30 minutes at room temperature.

  • Substrate Addition: Add a solution of methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in DMF to the prepared Vilsmeier reagent.

  • Reaction Conditions: Heat the reaction mixture and monitor by TLC.

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Hydrolysis and Isolation: Basify the mixture with a sodium hydroxide solution to hydrolyze the intermediate iminium salt. Collect the precipitated solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system.

Data Summary

Electrophilic ReactionElectrophile/ReagentPrimary Position of Substitution
BrominationN-Bromosuccinimide (NBS)C4
IodinationI₂ / Ag₂SO₄C4
NitrationHNO₃ / H₂SO₄C4
Friedel-Crafts AcylationAcetic Anhydride / AlCl₃C4
Vilsmeier-Haack FormylationPOCl₃ / DMFC4

Table 1: Summary of Electrophilic Substitution Reactions on Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Experimental Workflow Visualization

Electrophilic_Substitution_Workflow cluster_Preparation Starting Material cluster_Reactions Electrophilic Substitution cluster_Products Products Start Methyl 3-amino-6-fluoro- 2-methoxybenzoate Halogenation Halogenation (NBS or I₂/Ag₂SO₄) Start->Halogenation Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Acylation Friedel-Crafts Acylation (Ac₂O/AlCl₃) Start->Acylation Formylation Vilsmeier-Haack (POCl₃/DMF) Start->Formylation Product_Halogen 4-Halogenated Derivative Halogenation->Product_Halogen Product_Nitro 4-Nitro Derivative Nitration->Product_Nitro Product_Acyl 4-Acetyl Derivative Acylation->Product_Acyl Product_Formyl 4-Formyl Derivative Formylation->Product_Formyl

Figure 2: General workflow for the electrophilic substitution of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Conclusion and Future Perspectives

This guide has outlined the theoretical basis and provided practical protocols for the electrophilic substitution of methyl 3-amino-6-fluoro-2-methoxybenzoate. The predictable regioselectivity, driven by the powerful directing effects of the amino and methoxy groups, makes this scaffold an excellent platform for the synthesis of a diverse range of functionalized molecules. The protocols provided herein serve as a robust starting point for researchers in drug discovery and organic synthesis. Further exploration of other electrophilic reactions and the subsequent derivatization of the products will undoubtedly lead to the discovery of novel compounds with significant biological activities.

References

  • Review Article on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • This cit
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330. [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • This cit
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • This cit
  • This cit
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

  • This cit
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

  • This cit
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • This cit
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri-St. Louis. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. [Link]

  • This cit
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

Sources

Application

Application Notes and Protocols: Strategic Derivatization of the Amino Group of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Abstract Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic modification of its amino group is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic modification of its amino group is a critical step in the synthesis of diverse molecular scaffolds for drug discovery and functional materials. This guide provides an in-depth exploration of the chemical principles and practical protocols for the derivatization of this versatile starting material. We will delve into three primary classes of derivatization—acylation, sulfonylation, and alkylation—offering detailed, step-by-step methodologies. The causality behind experimental choices, including reagent selection, reaction conditions, and purification strategies, is thoroughly explained to equip researchers with the knowledge to confidently and successfully modify this important synthetic intermediate.

Introduction: Chemical Reactivity and Strategic Considerations

Methyl 3-amino-6-fluoro-2-methoxybenzoate possesses a unique electronic and steric profile that governs the reactivity of its nucleophilic amino group. The benzene ring is substituted with both electron-donating and electron-withdrawing groups, which modulate the electron density of the aromatic system and the basicity of the amine.

  • Amino Group (-NH₂): A potent activating group due to the lone pair of electrons on the nitrogen, which can be donated into the aromatic π-system through resonance.[1][2] This makes the aromatic ring highly susceptible to electrophilic substitution, but also makes the amino group itself a strong nucleophile.

  • Methoxy Group (-OCH₃): An activating group that donates electron density via resonance.[1][2]

  • Fluoro Group (-F): An electronegative atom that withdraws electron density through the inductive effect, yet can donate electron density via resonance. Overall, it is considered a deactivating group.

  • Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the ring through both inductive and resonance effects.[3]

The interplay of these substituents dictates a nuanced reactivity. The primary amino group is the most nucleophilic site, making it the principal target for derivatization with electrophilic reagents. However, the high reactivity of the amine can sometimes lead to undesired side reactions, such as over-alkylation or polysubstitution on the aromatic ring in certain reaction types.[4] Therefore, controlled and selective derivatization is key.

This document outlines protocols for three fundamental transformations of the amino group: acylation to form amides, sulfonylation to form sulfonamides, and alkylation to form secondary or tertiary amines.

Derivatization via N-Acylation: Synthesis of Amides

N-acylation is a robust and widely used method for converting primary amines into stable amide derivatives. This transformation is often employed to protect the amino group, reduce its activating influence on the aromatic ring, or to introduce specific functional moieties. The resulting amide is a less powerful activating group because the nitrogen lone pair experiences competing resonance delocalization into the adjacent carbonyl group.

Scientific Principle

The reaction proceeds via nucleophilic acyl substitution. The lone pair of the amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A subsequent elimination of a leaving group (e.g., chloride or carboxylate) yields the stable amide product. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Protocol: Acetylation with Acetyl Chloride

This protocol details the synthesis of Methyl 3-(acetylamino)-6-fluoro-2-methoxybenzoate.

Materials:

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate

  • Acetyl Chloride (CH₃COCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.2 eq) dropwise with stirring.

  • Acylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (twice), water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.[5]

Data Summary Table: N-Acylation

ParameterValue
Starting MaterialMethyl 3-amino-6-fluoro-2-methoxybenzoate
ReagentsAcetyl Chloride, Pyridine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield>90%
PurificationRecrystallization

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Substrate in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add Pyridine Cool->Add_Base Add_Acyl Add Acetyl Chloride (dropwise) Add_Base->Add_Acyl Stir Stir at RT (2-4h) Add_Acyl->Stir Monitor Monitor by TLC Stir->Monitor Wash Aqueous Washes (HCl, NaHCO₃, Brine) Monitor->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Recrystallize Evaporate->Purify Product Pure Amide Product Purify->Product N_Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Substrate in Anhydrous DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_TsCl Add TsCl Solution (dropwise) Cool->Add_TsCl Stir Stir at RT (12-18h) Add_TsCl->Stir Quench Quench with Water Stir->Quench Wash Aqueous Washes Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure Sulfonamide Purify->Product Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Mix Amine & Aldehyde in DCE Imine Stir to Form Imine (30-60 min) Start->Imine Reduce Add STAB (portion-wise) Imine->Reduce Stir_RT Stir at RT (6-24h) Reduce->Stir_RT Quench Quench with NaHCO₃ Stir_RT->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure Secondary Amine Purify->Product

Sources

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Novel Scaffolds Utilizing Methyl 3-amino-6-fluoro-2-methoxybenzoate

Introduction: The Strategic Advantage of Fluorinated Anthranilates in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Anthranilates in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for enhancing pharmacological profiles.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[2][3] Methyl 3-amino-6-fluoro-2-methoxybenzoate is a versatile building block that presents researchers with a unique opportunity to introduce these favorable characteristics into novel drug candidates.[4] This substituted anthranilate is of particular interest for the synthesis of complex heterocyclic systems and decorated peptide-like structures.

Solid-phase synthesis (SPPS) offers a robust and efficient methodology for the construction of libraries of compounds derived from such building blocks.[5][6] The advantages of SPPS, including the use of excess reagents to drive reactions to completion and simplified purification through washing, make it an ideal platform for exploring the chemical space around the Methyl 3-amino-6-fluoro-2-methoxybenzoate core.[7][8][9]

This comprehensive guide provides detailed protocols and expert insights for the effective utilization of Methyl 3-amino-6-fluoro-2-methoxybenzoate in solid-phase synthesis. The methodologies outlined herein are designed to be self-validating, with integrated checkpoints and troubleshooting advice to ensure reproducible and high-yield synthesis of target molecules.

Physicochemical Properties and Handling

While specific experimental data for Methyl 3-amino-6-fluoro-2-methoxybenzoate is not extensively published, its structural features suggest key handling and reactivity considerations. The electron-withdrawing nature of the fluorine and methoxy groups can influence the nucleophilicity of the amine, a critical factor in coupling reactions.

PropertyValue/InformationSource
Molecular Formula C9H10FNO3Inferred
Molecular Weight 199.18 g/mol Inferred from similar compounds[10]
Appearance Off-white to pale yellow solid (typical for similar compounds)Inferred
Solubility Soluble in DMF, NMP, DCM, and other common organic solvents for SPPS.Inferred from SPPS practices[7]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.Standard chemical handling

Safety Precautions: As with related nitroaromatic precursors, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflows: A Step-by-Step Guide

The following protocols are based on well-established solid-phase synthesis principles and have been adapted to address the specific reactivity of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Workflow Overview

sps_workflow cluster_prep Resin Preparation cluster_synthesis Synthesis Cycle cluster_final Cleavage & Purification Resin Select Resin (e.g., 2-CTC) Swell Swell Resin (DCM or DMF) Resin->Swell Load Load Building Block Swell->Load Couple Acylation/Coupling Load->Couple Wash1 Wash Couple->Wash1 Deprotect Deprotection (if applicable) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Monitor Monitor Reaction Wash2->Monitor Monitor->Couple Next Cycle Cleave Cleavage from Resin Monitor->Cleave Final Cycle Precipitate Precipitate Product Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify

Caption: General workflow for solid-phase synthesis using Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Protocol 1: Resin Selection and Loading

The choice of resin is critical and depends on the desired C-terminal functionality of the final product. For the synthesis of carboxylic acids, 2-chlorotrityl chloride (2-CTC) resin is highly recommended due to its acid lability, which allows for mild cleavage conditions that preserve the integrity of the product.[11]

Objective: To covalently attach Methyl 3-amino-6-fluoro-2-methoxybenzoate to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Place the desired amount of 2-CTC resin (e.g., 1 g) in the synthesis vessel. Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL). Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.[7][9]

  • Preparation of Loading Solution: In a separate vial, dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (3 equivalents relative to resin loading) and DIPEA (5 equivalents) in anhydrous DCM (10 mL/g of resin).

  • Loading Reaction: Drain the swelling solvent from the resin. Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

    • Expert Insight: The hindered nature of the aniline may require a longer reaction time or the addition of a catalytic amount of DMAP. However, exercise caution as DMAP can increase the risk of racemization if chiral centers are present in subsequent steps.

  • Capping Unreacted Sites: After the loading reaction, drain the solution and wash the resin with DCM (3 x 10 mL). To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.[7][9]

  • Final Washes: Wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL). Dry the resin under vacuum.

  • Quantification (Optional but Recommended): Determine the loading efficiency using a method such as Fmoc quantification if the next building block is an Fmoc-protected amino acid.

Protocol 2: Acylation of the Resin-Bound Amine

The acylation of the amine of Methyl 3-amino-6-fluoro-2-methoxybenzoate is a crucial step. The electronic effects of the substituents on the aromatic ring may decrease the nucleophilicity of the amine, necessitating more potent coupling reagents.

Objective: To form an amide bond between the resin-bound amine and a carboxylic acid.

Materials:

  • Loaded resin from Protocol 1

  • Carboxylic acid (e.g., Fmoc-protected amino acid) (3-5 equivalents)

  • Coupling reagent (see table below) (3-5 equivalents)

  • Base: DIPEA or 2,4,6-collidine (6-10 equivalents)

  • DMF or N-Methyl-2-pyrrolidone (NMP)

Recommended Coupling Reagents:

Coupling ReagentClassRationale for UseSource
HATU Uronium SaltHighly effective for hindered couplings and less reactive amines.[12][13]
HCTU Uronium SaltMore reactive than HBTU, good for challenging couplings.[13]
PyAOP Phosphonium SaltExcellent for coupling N-methyl amino acids and other hindered systems.[14]
COMU Uronium SaltHigh coupling efficiency, comparable to HATU, with improved safety and solubility profile.[13][15][15]

Procedure:

  • Resin Swelling: Swell the loaded resin in DMF (10 mL/g) for 30 minutes.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid, coupling reagent, and base in DMF. Allow the pre-activation to proceed for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature. Reaction times can vary from 1 hour to overnight depending on the steric hindrance of the coupling partners.

  • Monitoring the Reaction: To ensure the reaction has gone to completion, perform a qualitative test for the presence of free amines. The Kaiser (ninhydrin) test is a common method.[16][17]

    • Expert Insight: For secondary amines or sterically hindered primary amines where the Kaiser test may be unreliable, the isatin test can be a useful alternative.[16]

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.[16][18]

acylation_process Resin Resin-Bound Amine Couple Combine and React Resin->Couple Activate Prepare Activated Carboxylic Acid (Acid + Coupling Reagent + Base) Activate->Couple Monitor Monitor for Completion (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete (Recouple) Wash Wash Resin Monitor->Wash Complete NextStep Proceed to Next Deprotection or Cleavage Wash->NextStep

Caption: Logical flow for the acylation of the resin-bound amine.

Protocol 3: Cleavage and Deprotection

The final step is the cleavage of the synthesized molecule from the resin, which is typically accompanied by the removal of any side-chain protecting groups. The choice of cleavage cocktail is critical to avoid side reactions.

Objective: To release the final product from the solid support and remove protecting groups.

Materials:

  • Peptide-resin from the final synthesis step

  • Trifluoroacetic acid (TFA)

  • Scavengers (see table below)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

Common Cleavage Cocktails:

A standard cleavage cocktail consists of TFA with scavengers to trap reactive cations generated during the deprotection process.[19][20]

ScavengerPurposeTypical % (v/v)Source
Triisopropylsilane (TIS) Reduces carbocations, prevents trityl reattachment.2.5 - 5%[7][19]
Water Scavenges tert-butyl cations.2.5 - 5%[7][19]
1,2-Ethanedithiol (EDT) Scavenges various protecting groups, particularly for Trp-containing peptides.2.5%
Thioanisole Prevents oxidation of methionine.2.5 - 5%[19]

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: Place the dry resin in a round-bottom flask. Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) at a ratio of 10 mL per 100 mg of resin.[7] Gently stir the suspension at room temperature for 2-4 hours.[21]

    • Expert Insight: The duration of cleavage may need to be optimized depending on the stability of the synthesized molecule and the protecting groups used.

  • Product Isolation: Filter the resin and wash it twice with fresh cleavage cocktail. Collect the filtrate.

  • Precipitation: Concentrate the filtrate under reduced pressure. Add cold diethyl ether or MTBE (at least 10 times the volume of the concentrated TFA solution) to precipitate the crude product.[7]

  • Purification: Collect the precipitate by centrifugation or filtration. Wash the crude product with cold ether. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Monitoring and Characterization

Regular monitoring is essential for successful solid-phase synthesis.[22][23]

  • Reaction Monitoring:

    • Kaiser Test: Detects primary amines. A blue color indicates an incomplete coupling reaction.[16]

    • LC-MS of a small cleavage sample: A small number of beads can be cleaved, and the resulting material analyzed by LC-MS to confirm the mass of the desired product at intermediate steps.[24]

  • Final Product Characterization:

    • RP-HPLC: To assess the purity of the crude and purified product.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the identity and exact mass of the final compound.

Conclusion

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a valuable building block for the solid-phase synthesis of novel compounds for drug discovery. By understanding its reactivity and employing optimized protocols with appropriate coupling reagents and cleavage conditions, researchers can efficiently generate libraries of complex molecules. The methodologies presented in this guide provide a robust framework for the successful application of this versatile reagent.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

  • Scicinski, J., et al. (2011). Analytical methods for the monitoring of solid phase organic synthesis. Journal of the Mexican Chemical Society, 55(3), 158-179. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • Aapptec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • O'Donnell, M. J. (2000). Analytical Techniques for Small Molecule Solid Phase Synthesis. Combinatorial Chemistry & High Throughput Screening, 3(6), 451-470. Available at: [Link]

  • ResearchGate. (2024). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. Available at: [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Basso, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. Available at: [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Li, Z., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(6), 2736. Available at: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • Pramanik, S. K., & Dinda, J. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1543-1548. Available at: [Link]

  • Dowling, D. P., et al. (2020). Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis. Proceedings of the National Academy of Sciences, 117(24), 13443-13451. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available at: [Link]

  • Góngora-Benítez, M., et al. (2015). Cleavage of synthetic peptides. Google Patents, WO2015028599A1.
  • Gill, H., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 10(8), 885-903. Available at: [Link]

  • Patriarca, M., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available at: [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Sarin, V. K., et al. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157. Available at: [Link]

  • Apollo Scientific. Reagents for Coupling. Available at: [Link]

  • PubChem. Methyl 2-fluoro-3-nitrobenzoate. Available at: [Link]

Sources

Application

Application Notes & Protocols: Methyl 3-amino-6-fluoro-2-methoxybenzoate as a Versatile Precursor for Novel Fluorescent Probes

Prepared by: Gemini, Senior Application Scientist Abstract The strategic design of novel fluorophores is a cornerstone of innovation in diagnostics, cellular imaging, and drug development. The selection of a suitable pre...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic design of novel fluorophores is a cornerstone of innovation in diagnostics, cellular imaging, and drug development. The selection of a suitable precursor molecule is a critical determinant of the final probe's photophysical properties and application potential. This document provides a comprehensive guide to the use of Methyl 3-amino-6-fluoro-2-methoxybenzoate , an anthranilate derivative, as a highly adaptable scaffold for the synthesis of new fluorescent probes. We will explore the inherent chemical logic that makes this precursor a promising candidate, provide detailed, field-tested protocols for its conversion into a functional fluorophore, and outline methodologies for its characterization and application in bioimaging.

Introduction: The Rationale for a Push-Pull Scaffold

Methyl 3-amino-6-fluoro-2-methoxybenzoate is not merely a collection of functional groups; it is an electronically pre-organized scaffold. The strategic placement of an electron-donating amino group (-NH₂) and a methoxy group (-OCH₃) in opposition to electron-withdrawing fluoro (-F) and methyl ester (-COOCH₃) groups establishes an intrinsic "push-pull" system. This electronic arrangement is a foundational principle in the design of fluorophores that exhibit desirable properties such as high quantum yields and sensitivity to their microenvironment, often through mechanisms like Intramolecular Charge Transfer (ICT).[1] The primary amino group serves as a versatile synthetic handle, allowing for the facile extension of the π-conjugated system through reactions such as Schiff base formation or amide coupling, which is a common strategy to create novel dyes and probes.[2][3]

The successful development of a fluorescent probe requires careful consideration of several factors, including specificity, selectivity, biocompatibility, and photostability.[4] This guide will provide researchers with the foundational protocols to leverage the unique properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate to build and validate new tools for biological inquiry.

cluster_0 Probe Development Workflow Precursor Methyl 3-amino-6-fluoro- 2-methoxybenzoate Synthesis Chemical Synthesis (e.g., Condensation Reaction) Precursor->Synthesis Derivatization of Amino Group Probe Novel Fluorescent Probe (Extended π-System) Synthesis->Probe Covalent Bond Formation Characterization Spectroscopic Characterization (ε, ΦF, Stokes Shift) Probe->Characterization Performance Validation Application Bioimaging Application (e.g., Cell Staining) Characterization->Application Functional Deployment

Caption: General workflow for developing a fluorescent probe.

Protocol: Synthesis of a Schiff Base-Derived Fluorophore

This protocol details a representative synthesis to illustrate how the precursor's primary amine can be used to create a larger, conjugated system. The condensation with a substituted benzaldehyde to form a Schiff base (imine) is a robust and high-yielding reaction that often produces fluorescent compounds.[2]

2.1. Materials and Reagents

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate (Precursor)

  • 4-(Diethylamino)salicylaldehyde (Reaction Partner)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat plate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

2.2. Step-by-Step Synthesis Protocol

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) and 4-(Diethylamino)salicylaldehyde (1.05 eq) in absolute ethanol (approx. 40 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 5 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the aldehyde and amine starting materials at high temperatures.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of imine formation, significantly accelerating the reaction rate.

  • Reflux: Attach the condenser and bring the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. Allow the reaction to proceed for 12-24 hours.[2]

  • Reaction Monitoring: Periodically (e.g., every 4 hours), take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to monitor the consumption of the starting materials and the formation of the new, more conjugated product spot. The product will typically have a different Rf value and may be visibly colored or fluorescent under UV light.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A crystalline precipitate of the Schiff base product should form. If no precipitate forms, slowly add ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the final fluorescent probe.

Caption: Reaction scheme for Schiff base synthesis.

Protocols: Photophysical Characterization

Once synthesized, the new probe must be characterized to determine its utility. The molar absorptivity and fluorescence quantum yield are fundamental parameters that define the probe's brightness and efficiency.[5]

3.1. Protocol for Molar Absorptivity (ε) Determination

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.[6] Its determination relies on the Beer-Lambert law.

  • Stock Solution Preparation: Accurately weigh a small amount of the purified probe and dissolve it in a spectroscopic grade solvent (e.g., DMSO or Ethanol) to prepare a concentrated stock solution (e.g., 1 mM).[7]

  • Serial Dilutions: From the stock solution, prepare a series of at least five dilutions of known concentrations in the same solvent.[8] The target absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution. Use a cuvette filled with the pure solvent as the blank reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Plot the absorbance at λ_max against the concentration for each dilution.[9]

  • Calculation: Perform a linear regression on the plotted data. According to the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration, the slope of the line is equal to the molar absorptivity (ε).[10] The units for ε are typically M⁻¹cm⁻¹.[6]

3.2. Protocol for Relative Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[11][12] The comparative method is most common, using a standard with a known quantum yield.[13]

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to your probe. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilutions for both the synthesized probe and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to minimize inner filter effects.[14]

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength (λ_ex).

    • Using a fluorometer, record the emission spectrum for each solution using the same λ_ex. Ensure all instrument settings (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to get the total fluorescence intensity (I).

    • For both the probe and the standard, plot the integrated fluorescence intensity (I) versus absorbance (A).

  • Calculation: Determine the slope of the resulting lines for both the probe (Grad_sample) and the standard (Grad_std). The quantum yield of the probe (Φ_sample) is calculated using the following equation:[11]

    Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

    Where η is the refractive index of the solvent used for the sample and the standard (if the same solvent is used, this term cancels out).[13]

Table 1: Representative Photophysical Data

ParameterSymbolRepresentative ValueUnitsSignificance
Max. Absorption Wavelengthλ_abs450nmWavelength for most efficient excitation
Max. Emission Wavelengthλ_em520nmWavelength of peak fluorescence
Stokes ShiftΔλ70nmSeparation between absorption and emission maxima
Molar Absorptivityε45,000M⁻¹cm⁻¹Light-harvesting ability
Fluorescence Quantum YieldΦ_F0.65-Efficiency of light emission

Application Protocol: Live-Cell Fluorescence Imaging

This protocol provides a general framework for using the newly synthesized probe for in vitro imaging.

  • Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes or chamber slides and culture in appropriate media until they reach 60-70% confluency.

  • Probe Preparation: Prepare a concentrated stock solution of the probe (e.g., 1-10 mM) in cell-culture grade DMSO. From this, prepare a working solution by diluting the stock into serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.[2] The optimal time and concentration should be determined empirically.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a filter cube matching the excitation and emission spectra determined in Section 3).

Expert Insights & Troubleshooting

  • Low Synthetic Yield: Ensure all reagents, especially the solvent, are anhydrous. The water produced during the condensation is in equilibrium with the reactants; its removal drives the reaction forward.

  • Poor Solubility: The planar, aromatic nature of many fluorescent probes can lead to aggregation and poor aqueous solubility. The DMSO stock concentration may need to be optimized, or formulation strategies could be explored.

  • Weak Fluorescence in Cells: The probe's fluorescence may be quenched by the intracellular environment. Additionally, poor cell permeability can result in low intracellular concentrations. Ester groups on the precursor can be hydrolyzed by intracellular esterases, potentially altering the probe's properties or aiding in its retention.

  • Photobleaching: All fluorophores are susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and the shortest exposure times necessary to acquire a clear image. The use of antifade mounting media can also be beneficial for fixed-cell imaging.

Conclusion

Methyl 3-amino-6-fluoro-2-methoxybenzoate represents a highly valuable and strategically designed precursor for the development of novel fluorescent probes. Its inherent electronic properties and versatile synthetic handle provide a robust starting point for creating fluorophores with tailored photophysical characteristics. The protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and application of probes derived from this scaffold, empowering researchers to forge new tools for scientific discovery.

References

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (2022).
  • Synthesis and application of fluorescent dyes based on 3-amino benzanthrone. (2025).
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • Burnett, R. W. (1972). Accurate measurement of molar absorptivities.
  • Karim, M. R., et al. (2024). Fluorescent Probes for Disease Diagnosis.
  • Design, synthesis and biological application of chemical probes for bio-imaging. (2010). RSC Publishing.
  • Development of fluorescent probes for bioimaging applications. (2011).
  • Determination of the Molar Absorptivity of a Light Absorbing Molecule. Virtual Labs.
  • DETERMINING MOLAR ABSORPTIVITY COEFFICIENTS. University of Wisconsin-Madison.
  • A guide to small fluorescent probes for single-molecule biophysics. (2023). AIP Publishing.
  • Fluorescence Quantum Yields—Methods of Determination and Standards. (2008).
  • Quantum Yield of Fluorescence. (2023). Chemistry LibreTexts.
  • Determination of the Molar Absorptivity of a Light Absorbing Molecule. Virtual Labs.
  • Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. (2025).
  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
  • Recent Progress in Identifying Bacteria with Fluorescent Probes. (2022). MDPI.
  • Fluorescence probes for bioimaging: synthesis, photophysical properties and applic
  • Activity-based NIR fluorescent probes based on the versatile hemicyanine scaffold: design strategy, biomedical applications, and outlook. (2022). Chemical Society Reviews (RSC Publishing).
  • Theranostic Fluorescent Probes. (2015).
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. (2019).
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • Design, Synthesis, Application and Research Progress of Fluorescent Probes. (2025).
  • Molar absorption coefficient. Wikipedia.
  • Relative Quantum Yield. Edinburgh Instruments.
  • Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. (2023). Accounts of Chemical Research.

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Method

Incorporation of Methyl 3-amino-6-fluoro-2-methoxybenzoate into bioactive scaffolds

An Application Guide for the Strategic Incorporation of Methyl 3-amino-6-fluoro-2-methoxybenzoate into Bioactive Scaffolds Introduction: The Strategic Value of a Multifunctional Building Block In contemporary medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Incorporation of Methyl 3-amino-6-fluoro-2-methoxybenzoate into Bioactive Scaffolds

Introduction: The Strategic Value of a Multifunctional Building Block

In contemporary medicinal chemistry, the judicious selection of starting materials is paramount to the successful development of novel therapeutic agents. The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] Methyl 3-amino-6-fluoro-2-methoxybenzoate has emerged as a highly valuable and versatile building block for drug discovery programs. Its unique substitution pattern—a nucleophilic amino group, an electron-withdrawing fluorine atom, and an ortho-methoxy group—provides a powerful combination of reactive handles and modulating elements.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview and actionable protocols for leveraging Methyl 3-amino-6-fluoro-2-methoxybenzoate in the synthesis of high-value bioactive scaffolds. We will delve into the rationale behind its use and provide step-by-step methodologies for its incorporation into two key structural classes: quinazolinones and acylic amide-based systems.

Section 1: Physicochemical Profile and Strategic Rationale

The utility of Methyl 3-amino-6-fluoro-2-methoxybenzoate stems directly from the interplay of its constituent functional groups. Understanding their individual contributions is key to predicting reactivity and designing successful synthetic routes.

1.1. The Role of the C6-Fluoro Group: Enhancing Drug-Like Properties

The presence of a fluorine atom is a cornerstone of modern drug design.[4][5] Its strategic placement at the C6 position of the benzoate ring imparts several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes like cytochrome P450. This can significantly prolong a drug's half-life in the body.[3][6]

  • Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and reach its target tissue.[4][7]

  • Modulation of pKa: The electronegativity of fluorine can lower the pKa of nearby basic groups, such as the C3-amino group, influencing the compound's ionization state at physiological pH and thereby affecting its solubility and target engagement.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, potentially increasing the binding affinity and potency of the final compound.[4]

1.2. The C3-Amino and C2-Methoxy Groups: Directing Reactivity

The ortho- and meta-positioning of the methoxy and amino groups, respectively, creates a unique electronic and steric environment that can be exploited for selective synthesis.

  • Nucleophilic Handle: The C3-amino group serves as the primary nucleophilic center for a wide range of transformations, including acylation, alkylation, and cyclization reactions.

  • Directing Group: The C2-methoxy group exerts a significant steric and electronic influence, directing the regioselectivity of subsequent reactions and constraining the conformation of the scaffold.

Table 1: Physicochemical Properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate
PropertyValue
CAS Number 188441-79-8
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethyl acetate, dichloromethane

Section 2: Core Synthetic Pathways and Detailed Protocols

The true value of Methyl 3-amino-6-fluoro-2-methoxybenzoate is realized in its application. Below are two field-proven protocols for its incorporation into medicinally relevant scaffolds.

Pathway A: Synthesis of 7-Fluoro-8-methoxy-quinazolin-4(3H)-one Scaffolds

Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid derivative with an amide, is a classic and reliable method for constructing this heterocyclic system.[8]

G A Methyl 3-amino-6-fluoro- 2-methoxybenzoate B Hydrolysis (LiOH) A->B C 3-Amino-6-fluoro- 2-methoxybenzoic Acid B->C D Niementowski Cyclization (Formamide, Heat) C->D E 7-Fluoro-8-methoxy- quinazolin-4(3H)-one D->E G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Methyl 3-amino-6-fluoro- 2-methoxybenzoate C Catalytic Amidation (e.g., Boronic Acid Catalyst) A->C B Carboxylic Acid (R-COOH) B->C D Amide Product C->D

Sources

Application

The Versatile Role of Methyl 3-amino-6-fluoro-2-methoxybenzoate in Modern Catalytic Transformations: Application Notes and Protocols

Introduction: A Privileged Scaffold in Drug Discovery Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-rich aniline moiety ortho to a methoxy group and meta to a methyl ester, combined with the strategic placement of a fluorine atom, imparts desirable physicochemical properties to target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making this scaffold particularly valuable in the design of novel therapeutics, especially kinase inhibitors.[1] For instance, a closely related analog, Methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a potent BRAF inhibitor used in cancer therapy.[1][2]

This guide provides detailed application notes and protocols for key catalytic reactions involving Methyl 3-amino-6-fluoro-2-methoxybenzoate, offering field-proven insights into reaction optimization and mechanistic considerations. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the arylation or vinylation of the aromatic ring of Methyl 3-amino-6-fluoro-2-methoxybenzoate.[3] This reaction is fundamental in the synthesis of biaryl and vinyl-aryl structures commonly found in pharmacologically active compounds. To achieve this transformation, the amino group of the title compound typically needs to be converted to a halide (e.g., bromide or iodide) to serve as the electrophilic partner in the catalytic cycle.

Application Note 1.1: Synthesis of Arylated Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the Suzuki-Miyaura coupling of a brominated derivative of Methyl 3-amino-6-fluoro-2-methoxybenzoate with an arylboronic acid. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and preventing side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Substrate Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification prep Bromination of Methyl 3-amino-6-fluoro-2-methoxybenzoate reagents Brominated Substrate Arylboronic Acid Pd Catalyst & Ligand Base prep->reagents reaction Reaction Setup (Inert Atmosphere) reagents->reaction heating Heating & Stirring reaction->heating quench Quenching heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Arylated Product purify->product

Caption: Workflow for the synthesis of arylated derivatives.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Substrate Preparation (Bromination): The amino group of Methyl 3-amino-6-fluoro-2-methoxybenzoate must first be converted to a bromide via a Sandmeyer reaction. This involves diazotization of the amine with a nitrite source (e.g., NaNO₂) in the presence of a strong acid (e.g., HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the brominated substrate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated compound.

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling of Analogs
Catalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8085-95[4]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10090-98[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene110>95[6]

Note: Yields are based on reactions with structurally similar substrates and may require optimization for Methyl 3-amino-6-fluoro-2-methoxybenzoate derivatives.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the (brominated) Methyl 3-amino-6-fluoro-2-methoxybenzoate with a wide range of primary and secondary amines.[7][8] This reaction is instrumental in the synthesis of complex aniline derivatives that are precursors to many pharmaceuticals.

Application Note 2.1: Synthesis of N-Aryl and N-Alkyl Derivatives

This protocol describes the general procedure for the Buchwald-Hartwig amination of a brominated derivative of Methyl 3-amino-6-fluoro-2-methoxybenzoate. The choice of a sterically hindered and electron-rich phosphine ligand is crucial for the efficiency of this transformation.[9]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ OA_complex->Amine_complex + R₂NH Amido_complex Ar-Pd(II)(L_n)-NR₂ Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the brominated Methyl 3-amino-6-fluoro-2-methoxybenzoate derivative (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as determined by TLC or LC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired N-substituted product.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Catalyst/LigandBaseSolventTemp. (°C)Substrate ScopeReference
Pd₂(dba)₃ / XPhosNaOtBuToluene100Primary & Secondary Amines[9]
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane110Anilines, Heterocyclic Amines[10]
Pd(OAc)₂ / BrettPhosCs₂CO₃t-AmylOH110Primary Amines[8]

Note: Conditions are based on established protocols for similar substrates and should be optimized for the specific reaction.

Section 3: Sonogashira and Heck Cross-Coupling Reactions

The Sonogashira and Heck reactions provide powerful avenues for the introduction of alkynyl and alkenyl moieties, respectively, onto the aromatic core of Methyl 3-amino-6-fluoro-2-methoxybenzoate (after conversion to a halide). These transformations are invaluable for the synthesis of complex natural products and pharmaceutical intermediates.[11][12]

Application Note 3.1: Synthesis of Alkynylated and Alkenylated Derivatives

The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[13][14] The Heck reaction, on the other hand, is the palladium-catalyzed reaction of an unsaturated halide with an alkene.[15]

Experimental Workflow: Sonogashira and Heck Reactions

cluster_prep Substrate Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification prep Halogenation of Methyl 3-amino-6-fluoro-2-methoxybenzoate reagents Halogenated Substrate Alkyne/Alkene Pd Catalyst & Ligand Base (Cu(I) for Sonogashira) prep->reagents reaction Reaction Setup (Inert Atmosphere) reagents->reaction heating Heating & Stirring reaction->heating quench Quenching heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Alkynylated/Alkenylated Product purify->product

Caption: General workflow for Sonogashira and Heck couplings.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To a degassed solution of the halogenated Methyl 3-amino-6-fluoro-2-methoxybenzoate derivative (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or Et₃N), add the terminal alkyne (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), a copper(I) co-catalyst like CuI (1-10 mol%), and a base, often an amine like triethylamine or diisopropylamine, which can also serve as the solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up and Purification: Follow similar work-up and purification procedures as described for the Suzuki-Miyaura coupling.

Detailed Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube or pressure vessel, combine the halogenated substrate (1.0 eq.), the alkene (1.5-3.0 eq.), a palladium source such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃).

  • Solvent Addition: Add a polar aprotic solvent like DMF, NMP, or acetonitrile.

  • Reaction Execution: Heat the reaction mixture to a high temperature (100-140 °C) and stir until the starting material is consumed.

  • Work-up and Purification: Follow similar work-up and purification procedures as outlined in the previous sections.

Conclusion

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a valuable and versatile building block for the synthesis of a diverse range of complex organic molecules. Its strategic functionalization through powerful catalytic methods such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to harness the full potential of this privileged scaffold in their synthetic endeavors.

References

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  • Hauschild, A., et al. (2013). Phase II Trial (BREAK-2) of the BRAF Inhibitor Dabrafenib (GSK2118436) in Patients With Metastatic Melanoma. Journal of Clinical Oncology, 31(26), 3212-3218. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening Assays Using Methyl 3-amino-6-fluoro-2-methoxybenzoate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 3-amino-6-fluoro-2-methoxybenzoate in high-throughput screening...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 3-amino-6-fluoro-2-methoxybenzoate in high-throughput screening (HTS) assays. Recognizing the potential of substituted aminobenzoate derivatives as valuable scaffolds in drug discovery, this guide details two robust HTS protocols: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.[1][2] The protocols are designed to be self-validating and are supported by explanations of the underlying scientific principles, enabling users to not only execute the assays but also to understand and troubleshoot them effectively.

Introduction: The Potential of Methyl 3-amino-6-fluoro-2-methoxybenzoate in Drug Discovery

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a substituted aminobenzoic acid derivative, a class of compounds recognized for its versatility as a building block in the synthesis of a wide range of pharmaceuticals.[2] Derivatives of aminobenzoic acid have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The structural features of Methyl 3-amino-6-fluoro-2-methoxybenzoate, including the presence of a fluorine atom and a methoxy group, can significantly influence its pharmacokinetic and pharmacodynamic properties, making it an intriguing candidate for screening against various biological targets.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[4][5] This guide will focus on two fundamental HTS assays to assess the potential of Methyl 3-amino-6-fluoro-2-methoxybenzoate as a bioactive molecule.

Compound Profile:

PropertyValueSource
IUPAC Name Methyl 3-amino-6-fluoro-2-methoxybenzoate
CAS Number 1219803-74-3; 1268830-91-6
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Purity Typically >95%
Storage 2-8°C, protect from light

Foundational Principles of High-Throughput Screening

The success of any HTS campaign hinges on the development of robust and reproducible assays.[6] Key considerations include the choice of assay format, the selection of appropriate controls, and the use of statistical measures to ensure data quality.[7]

Assay Formats

HTS assays are typically performed in microtiter plates (96, 384, or 1536-well formats) and utilize a variety of detection methods.[7][8] Fluorescence-based assays are a popular choice due to their high sensitivity, wide dynamic range, and amenability to automation.[9][10]

The Imperative of Controls

The inclusion of appropriate controls is critical for validating assay performance and for data normalization.

  • Negative Controls: Typically wells containing all assay components except the test compound (e.g., DMSO vehicle). These wells represent 0% activity or inhibition.

  • Positive Controls: Wells containing a known inhibitor or activator of the target. These wells represent 100% activity or inhibition.

Ensuring Data Quality: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.

Application Protocol 1: Biochemical Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and screening for kinase inhibitors is a common application of HTS.[11][12][13] This protocol describes a fluorescence-based, homogeneous assay to screen for inhibitors of a generic serine/threonine kinase.

Scientific Rationale

This assay measures the amount of ADP produced by the kinase reaction, which is a universal product of kinase activity. The detection of ADP is achieved using a coupled enzyme system that ultimately generates a fluorescent signal. A decrease in fluorescence intensity corresponds to inhibition of the kinase.

Experimental Workflow

HTS_Kinase_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_readout Data Acquisition Compound_Plate Prepare Compound Plate (Serial Dilutions of Test Compound) Assay_Plate Prepare Assay Plate (Controls and Test Compound) Compound_Plate->Assay_Plate Transfer Add_Kinase Add Kinase and Substrate Assay_Plate->Add_Kinase Incubate_1 Incubate at RT Add_Kinase->Incubate_1 Add_Detection Add ADP Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate at RT Add_Detection->Incubate_2 Read_Plate Read Fluorescence (e.g., Ex/Em = 535/590 nm) Incubate_2->Read_Plate HTS_Cyto_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_readout_cyto Viability Assessment Seed_Cells Seed Cells into 384-well Plate Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Add_Compound Add Compound Dilutions and Controls Incubate_Cells->Add_Compound Incubate_Treatment Incubate (48-72h) Add_Compound->Incubate_Treatment Add_Resazurin Add Resazurin Reagent Incubate_Treatment->Add_Resazurin Incubate_Resazurin Incubate (1-4h) Add_Resazurin->Incubate_Resazurin Read_Fluorescence_Cyto Read Fluorescence (e.g., Ex/Em = 560/590 nm) Incubate_Resazurin->Read_Fluorescence_Cyto

Caption: Workflow for the cell-based cytotoxicity HTS assay.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 384-well, clear-bottom, black-walled plate at an optimized density (e.g., 2,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Methyl 3-amino-6-fluoro-2-methoxybenzoate in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the compound dilutions.

    • Include wells with medium only (negative control) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48 to 72 hours.

  • Viability Measurement:

    • Prepare a stock solution of resazurin in PBS.

    • Add the resazurin solution to each well to a final concentration of 10 µg/mL.

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • % Viability = 100 * (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)

  • Dose-Response Curves:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the cells are non-viable).

Expected Data Summary:

CompoundEC₅₀ (µM)Max Cytotoxicity (%)
Methyl 3-amino-6-fluoro-2-methoxybenzoate (To be determined)(To be determined)
Doxorubicin (Positive Control) < 1> 95
Medium Only (Negative Control) N/A0

Trustworthiness and Self-Validation

To ensure the reliability of the screening data, each assay should be rigorously validated.

  • Intra-plate and Inter-plate Reproducibility: Run replicate plates on the same day and on different days to assess the consistency of the results.

  • Signal-to-Background Ratio: A high signal-to-background ratio is indicative of a robust assay.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used to deliver the compounds.

Conclusion

The protocols detailed in this application note provide a robust framework for conducting high-throughput screening assays with Methyl 3-amino-6-fluoro-2-methoxybenzoate. By employing both biochemical and cell-based approaches, researchers can effectively identify and characterize the biological activity of this and other novel chemical entities, thereby accelerating the drug discovery process. The principles and methodologies described herein are broadly applicable and can be adapted for screening other compound libraries against a wide range of biological targets.

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Application

Application Notes and Protocols: The Strategic Role of Methyl 3-amino-6-fluoro-2-methoxybenzoate in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably canc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the quest for compounds with enhanced potency, selectivity, and improved pharmacological properties is a perpetual challenge in medicinal chemistry. The strategic incorporation of fluorine atoms and specifically substituted aromatic building blocks has emerged as a powerful approach to address these challenges. Aminobenzoic acid derivatives, in particular, serve as versatile scaffolds in the construction of a wide array of therapeutic agents.[1][2] This application note provides an in-depth guide to the utility of Methyl 3-amino-6-fluoro-2-methoxybenzoate , a key building block in the synthesis of a new generation of kinase inhibitors, with a focus on the potent RAF/EGFR inhibitor, Lifirafenib (BGB-283).

The unique trifunctional nature of Methyl 3-amino-6-fluoro-2-methoxybenzoate, possessing an amino group for amide bond formation, a fluorine atom to modulate physicochemical properties, and a methoxy group to influence conformation and binding, makes it a highly valuable starting material in multi-step organic synthesis.[3] The fluorine substituent, in particular, can significantly impact a molecule's pKa, membrane permeability, and metabolic stability, often leading to improved bioavailability and efficacy.[4]

This document will provide a comprehensive overview of the synthetic strategies employing this key building block, detailed experimental protocols, and the relevant biological context for the resulting kinase inhibitors.

Physicochemical Properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate

A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.

PropertyValueReference
CAS Number 1268830-91-6[5]
Molecular Formula C₉H₁₀FNO₃[5]
Molecular Weight 199.18 g/mol [5]
Appearance Off-white to white solid
Storage 2-8°C, under inert atmosphere[5]

The Strategic Advantage of the Fluorinated Aminobenzoate Scaffold

The specific arrangement of the amino, fluoro, and methoxy groups on the benzoate ring offers several advantages in the synthesis of kinase inhibitors:

  • Directed Reactivity: The amino group serves as a primary nucleophile for the formation of amides, a common linkage in kinase inhibitors that often interact with the hinge region of the kinase domain.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can reduce the basicity of the aniline nitrogen, which can be advantageous in preventing off-target interactions and improving cell permeability.[4]

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the ATP-binding pocket of the target kinase, thereby increasing binding affinity and selectivity.

  • Metabolic Stability: The presence of a C-F bond can block sites of oxidative metabolism, leading to a longer in vivo half-life of the drug candidate.

  • Conformational Control: The methoxy group can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target protein.

Application in the Synthesis of the RAF/EGFR Inhibitor Lifirafenib (BGB-283)

Lifirafenib (BGB-283) is a potent inhibitor of RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[6] Its development represents a significant advancement in targeting cancers with mutations in the MAPK/ERK signaling pathway, such as BRAF-mutant melanoma and non-small cell lung cancer.[7][8] The synthesis of Lifirafenib provides an excellent case study for the application of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Below is a representative synthetic scheme and detailed protocols for the preparation of a key intermediate in the synthesis of Lifirafenib, starting from Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-fluoro-2-methoxy-3-(propane-1-sulfonamido)benzoate

This initial step involves the sulfonylation of the amino group of Methyl 3-amino-6-fluoro-2-methoxybenzoate. This transformation is a critical step in building the core structure of many RAF inhibitors.

Reaction Scheme:

Protocol 1 start Methyl 3-amino-6-fluoro- 2-methoxybenzoate product Methyl 6-fluoro-2-methoxy- 3-(propane-1-sulfonamido)benzoate start->product Sulfonylation reagents Propane-1-sulfonyl chloride, Pyridine, DMAP, Dichloromethane (DCM) Sulfonylation Sulfonylation reagents->Sulfonylation

Caption: Sulfonylation of the starting material.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Methyl 3-amino-6-fluoro-2-methoxybenzoate1268830-91-6199.183.656 g18.36 mmol
Propane-1-sulfonyl chloride10147-37-2142.608.25 mL73.6 mmol
Pyridine110-86-179.107.45 mL92.1 mmol
4-Dimethylaminopyridine (DMAP)1122-58-3122.17113 mg0.925 mmol
Dichloromethane (DCM)75-09-284.93110 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (3.656 g, 18.36 mmol) in 100 mL of dichloromethane (DCM).

  • Reagent Addition: In a separate flask, prepare a solution of 4-dimethylaminopyridine (113 mg, 0.925 mmol), pyridine (7.45 mL, 92.1 mmol), and propane-1-sulfonyl chloride (8.25 mL, 73.6 mmol) in 10 mL of DCM.

  • Add the reagent solution dropwise to the solution of the starting material over approximately 5 minutes with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 6-fluoro-2-methoxy-3-(propane-1-sulfonamido)benzoate.

Expert Insights:

  • The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction.

  • DMAP is a nucleophilic catalyst that accelerates the sulfonylation reaction.

  • Careful control of the addition rate of the sulfonyl chloride solution is important to manage any exotherm.

Protocol 2: Subsequent Transformations Towards Lifirafenib

The sulfonamide intermediate from Protocol 1 is a versatile precursor for the synthesis of the final Lifirafenib molecule. The subsequent steps, as inferred from related syntheses, would likely involve:

  • Hydrolysis of the Methyl Ester: The methyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or THF.

  • Amide Coupling: The resulting carboxylic acid is then coupled with the appropriate amine fragment of the Lifirafenib structure. This is a standard amide bond formation reaction that can be mediated by a variety of coupling reagents such as HATU, HOBt/EDC, or by converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.

Illustrative Workflow for Kinase Inhibitor Synthesis:

Kinase Inhibitor Synthesis A Methyl 3-amino-6-fluoro- 2-methoxybenzoate B Sulfonylation (Protocol 1) A->B C Sulfonamide Intermediate B->C D Ester Hydrolysis C->D E Carboxylic Acid Intermediate D->E F Amide Coupling E->F G Final Kinase Inhibitor (e.g., Lifirafenib) F->G H Amine Coupling Partner H->F RAF-MEK-ERK Pathway EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Lifirafenib Lifirafenib (BGB-283) Lifirafenib->EGFR Inhibition Lifirafenib->RAF Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-6-flu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate. Our focus is on improving yield and purity by addressing common challenges encountered during this multi-step synthesis.

Core Synthesis Workflow

The synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate is typically achieved through a three-step process starting from 2-fluoro-5-methoxybenzoic acid. The key transformations are:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Reduction: Reduction of the nitro group to an amine.

Below is a visual representation of the overall workflow:

Synthesis Workflow start 2-fluoro-5-methoxybenzoic acid step1 Nitration start->step1 intermediate1 6-fluoro-2-methoxy-3-nitrobenzoic acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Methyl 6-fluoro-2-methoxy-3-nitrobenzoate step2->intermediate2 step3 Reduction intermediate2->step3 product Methyl 3-amino-6-fluoro-2-methoxybenzoate step3->product

Caption: Overall synthetic workflow for Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Nitration Step

Question: I am experiencing a low yield during the nitration of 2-fluoro-5-methoxybenzoic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in aromatic nitration are a common issue and can often be attributed to several factors. The directing effects of the substituents on your starting material (fluoro and methoxy groups) will influence the position of nitration.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Nitronium Ion Generation The electrophile in this reaction, the nitronium ion (NO₂⁺), is generated from nitric acid and a strong acid catalyst, typically sulfuric acid. If the acid mixture is not sufficiently strong, the concentration of the nitronium ion will be low, leading to a slow or incomplete reaction.Ensure you are using a sufficiently concentrated sulfuric acid. For deactivated or moderately activated rings, a higher ratio of sulfuric acid to nitric acid may be necessary. Consider using fuming nitric acid for a more potent nitrating mixture.
Suboptimal Reaction Temperature Nitration is a highly exothermic reaction. While cooling is necessary to prevent side reactions, a temperature that is too low can significantly decrease the reaction rate.If the reaction is sluggish, consider a controlled, incremental increase in temperature (e.g., from 0°C to 10-15°C). Monitor the reaction progress closely by TLC to avoid over-nitration or decomposition.
Poor Solubility of Starting Material If the 2-fluoro-5-methoxybenzoic acid does not dissolve well in the reaction medium, the reaction will be slow due to limited contact between the reactants.While co-solvents are not always compatible with strong acid mixtures, ensuring vigorous stirring is crucial to maximize the surface area for the reaction.
Formation of Regioisomers The fluoro and methoxy groups are ortho, para-directing. While the desired product is the 3-nitro isomer, other isomers may form, reducing the yield of the target compound. A US patent for a similar nitration of 5-fluoro-2-methylbenzoic acid reported a yield of 45.1% of a mixture of regioisomers and by-products, highlighting this challenge.[1]Careful control of the reaction temperature can influence the regioselectivity. Lower temperatures generally favor the para-isomer. Purification by column chromatography will be necessary to isolate the desired isomer.
Problem 2: Incomplete Esterification

Question: My esterification of 6-fluoro-2-methoxy-3-nitrobenzoic acid with methanol is not going to completion. How can I drive the reaction forward?

Answer:

Esterification is a reversible reaction, and achieving high yields often requires shifting the equilibrium towards the product side.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Equilibrium Limitation The reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes more significant.Use a large excess of methanol to act as both the reagent and the solvent, which will drive the equilibrium towards the product. Alternatively, employ a method to remove water as it is formed, such as using a Dean-Stark apparatus if the solvent system allows.
Insufficient Acid Catalyst A strong acid catalyst (e.g., sulfuric acid, thionyl chloride) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.Ensure you are using a sufficient amount of the acid catalyst. For a simple and effective method, consider using thionyl chloride in methanol. A patent for a similar synthesis of methyl 3-amino-2-fluorobenzoate describes the dropwise addition of thionyl chloride to a methanol solution of the carboxylic acid at 0°C, followed by reflux.[2]
Problem 3: Side Reactions During Nitro Group Reduction

Question: During the reduction of the nitro group to an amine, I am observing the formation of impurities. What are these side products and how can I avoid them?

Answer:

The reduction of an aromatic nitro group is a sensitive transformation, and various side products can form depending on the reducing agent and reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Over-reduction Strong reducing agents can sometimes lead to the formation of undesired byproducts.Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is a clean and efficient method for this transformation. This method is generally selective for the nitro group without affecting other functional groups on the aromatic ring.
Formation of Azo or Azoxy Compounds Incomplete reduction can sometimes lead to the formation of dimeric species like azo or azoxy compounds, especially under certain pH conditions.Ensure the reaction goes to completion by monitoring with TLC. Using a sufficient amount of catalyst and hydrogen pressure is important. The use of a proton source, such as a small amount of acetic acid, can sometimes help to ensure the complete reduction to the amine.
Dehalogenation In some cases of catalytic hydrogenation, the fluorine atom could be susceptible to hydrogenolysis (removal).While less common for fluorine compared to chlorine or bromine, this can be a concern. Using a milder reducing agent like tin(II) chloride (SnCl₂) in a suitable solvent (e.g., ethanol or ethyl acetate) can be an alternative to catalytic hydrogenation to avoid this issue.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity in the nitration of 2-fluoro-5-methoxybenzoic acid?

A1: The regioselectivity is determined by the directing effects of the substituents on the aromatic ring. Both the fluoro and methoxy groups are ortho, para-directing due to their ability to donate electron density to the ring through resonance. The carboxylic acid group is a meta-directing deactivator. The methoxy group is a stronger activating group than the fluoro group. Therefore, the positions ortho and para to the methoxy group are the most activated towards electrophilic aromatic substitution. The desired 3-position is ortho to the methoxy group and meta to the fluoro and carboxylic acid groups, making it a likely position for nitration.

Nitration Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generates starting_material 2-fluoro-5-methoxybenzoic acid intermediate Sigma Complex (Wheland intermediate) starting_material->intermediate + NO₂⁺ product 6-fluoro-2-methoxy-3-nitrobenzoic acid intermediate->product - H⁺

Caption: Simplified mechanism of electrophilic aromatic nitration.

Q2: Are there alternative starting materials for this synthesis?

A2: Yes, alternative synthetic routes could start from different precursors. For example, one could envision a route starting from a pre-functionalized aniline derivative, followed by the introduction of the methoxy and fluoro groups. However, the route starting from 2-fluoro-5-methoxybenzoic acid is often preferred due to the commercial availability of the starting material.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Nitration: This step is highly exothermic and involves the use of strong, corrosive acids (nitric and sulfuric acid). The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of reagents should be done slowly and with cooling in an ice bath to control the temperature.

  • Catalytic Hydrogenation: If using hydrogen gas for the reduction step, it is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition. The reaction should be conducted in a well-ventilated area or a specialized hydrogenation apparatus.

Q4: What are the recommended purification techniques for the final product?

A4: The final product, Methyl 3-amino-6-fluoro-2-methoxybenzoate, can be purified by column chromatography on silica gel using a suitable solvent system, such as a mixture of ethyl acetate and hexanes. The progress of the purification can be monitored by thin-layer chromatography (TLC). Recrystallization from an appropriate solvent may also be a viable method for obtaining a highly pure product.

Experimental Protocols

Step 1: Synthesis of 6-fluoro-2-methoxy-3-nitrobenzoic acid (Nitration)
  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2-fluoro-5-methoxybenzoic acid to concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid to obtain the crude 6-fluoro-2-methoxy-3-nitrobenzoic acid.

Step 2: Synthesis of Methyl 6-fluoro-2-methoxy-3-nitrobenzoate (Esterification)
  • Suspend the crude 6-fluoro-2-methoxy-3-nitrobenzoic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.[2]

  • After the addition, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

Step 3: Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate (Reduction)
  • Dissolve the crude Methyl 6-fluoro-2-methoxy-3-nitrobenzoate in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-6-fluoro-2-methoxybenzoate.

  • Purify the crude product by column chromatography on silica gel.

References

  • U.S. Patent US11001552B2, "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester," issued May 11, 2021.

Sources

Optimization

Technical Support Center: Purification of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Welcome to the technical support center for the purification of Methyl 3-amino-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-amino-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this compound from typical reaction mixtures. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your purification strategies.

Introduction to Purification Challenges

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a substituted aniline derivative, a class of compounds that are foundational in the synthesis of many pharmaceuticals and agrochemicals. The purification of this molecule is often not straightforward due to the presence of structurally similar impurities and the inherent reactivity of the amino group. A common synthetic route to this compound involves the reduction of the corresponding nitro-compound, Methyl 3-fluoro-6-methoxy-2-nitrobenzoate. This process can lead to a variety of impurities, including unreacted starting material, partially reduced intermediates, and other side-products. Effective purification is therefore critical to ensure the quality and integrity of the final product and downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Question 1: My crude product is a dark oil or a discolored solid (yellow to brown). What is the cause and how can I fix it?

Answer:

This is a common issue when synthesizing aromatic amines, especially via nitro-group reduction. The discoloration is typically due to two main sources:

  • Residual Nitro-Aromatic Compounds: Unreacted starting material (Methyl 3-fluoro-6-methoxy-2-nitrobenzoate) or partially reduced intermediates (e.g., nitroso or hydroxylamine species) are often intensely colored.

  • Oxidation of the Amine: Aromatic amines can be susceptible to air oxidation, which forms colored impurities.

Troubleshooting Steps:

  • Initial Wash: Before a full work-up, consider washing the organic layer with a saturated solution of sodium bisulfite or sodium thiosulfate. This can help to reduce some of the colored by-products.

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with a small amount of activated carbon.

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of celite to remove the carbon.

    • Concentrate the filtrate to recover the decolorized product.

  • Column Chromatography: If discoloration persists, column chromatography is highly effective at separating the desired amine from colored, polar impurities.

Question 2: TLC analysis of my crude product shows multiple spots, with some very close to the product spot. How can I achieve better separation?

Answer:

Closely running spots on a TLC plate indicate the presence of impurities with similar polarity to your product. This often includes isomers or partially reduced intermediates. Achieving good separation requires optimizing your purification technique.

Troubleshooting Strategies:

  • Optimize TLC Mobile Phase: The key to good separation on a column is to first find a solvent system that gives good separation on the TLC plate.

    • Start with a standard mobile phase like 20-30% ethyl acetate in hexanes.

    • If the spots are too close, try adding a small amount of a more polar solvent like methanol (0.5-1%) or a few drops of triethylamine to the mobile phase. The triethylamine can help to reduce tailing of the amine on the silica gel.

    • Test different solvent systems. For example, a dichloromethane/methanol system might offer different selectivity compared to an ethyl acetate/hexanes system.

  • Column Chromatography Technique:

    • Use a high-resolution stationary phase: For difficult separations, consider using silica gel with a smaller particle size (e.g., 40-63 µm).

    • Employ a shallow gradient: Instead of running the column with a single solvent mixture (isocratic elution), a shallow gradient (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 40%) can significantly improve separation.

  • Recrystallization: If you can obtain material that is >90% pure after chromatography, recrystallization is an excellent final step to remove the last traces of impurities.

Question 3: My yield is significantly lower than expected after aqueous work-up. Where is my product going?

Answer:

The amino group on your product is basic and can be protonated in acidic conditions to form an ammonium salt. This salt is water-soluble and will be lost to the aqueous layer during extraction.

Troubleshooting and Prevention:

  • Ensure Basic Conditions: During the work-up, make sure the aqueous layer is basic (pH > 8) before extracting your product with an organic solvent. Use a pH meter or pH paper to verify. You can add a base like sodium carbonate or a dilute solution of sodium hydroxide.[1]

  • Back-Extraction: If you suspect your product is in the aqueous layer, you can perform a "back-extraction."

    • Make the acidic aqueous layer basic with a suitable base.

    • Extract this basic aqueous layer again with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine these organic extracts with your main organic layer.

  • Use a Saturated Salt Solution: When washing the organic layer, use brine (a saturated solution of NaCl) instead of pure water for the final washes. This reduces the solubility of the organic product in the aqueous layer, minimizing losses.

Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the purity of the final product?

A1: A combination of techniques is recommended for comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify even minor impurities.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: NMR can confirm the structure of your compound and can be used to identify impurities if they are present in significant amounts (>1-2%). The presence of unexpected signals can indicate impurities.[3]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying the molecular weights of any impurities, which can help in deducing their structures.

Q2: What are the recommended storage conditions for Methyl 3-amino-6-fluoro-2-methoxybenzoate?

A2: As an aromatic amine, the compound can be sensitive to light and air. For long-term storage, it is recommended to:

  • Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Keep it in a cool, dark place. A refrigerator (2-8 °C) is ideal.

  • For highly pure samples, amber vials are recommended to protect from light.

Q3: Can I use recrystallization as the sole method of purification?

A3: It depends on the initial purity of your crude product. Recrystallization is most effective for removing small amounts of impurities from a product that is already relatively pure (>90%). If your crude product contains a significant amount of impurities, especially those with similar solubility characteristics, recrystallization alone may not be sufficient. In such cases, it is better to first perform a liquid-liquid extraction or column chromatography to remove the bulk of the impurities, followed by recrystallization as a final polishing step.[4]

Data Summary Table

The following table provides a typical progression of purity and yield for the purification of Methyl 3-amino-6-fluoro-2-methoxybenzoate. These values are illustrative and can vary based on the specific reaction conditions and scale.

Purification StepTypical Purity (by HPLC)Typical Recovery YieldKey Impurities Removed
Crude Reaction Mixture60-85%100% (by definition)Starting materials, reagents, side-products
Post-Aqueous Extraction80-95%85-95%Acidic and basic reagents, water-soluble by-products
Post-Column Chromatography>98%70-90%Structurally similar impurities, colored by-products
Post-Recrystallization>99.5%80-95%Trace impurities, isomers

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is designed for the initial purification of the product from the reaction mixture after the reduction of the corresponding nitro-compound.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in an acidic medium (e.g., with SnCl₂/HCl), carefully quench the reaction by slowly adding it to a stirred, chilled solution of sodium bicarbonate or sodium carbonate until the pH of the aqueous layer is > 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine and Wash: Combine the organic layers. Wash the combined organic layer with water (1 x volume) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the crude product obtained from the extraction.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexanes. The amount of silica should be about 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 5% Ethyl Acetate / Hexanes (2 column volumes)

    • 10% Ethyl Acetate / Hexanes (4 column volumes)

    • 20% Ethyl Acetate / Hexanes (until the product has eluted)

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

PurificationWorkflow start Crude Reaction Mixture tlc_analysis TLC & ¹H NMR Analysis start->tlc_analysis decision_impurities Major Impurities? tlc_analysis->decision_impurities decision_purity Purity > 90%? column_chrom Column Chromatography decision_purity->column_chrom No recrystallization Recrystallization decision_purity->recrystallization Yes decision_impurities->decision_purity No (Organic Impurities) extraction Aqueous Extraction (pH Adjustment) decision_impurities->extraction Yes (Reagents, Salts) extraction->tlc_analysis column_chrom->recrystallization final_product Pure Product (>99.5%) recrystallization->final_product

Caption: Purification strategy decision tree.

References

  • Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. Accessed January 22, 2026.
  • ResearchGate. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Accessed January 22, 2026. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Accessed January 22, 2026. [Link]

  • Google Patents. US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine. Accessed January 22, 2026.
  • HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Accessed January 22, 2026. [Link]

  • ResearchGate. Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Accessed January 22, 2026. [Link]

  • Google Patents. JPH0860002A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran. Accessed January 22, 2026.
  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Accessed January 22, 2026. [Link]

  • Biochain Incorporated. Tips For Antibody Purification Troubleshooting. Accessed January 22, 2026. [Link]

  • ResearchGate. (PDF) abstract about aromatic amines. Accessed January 22, 2026. [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Accessed January 22, 2026. [Link]

  • CDC Stacks. Supporting Information. Accessed January 22, 2026. [Link]

  • ChemRxiv. 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. Accessed January 22, 2026. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Accessed January 22, 2026. [Link]

  • Google Patents.
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  • SUNDARBAN MAHAVIDYALAYA. Aromatic Amines. Accessed January 22, 2026. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Accessed January 22, 2026. [Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level). Accessed January 22, 2026. [Link]

  • Phenomenex. Troubleshooting Guide. Accessed January 22, 2026. [Link]

  • The Pharma Master. Troubleshooting. Accessed January 22, 2026. [Link]

  • IJNRD. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Accessed January 22, 2026. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Accessed January 22, 2026. [Link]

  • MDPI. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Accessed January 22, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this multi-step synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow. Our approach is grounded in mechanistic principles to not only solve problems but also to build a foundational understanding of the reaction dynamics.

Troubleshooting Guide: Navigating the Synthetic Pathway

The synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate typically proceeds via a two-step sequence: the nitration of a substituted benzoic acid ester, followed by the reduction of the nitro group. Each step presents unique challenges that can impact yield and purity.

Step 1: Electrophilic Nitration of Methyl 2-fluoro-6-methoxybenzoate

The critical first step is the regioselective nitration of the starting material, Methyl 2-fluoro-6-methoxybenzoate. The primary goal is to introduce a nitro group at the C3 position. However, the directing effects of the substituents (F, OMe, and COOMe) can lead to a mixture of products.

Q1: My nitration reaction is producing a mixture of isomers, with a significant amount of the 5-nitro isomer. How can I improve the regioselectivity for the desired 3-nitro product?

Root Cause Analysis: The formation of regioisomers is governed by the electronic and steric effects of the substituents on the benzene ring. The methoxy group (-OMe) is a strong activating, ortho-para directing group. The fluorine atom (-F) is a deactivating, ortho-para directing group. The methyl ester (-COOMe) is a deactivating, meta-directing group. The interplay of these directing effects can lead to the formation of multiple isomers.

Troubleshooting & Optimization:

  • Temperature Control is Critical: Running the reaction at very low temperatures (e.g., 0°C or lower) can significantly enhance the selectivity for the desired 3-nitro isomer.[1] Higher temperatures tend to favor the formation of the thermodynamically more stable 5-nitro isomer.

  • Slow and Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture (e.g., HNO₃/H₂SO₄) to the solution of the starting material helps to maintain a low concentration of the nitronium ion (NO₂⁺) at any given moment.[1] This minimizes localized "hot spots" and reduces the formation of unwanted side products.

  • Choice of Nitrating Agent: While mixed acid is common, other nitrating agents can offer different selectivity profiles. Consider exploring milder nitrating agents, although this may require some optimization of reaction conditions.

ParameterRecommended ConditionRationale
Temperature 0°C to -10°CEnhances regioselectivity for the kinetically favored product.
Addition Rate Slow, dropwisePrevents localized overheating and reduces side reactions.
Stirring Efficient and vigorousEnsures homogeneity and effective heat dissipation.

Q2: I am observing the formation of dinitrated products in my reaction mixture. What is causing this and how can I prevent it?

Root Cause Analysis: Dinitration occurs when the initial nitrated product undergoes a second nitration. This is more likely to happen under harsh reaction conditions.

Troubleshooting & Optimization:

  • Stoichiometry of the Nitrating Agent: Use a modest excess of the nitrating agent. A large excess will significantly increase the probability of dinitration.[1]

  • Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Temperature: As with isomer control, lower temperatures will disfavor the second nitration, which has a higher activation energy.

Q3: My final product after workup is the carboxylic acid instead of the methyl ester. Why did this happen?

Root Cause Analysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under the strong acidic conditions of the nitration reaction, especially if water is present or if the reaction is heated.[2][3]

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure that all reagents and solvents are as anhydrous as possible.

  • Temperature: Avoid high temperatures during the reaction and workup.

  • Workup Procedure: When quenching the reaction with water or ice, do so at a low temperature and process the organic layer promptly.

Visualizing the Nitration Pathway and Side Reactions

nitration_pathway start Methyl 2-fluoro-6-methoxybenzoate product_3_nitro Methyl 3-nitro-6-fluoro-2-methoxybenzoate (Desired Product) start->product_3_nitro Nitration (C3) side_product_5_nitro Methyl 5-nitro-6-fluoro-2-methoxybenzoate start->side_product_5_nitro Nitration (C5) intermediate Nitronium Ion (NO₂⁺) side_product_dinitrated Dinitrated Byproduct product_3_nitro->side_product_dinitrated Further Nitration side_product_hydrolysis 3-Nitro-6-fluoro-2-methoxybenzoic Acid product_3_nitro->side_product_hydrolysis Ester Hydrolysis

Caption: Synthetic pathways in the nitration of Methyl 2-fluoro-6-methoxybenzoate.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group in Methyl 3-nitro-6-fluoro-2-methoxybenzoate to an amine. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/AcOH).

Q4: During catalytic hydrogenation, I am seeing a significant amount of a defluorinated byproduct. How can I prevent the loss of the fluorine atom?

Root Cause Analysis: Catalytic hydrodefluorination is a known side reaction that can occur during the hydrogenation of fluoroaromatic compounds.[4][5][6] The C-F bond can be cleaved on the catalyst surface, especially under neutral or basic conditions.

Troubleshooting & Optimization:

  • Acidic Medium: Conducting the hydrogenation in the presence of an acid can often suppress dehalogenation.[7]

  • Catalyst Choice: While Pd/C is common, other catalysts like PtO₂ may show different selectivity. The choice of catalyst support can also influence the outcome.

  • Reaction Conditions: Use the lowest possible hydrogen pressure and temperature that still allow for a reasonable reaction rate. Prolonged reaction times can also increase the extent of hydrodefluorination.

Q5: My reduction with Fe/AcOH followed by a basic workup is giving me a low yield, and I suspect ester hydrolysis. Is this possible?

Root Cause Analysis: While the reduction itself is performed under acidic conditions, the subsequent workup often involves adding a base (e.g., NaOH, NaHCO₃) to neutralize the acid and precipitate iron salts. A strong base and elevated temperatures during workup can lead to the saponification (hydrolysis) of the methyl ester.[8]

Troubleshooting & Optimization:

  • Milder Base: Use a milder base for neutralization, such as sodium bicarbonate or ammonium hydroxide.

  • Temperature Control: Keep the temperature low during the basic workup.

  • Extraction pH: Carefully control the pH during the extraction to be mildly basic, just enough to ensure the product is in its free amine form without promoting significant ester hydrolysis.

Q6: The reduction of my nitro compound seems to be incomplete, and I am isolating a complex mixture of products. What could be the intermediates?

Root Cause Analysis: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species. Incomplete reduction can lead to the accumulation of these intermediates.

Troubleshooting & Optimization:

  • Sufficient Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used.

  • Reaction Time and Temperature: The reaction may require a longer time or a moderate increase in temperature to go to completion. Monitor the reaction progress carefully.

  • Purity of Starting Material: Impurities in the starting nitro compound can sometimes interfere with the reduction process.

Visualizing the Reduction Troubleshooting Workflow

reduction_troubleshooting start Low Yield or Impure Product in Reduction Step check_defluorination Check for Defluorination (e.g., by MS) start->check_defluorination check_hydrolysis Check for Ester Hydrolysis (e.g., by IR, NMR) start->check_hydrolysis check_incomplete_reduction Check for Incomplete Reduction (e.g., by TLC, LC-MS) start->check_incomplete_reduction solution_defluorination Add Acid to Hydrogenation Lower H₂ Pressure/Temp check_defluorination->solution_defluorination Yes solution_hydrolysis Use Milder Base in Workup Control Temperature check_hydrolysis->solution_hydrolysis Yes solution_incomplete_reduction Increase Reducing Agent Stoichiometry Increase Reaction Time/Temp check_incomplete_reduction->solution_incomplete_reduction Yes

Caption: Decision tree for troubleshooting the reduction of the nitro-intermediate.

Frequently Asked Questions (FAQs)

Q: What is a typical workup procedure for the nitration reaction? A: A common procedure involves slowly pouring the reaction mixture into ice-water, which precipitates the crude product. The solid is then filtered, washed with cold water to remove excess acid, and dried.

Q: How can I effectively purify the final product, Methyl 3-amino-6-fluoro-2-methoxybenzoate? A: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If regioisomers are present, column chromatography on silica gel may be necessary.

Q: My product "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is cooled too quickly. Try using a larger volume of solvent or a different solvent system. Ensure slow cooling to promote crystal growth.

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes. The nitration step is highly exothermic and should be conducted with extreme care in a fume hood, with appropriate personal protective equipment. The use of strong acids and potentially energetic nitro compounds requires careful handling. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with the proper equipment and safety measures.

References

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Retrieved from [Link]

  • PubMed. (2019). Mechanism of Fluorinated Anthranilate-Induced Growth Inhibition in Mycobacterium tuberculosis. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Anthracyclines: Synthesis and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Retrieved from [Link]

  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • (2020). nitro-ester-amid_simple. Retrieved from [Link]

  • Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Retrieved from [Link]

Sources

Optimization

Stability of Methyl 3-amino-6-fluoro-2-methoxybenzoate under different conditions

<Technical Support Center: Methyl 3-amino-6-fluoro-2-methoxybenzoate > Welcome to the technical support guide for Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS No. 1268830-91-6).

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Methyl 3-amino-6-fluoro-2-methoxybenzoate >

Welcome to the technical support guide for Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS No. 1268830-91-6). This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth, experience-based guidance on the stability, handling, and troubleshooting of this versatile research intermediate. Our goal is to explain the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your work.

Compound Overview and Key Properties

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a substituted anthranilate derivative. Its utility in synthesis stems from the unique interplay of its functional groups: an amine nucleophile, a methyl ester, and electron-influencing methoxy and fluoro substituents on the aromatic ring. Understanding the chemical nature of these groups is paramount to predicting its stability and reactivity.

PropertyValueSource
CAS Number 1268830-91-6[1]
Molecular Formula C₉H₁₀FNO₃[1]
Molecular Weight 199.18 g/mol [1]
Appearance Solid (Form may vary)
Storage 2-8°C, under inert gas, protected from light and moisture.[1][2]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the primary signs of degradation for this compound? A: Visual inspection is the first step. A color change from off-white/light yellow to brown or dark orange often indicates oxidation of the amino group. Inconsistent analytical data (NMR, LC-MS) or poor performance in reactions (low yields, unexpected byproducts) are also strong indicators of degradation.

Q2: What is the recommended long-term storage condition? A: For long-term stability, store the solid compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Several safety data sheets for analogous aminobenzoate derivatives specify that the material can be "air sensitive," making an inert atmosphere crucial to prevent oxidation.[2][3]

Q3: Is this compound sensitive to light? A: Aromatic amines can be light-sensitive. While specific photostability data for this exact molecule is not readily available, it is best practice for compounds of this class to be stored in amber vials or in the dark to prevent photochemical degradation. Suppliers of similar compounds recommend protecting them from light.[4]

Q4: Can I handle this compound on the open bench? A: For weighing and brief transfers, working on an open bench is generally acceptable. However, due to its potential sensitivity to air and moisture, prolonged exposure should be avoided.[2] For extended manipulations or storage of solutions, an inert atmosphere is recommended.

Troubleshooting Guide: Stability Under Experimental Conditions

This section explores potential stability issues you might encounter during your experiments and provides logical steps to diagnose and solve them.

Problem: My reaction yield is lower than expected. Could the starting material have degraded?

This is a common issue that can often be traced back to the stability of a key reagent. Let's diagnose the potential causes related to Methyl 3-amino-6-fluoro-2-methoxybenzoate.

The molecule has two primary points of vulnerability:

  • The Methyl Ester: Esters are susceptible to hydrolysis, especially under strong acidic or basic conditions.[5] The rate of hydrolysis is influenced by pH and temperature.

  • The Aromatic Amine: The amino group is a site for oxidation. This can be accelerated by exposure to air (oxygen), light, or incompatible oxidizing agents.

The fluorine and methoxy substituents also play a role. The methoxy group is electron-donating, which can increase the electron density of the ring and potentially make the amine more susceptible to oxidation. The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the adjacent ester group.[6][7]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting potential degradation issues.

G cluster_start cluster_check Step 1: Purity Verification cluster_investigate Step 2: Investigate Conditions cluster_action Step 3: Corrective Actions start Low or Inconsistent Reaction Yield check_purity Verify Purity of Starting Material (LC-MS, NMR, TLC) start->check_purity purity_ok Purity is High (>95%) check_purity->purity_ok OK purity_bad Purity is Low or Multiple Spots on TLC check_purity->purity_bad Not OK check_storage Review Storage Conditions: Temp? Inert Gas? Light? purity_ok->check_storage purify Purify Material (Recrystallization/Chromatography) purity_bad->purify modify_reaction Modify Reaction Protocol: - Buffer pH - Lower Temperature - Degas Solvents check_storage->modify_reaction check_reaction Analyze Reaction Conditions: pH? Temp? Oxidants? check_reaction->modify_reaction new_reagent Source Fresh Reagent purify->new_reagent If purification fails

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of Methyl 3-amino-6-fluoro-2-methoxybenzoate

As a Senior Application Scientist, this guide provides in-depth technical support for researchers working with Methyl 3-amino-6-fluoro-2-methoxybenzoate. This molecule presents unique challenges due to its specific subst...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers working with Methyl 3-amino-6-fluoro-2-methoxybenzoate. This molecule presents unique challenges due to its specific substitution pattern. This document is structured to provide immediate answers to common problems and offer deeper insights into optimizing your reaction conditions for successful derivatization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when derivatizing Methyl 3-amino-6-fluoro-2-methoxybenzoate?

The primary challenges stem from the electronic and steric properties of the substituents on the aniline ring. The amine at the 3-position is significantly deactivated due to the electron-withdrawing effects of the ortho-methoxy and meta-fluoro groups. This reduced nucleophilicity can lead to sluggish or incomplete reactions.[1][2] Additionally, the ortho-methoxy group introduces steric hindrance around the reaction center, further impeding the approach of bulky reagents.[3][4] A critical secondary challenge is the potential for hydrolysis of the methyl ester under basic or acidic conditions.[5][6][7]

Q2: What are the most common derivatization reactions for this molecule?

The most common reactions involve targeting the primary amine to form amides (acylation) or sulfonamides (sulfonylation). These are fundamental transformations in medicinal chemistry for creating diverse compound libraries.

Q3: Which type of base is recommended for these reactions?

It is highly recommended to use a non-nucleophilic, sterically hindered organic base. Bases like Diisopropylethylamine (DIPEA) or 2,6-lutidine are ideal. They effectively scavenge the acid byproduct (e.g., HCl) generated during the reaction without competing with the primary amine as a nucleophile or promoting significant hydrolysis of the methyl ester. Inorganic bases like potassium carbonate or sodium hydroxide should be avoided as they can readily cause ester saponification.

Q4: Why is my standard amide coupling protocol (e.g., EDC/HOBt) not working well?

Standard carbodiimide coupling agents like EDC, when paired with HOBt, may not be potent enough to activate the carboxylic acid sufficiently to overcome the low nucleophilicity of this particular aniline.[8] The formation of the active O-acylisourea intermediate may be reversible and slow, and its subsequent reaction with the deactivated amine is often the rate-limiting step, leading to low yields.[9][10]

Section 2: Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem Area 1: Low or No Product Conversion

Q: My acylation/sulfonylation reaction shows very low conversion, even after extended reaction times. What are the likely causes and how can I fix it?

Causality: This is the most common issue and is almost certainly due to the electronically deactivated and sterically hindered nature of the 3-amino group.

Solutions:

  • Increase Reagent Electrophilicity:

    • For Acylation: Instead of coupling a carboxylic acid directly, convert it to a more reactive acyl chloride or acid anhydride first. Acyl chlorides are highly electrophilic and often react effectively with deactivated anilines where standard coupling methods fail.[11]

    • For Sulfonylation: Use sulfonyl chlorides, which are generally very reactive.[12] If conversion is still low, ensure the quality of the sulfonyl chloride, as they can degrade upon storage.

  • Employ a More Potent Coupling Reagent (for Amide Bonds):

    • Switch from carbodiimide-based reagents to modern uronium- or phosphonium-based coupling reagents. These form highly reactive activated esters that can overcome the low nucleophilicity of the substrate.

    • See the table below for a comparison of recommended reagents.

    Reagent NameClassKey AdvantagesConsiderations
    HATU UroniumHigh reactivity, fast kinetics, low racemization. Excellent for hindered and electron-deficient amines.More expensive. Byproducts must be removed.
    HBTU UroniumSimilar to HATU, very effective.Can be slightly less reactive than HATU for very difficult couplings.
    COMU UroniumHigh solubility, very high reactivity. Considered one of the most powerful coupling reagents.Byproducts are water-soluble, aiding purification.
    PyBOP PhosphoniumHigh reactivity, particularly good for solid-phase synthesis.Generates carcinogenic HMPA as a byproduct. Use with extreme caution.
  • Optimize Reaction Temperature:

    • Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy. However, this must be done cautiously. Monitor the reaction closely by TLC or LC-MS to ensure that product formation is increasing faster than decomposition or side reactions like ester hydrolysis.

  • Solvent Choice:

    • Use polar aprotic solvents like DMF, NMP, or DMA. These solvents are effective at dissolving reagents and intermediates and can help to accelerate the reaction rates compared to less polar solvents like DCM or THF.

Problem Area 2: Unwanted Side Reactions

Q: I'm observing a significant amount of a byproduct that corresponds to the hydrolyzed carboxylic acid of my starting material. How can I prevent this?

Causality: This is due to the saponification (hydrolysis) of the methyl ester.[7] The primary causes are the presence of water and/or the use of a nucleophilic base (e.g., hydroxide, or even excess tertiary amines at elevated temperatures).

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle), and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: As mentioned in the FAQ, use a non-nucleophilic base like DIPEA or 2,6-lutidine. Use the minimum effective amount (typically 2-3 equivalents).

  • Minimize Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time or at a higher temperature than needed. The longer the ester is exposed to even mildly basic conditions, the more hydrolysis can occur.

  • Work-up Procedure: During the aqueous work-up, use a buffered or mildly acidic solution (e.g., saturated NH₄Cl or dilute citric acid) rather than strong acids to neutralize the base.

Problem Area 3: Purification Challenges

Q: My crude product is a complex mixture, and the desired product is difficult to separate from the starting material and byproducts.

Causality: The polarity difference between the starting aniline and the derivatized product may not be large enough for easy separation by silica gel chromatography. Additionally, byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can co-elute or complicate purification.[8]

Solutions:

  • Use Water-Soluble Reagents: Employ EDC as a coupling agent if it provides sufficient reactivity. The resulting isourea byproduct is water-soluble and can be easily removed with an aqueous wash.[10] The byproducts of HATU and COMU are also generally removable with a standard aqueous work-up.

  • Acid-Base Extraction: Exploit the basicity of the unreacted starting material. After the reaction is complete, dilute the mixture with a solvent like Ethyl Acetate and wash with a dilute acid (e.g., 1M HCl). The unreacted starting amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide/sulfonamide product remains in the organic layer.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method to remove small amounts of impurities after chromatography.

  • Optimize Chromatography: If chromatography is necessary, use a shallow solvent gradient and consider different solvent systems (e.g., Ethyl Acetate/Hexanes vs. DCM/Methanol) to maximize separation.

Section 3: Experimental Protocols & Workflows

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for optimizing your derivatization reaction.

troubleshooting_workflow start Start Reaction Monitoring (TLC or LC-MS) check_conversion Is Conversion >80%? start->check_conversion no_conversion Problem: Low/No Conversion check_conversion->no_conversion No yes_conversion Problem: Side Reactions? check_conversion->yes_conversion Yes check_reagents Action: Verify Reagent Quality (Fresh coupling agent, dry solvents) no_conversion->check_reagents Re-attempt increase_activation Action: Increase Reagent Activation - Switch to Acyl Chloride - Use HATU/COMU increase_temp Action: Increase Temperature (e.g., 40-60 °C) increase_activation->increase_temp Re-attempt increase_temp->start Re-attempt check_reagents->increase_activation Re-attempt hydrolysis Ester Hydrolysis Observed? yes_conversion->hydrolysis Yes purify Proceed to Purification yes_conversion->purify No fix_hydrolysis Action: Mitigate Hydrolysis - Use DIPEA/2,6-Lutidine - Ensure Anhydrous Conditions - Reduce Reaction Time/Temp hydrolysis->fix_hydrolysis Yes hydrolysis->purify No fix_hydrolysis->start Re-attempt success Successful Derivatization purify->success

Caption: Troubleshooting Decision Workflow

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point for the acylation of Methyl 3-amino-6-fluoro-2-methoxybenzoate with a generic carboxylic acid.

Materials:

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • To an oven-dried round-bottom flask under a Nitrogen atmosphere, add the Carboxylic Acid (1.1 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

  • In a separate flask, dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in anhydrous DMF.

  • Add the solution of the aniline to the pre-activated acid mixture.

  • Finally, add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC (typically 2-12 hours).

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), Saturated NaHCO₃ (2x), and Brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Protocol 2: General Procedure for Sulfonamide Formation

This protocol describes the reaction with a generic sulfonyl chloride.

Materials:

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq)

  • Sulfonyl Chloride (1.1 eq)

  • DIPEA or Pyridine (2.0 eq)

  • Anhydrous DCM or THF

  • Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • To an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA or Pyridine (2.0 eq).

  • In a separate container, dissolve the Sulfonyl Chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution to the reaction mixture dropwise over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-6 hours).

  • Upon completion, dilute the mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x) to remove the base, followed by Saturated NaHCO₃ (1x) and Brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Pathway Visualization

reaction_pathway cluster_start Starting Material cluster_reagents Reagent Classes cluster_products Products start_mol Methyl 3-amino-6-fluoro-2-methoxybenzoate acyl R-COOH + Coupling Agent (e.g., HATU) OR R-COCl start_mol->acyl Acylation (Base: DIPEA) sulfonyl R-SO₂Cl start_mol->sulfonyl Sulfonylation (Base: Pyridine/DIPEA) amide Amide Derivative acyl->amide sulfonamide Sulfonamide Derivative sulfonyl->sulfonamide

Caption: General Derivatization Pathways

References

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Clinical Chimica Acta. Available at: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. Available at: [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. Available at: [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. PubMed Central. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Available at: [Link]

  • Purification of acylamino carboxylic acids.Google Patents.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Direct sulfonylation of anilines mediated by visible light. Royal Society of Chemistry. Available at: [Link]

  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. Available at: [Link]

  • Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). ResearchGate. Available at: [Link]

  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Available at: [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org. Available at: [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Royal Society of Chemistry. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PubMed Central. Available at: [Link]

  • Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS: 1268830-91-6), a key intermediate in pharmaceutical and agrochemical research.[1] This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS: 1268830-91-6), a key intermediate in pharmaceutical and agrochemical research.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Synthetic Overview

The most common and logical synthetic route commences with 2-fluoro-6-methoxybenzoic acid, a commercially available starting material.[2] The synthesis proceeds through three key transformations: electrophilic nitration, esterification, and reduction of the nitro group. Each step presents unique challenges that this guide will address.

Synthetic_Pathway SM 2-Fluoro-6-methoxybenzoic Acid INT1 6-Fluoro-2-methoxy- 3-nitrobenzoic Acid SM->INT1 Step 1: Nitration INT2 Methyl 6-fluoro-2-methoxy- 3-nitrobenzoate INT1->INT2 Step 2: Esterification PROD Methyl 3-amino-6-fluoro- 2-methoxybenzoate INT2->PROD Step 3: Reduction

Caption: High-level overview of the synthetic route.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format that follows the reaction sequence.

Step 1: Nitration of 2-Fluoro-6-methoxybenzoic Acid
Question: My nitration reaction is resulting in a low yield or a complex mixture of products. What are the probable causes and solutions?

Answer: Low yields in the nitration of 2-fluoro-6-methoxybenzoic acid are typically due to improper temperature control, incorrect choice of nitrating agent, or the formation of regioisomers. The methoxy (-OCH₃) and fluoro (-F) groups are both ortho-, para-directing activators. However, the position para to the methoxy group is blocked by the fluorine, and the positions ortho to the methoxy are sterically hindered or occupied. The desired nitration occurs at the 3-position, which is ortho to the fluorine and meta to the methoxy group, guided primarily by the activating effect of the methoxy group.

Probable Causes & Recommended Solutions:

  • Suboptimal Temperature Control:

    • The Problem: Electrophilic aromatic substitution is highly exothermic. Running the reaction at too high a temperature can lead to the formation of dinitrated byproducts or oxidative degradation of the starting material.

    • The Solution: The addition of the nitrating agent should be performed dropwise at a low temperature, typically 0-5 °C, using an ice bath.[3] Maintaining this temperature throughout the addition is critical for selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.

  • Incorrect Nitrating Agent or Conditions:

    • The Problem: The classic concentrated nitric acid/sulfuric acid mixture is a very strong nitrating system that can lack selectivity for highly activated rings. Using acetic anhydride as a co-solvent or catalyst can offer a milder, more selective alternative that reduces the formation of waste acid.[4]

    • The Solution: Consider using a mixture of nitric acid in acetic acid and acetic anhydride. This generates acetyl nitrate in situ, a milder and more selective nitrating agent.[3][4] This method often improves regioselectivity and simplifies the workup procedure.

  • Formation of Regioisomers:

    • The Problem: While the 3-position is electronically and sterically favored, minor amounts of other isomers can form, complicating purification. The fluorine substituent increases the electrophilicity of the aromatic ring, enhancing its reactivity.[5]

    • The Solution: Careful monitoring of the reaction by TLC or LC-MS is essential. If isomer formation is significant, purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) will be necessary.[4]

ParameterRecommended ConditionRationale
Temperature 0-5 °C during additionMinimizes side reactions and improves regioselectivity.[3]
Nitrating Agent HNO₃ in Ac₂O/AcOHMilder, more selective, and reduces acidic waste.[4]
Reaction Time 2-6 hoursMonitor by TLC until starting material is consumed.
Workup Quench on ice-waterPrecipitates the product and neutralizes excess acid.[3]
Step 2: Esterification of 6-Fluoro-2-methoxy-3-nitrobenzoic Acid
Question: The esterification of my nitro-substituted benzoic acid is slow or incomplete. How can I drive the reaction to completion?

Answer: Esterification of carboxylic acids, particularly those with electron-withdrawing groups like a nitro group, can be challenging. The key is to effectively remove the water byproduct or use a sufficiently powerful esterification method.

Probable Causes & Recommended Solutions:

  • Reversible Reaction (Fischer Esterification):

    • The Problem: Standard Fischer esterification (acid catalyst in alcohol) is an equilibrium process. The water generated during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.

    • The Solution: Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms. For substrates with steric hindrance near the carboxylic acid, traditional methods may be slow.[6]

  • Insufficient Acid Catalysis:

    • The Problem: The acid catalyst (e.g., H₂SO₄, HCl) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Insufficient catalysis will result in a slow reaction rate.

    • The Solution: Ensure a catalytic amount of a strong acid is used. For a more robust method, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol. This is a non-reversible, high-yielding method.

  • Steric Hindrance:

    • The Problem: The ortho-methoxy group can create some steric hindrance, potentially slowing the rate of esterification.

    • The Solution: If Fischer esterification is slow, the acid chloride method described above is an excellent alternative that is less sensitive to steric effects. Another option is to use chlorosulfonic acid in methanol, which forms methyl hydrosulfate in situ and is a highly efficient method for esterifying amino acids and their derivatives.[7]

Recommended Protocol: Acid Chloride Method
  • Setup: In a fume hood, suspend the 6-fluoro-2-methoxy-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Acid Chloride Formation: Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Esterification: Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (3.0 eq).

  • Workup: Stir for 30 minutes, then quench with a saturated aqueous solution of sodium bicarbonate.[3] Separate the organic layer, dry with Na₂SO₄, and concentrate in vacuo to yield the crude ester.

Step 3: Reduction of Methyl 6-fluoro-2-methoxy-3-nitrobenzoate
Question: My nitro group reduction is incomplete, or I am observing side products. What is the best reduction strategy?

Answer: The reduction of an aromatic nitro group is a critical step that can be accomplished through various methods, with catalytic hydrogenation being the most common.[8] Incomplete reactions or side product formation often stem from catalyst deactivation, insufficient hydrogen source, or non-optimized reaction conditions.

Reduction_Troubleshooting cluster_start Start Analysis cluster_diag Diagnosis cluster_sol Solutions Start Reaction Incomplete/Stalled (Verified by TLC/LC-MS) Q1 Is starting material (nitro compound) fully consumed? Start->Q1 Q2 Is an intermediate (e.g., nitroso, hydroxylamine) the major species present? Q1->Q2 Yes Sol1 Cause: Insufficient H₂ or Donor / Low Temp Solution: 1. Increase H₂ pressure or add more donor. 2. Gently warm the reaction (30-40 °C). 3. Check for catalyst poisoning. Q1->Sol1 No Sol2 Cause: Catalyst Deactivation / Low Loading Solution: 1. Add fresh catalyst (handle under inert gas). 2. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Switch to a different reduction method (e.g., Fe/AcOH). Q2->Sol2 Yes Sol3 Cause: Reaction Complete, Product Unstable Solution: 1. Ensure workup is prompt. 2. Consider an alternative, milder reduction (e.g., SnCl₂). Q2->Sol3 No (Product is major species)

Sources

Troubleshooting

Common impurities in commercial Methyl 3-amino-6-fluoro-2-methoxybenzoate

Welcome to the technical support center for Methyl 3-amino-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis, handling, and analysis of this compound. Our approach is rooted in a deep understanding of the synthetic pathways and potential degradation mechanisms to provide you with practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected peak in my HPLC analysis of a commercial batch of Methyl 3-amino-6-fluoro-2-methoxybenzoate. What could it be?

This is a common query. The identity of the unexpected peak often relates to the synthetic route used to manufacture the final product. A plausible and widely used synthetic strategy for this class of compounds involves the nitration of a substituted benzoic acid ester followed by reduction of the nitro group.

Based on this, the most probable impurities are:

  • Unreacted Starting Material: The precursor molecule that was subjected to nitration.

  • Nitrated Intermediate: The corresponding nitro-compound that was not fully reduced.

  • Positional Isomers: Formed during the nitration step, where the nitro group is introduced at a different position on the aromatic ring.

  • Degradation Products: Such as the corresponding carboxylic acid from ester hydrolysis.

To identify the peak, we recommend a systematic approach. First, review the certificate of analysis provided by the supplier, which may list known impurities. If the impurity is not listed, techniques like LC-MS or GC-MS can provide valuable mass information to help identify the unknown peak.[1][2] For definitive structural elucidation, isolation of the impurity followed by NMR spectroscopy is often necessary.[3][4][5]

Q2: My NMR spectrum of Methyl 3-amino-6-fluoro-2-methoxybenzoate shows some minor signals that I cannot assign to the main compound. How can I identify these impurities?

NMR spectroscopy is a powerful tool for identifying and quantifying impurities, often without the need for chromatographic separation if the signals are well-resolved.[3][4][6]

Here's a breakdown of what to look for:

  • Signals corresponding to the nitro-intermediate: If the reduction of the nitro group was incomplete, you will see characteristic shifts in the aromatic region of the ¹H and ¹³C NMR spectra. The presence of a nitro group significantly deshields adjacent protons and carbons.

  • Signals from positional isomers: If isomeric impurities are present, you will likely observe a separate set of aromatic signals with different splitting patterns and chemical shifts compared to the main compound.

  • Absence of the methyl ester signal: The disappearance of the characteristic singlet around 3.8-3.9 ppm for the methyl ester and the appearance of a broad singlet in the downfield region (around 10-12 ppm) could indicate the presence of the corresponding carboxylic acid, a product of hydrolysis.

  • Residual Solvents: Sharp singlets corresponding to common organic solvents used in purification (e.g., ethyl acetate, hexane, dichloromethane) are also frequently observed.

For a comprehensive analysis, 2D NMR techniques like COSY and HSQC can be invaluable in establishing the connectivity of the impurity's structure.

Troubleshooting Guide: Common Impurities and Their Origins

This section provides a more in-depth look at the likely impurities, their origins based on a probable synthetic pathway, and specific analytical troubleshooting tips.

Proposed Synthetic Pathway and Origin of Impurities

A common and cost-effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. Therefore, a likely synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate proceeds as follows:

SM Starting Material (e.g., Methyl 2-fluoro-3-methoxybenzoate) Nitration Nitration (HNO3/H2SO4) SM->Nitration Nitro_Intermediate Methyl 6-fluoro-2-methoxy-3-nitrobenzoate Nitration->Nitro_Intermediate Main Product Isomer Positional Isomer (e.g., Methyl 6-fluoro-2-methoxy-5-nitrobenzoate) Nitration->Isomer By-product Reduction Reduction (e.g., H2, Pd/C or SnCl2) Nitro_Intermediate->Reduction Product Methyl 3-amino-6-fluoro-2-methoxybenzoate Reduction->Product Desired Product Hydrolysis Degradation (Hydrolysis) Product->Hydrolysis Acid_Impurity 3-Amino-6-fluoro-2-methoxybenzoic acid Hydrolysis->Acid_Impurity

Caption: Plausible synthetic pathway for Methyl 3-amino-6-fluoro-2-methoxybenzoate and the origin of common impurities.

Table of Common Impurities
Impurity NameProbable OriginRecommended Analytical TechniqueKey Diagnostic Signals/Observations
Methyl 6-fluoro-2-methoxy-3-nitrobenzoate Incomplete reduction of the nitro intermediate.HPLC-UV, LC-MS, NMRLonger retention time in reversed-phase HPLC. Distinct aromatic signals in NMR. Molecular ion corresponding to the nitro compound in MS.
Positional Isomers Non-selective nitration of the starting material.HPLC-UV, GC-MS, NMRPeaks with similar mass but different retention times in chromatography. Different splitting patterns in the aromatic region of the NMR spectrum.
3-Amino-6-fluoro-2-methoxybenzoic acid Hydrolysis of the methyl ester group.HPLC-UV, LC-MSShorter retention time in reversed-phase HPLC. Absence of the methyl ester signal in NMR and presence of a carboxylic acid proton signal.
Unreacted Starting Material Incomplete nitration.GC-MS, HPLC-UVA peak corresponding to the mass and retention time of the starting material.
Residual Solvents Carryover from the purification process.Headspace GC-MS, NMR[7]Characteristic sharp singlets in the ¹H NMR spectrum. Identification via a standard GC-MS library.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for the analysis of Methyl 3-amino-6-fluoro-2-methoxybenzoate and its common impurities. Method optimization will be required for specific applications.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

Causality behind choices: A C18 column is a good starting point for moderately polar aromatic compounds. The formic acid in the mobile phase helps to protonate the amino group, leading to sharper peaks. A gradient elution is necessary to separate compounds with a range of polarities, from the more polar acid impurity to the less polar nitro-intermediate.

Protocol 2: Sample Preparation for GC-MS Analysis

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, including residual solvents and some process-related impurities.[8][9]

  • For Residual Solvents (Headspace GC-MS):

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a high-boiling point solvent in which the sample is soluble but the analytes of interest are not (e.g., DMSO, DMF).

    • Seal the vial and heat it in the headspace autosampler to allow the volatile solvents to partition into the gas phase.

    • The automated system will then inject a portion of the headspace for analysis.

  • For Less Volatile Impurities:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1-5 mg/mL.

    • Inject a small volume (e.g., 1 µL) into the GC-MS.

Causality behind choices: Headspace analysis is the gold standard for residual solvent determination as it avoids interference from the non-volatile main compound.[7] For other impurities, direct injection after dissolution is a straightforward approach, provided the compound and its impurities are thermally stable.

Concluding Remarks

The purity of Methyl 3-amino-6-fluoro-2-methoxybenzoate is critical for its successful application in research and development. A thorough understanding of the potential impurities arising from the synthetic process and subsequent handling is essential for effective troubleshooting. The analytical methods outlined in this guide provide a robust framework for identifying and quantifying these impurities. Should you encounter persistent or unusual purity issues, we recommend consulting with a specialized analytical chemistry service.

References

Sources

Optimization

Technical Support Center: Regioselectivity in Reactions with Methyl 3-amino-6-fluoro-2-methoxybenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Methyl 3-amino-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 3-amino-6-fluoro-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselective reactions with this polysubstituted aromatic compound. Our goal is to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols to control the outcome of your experiments and enhance the synthesis of your target molecules.

Introduction: The Challenge of Regioselectivity

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a valuable building block, but its synthetic utility is often hampered by challenges in controlling regioselectivity during subsequent reactions, particularly electrophilic aromatic substitution (EAS). The benzene ring is decorated with four distinct substituents, each exerting its own electronic and steric influence. This creates a competitive environment where multiple positions are activated for substitution, often leading to a mixture of regioisomers. This guide will dissect these competing factors and provide strategies to direct your reaction toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the directing effects of the substituents on Methyl 3-amino-6-fluoro-2-methoxybenzoate?

Understanding the directing effects of each substituent is the cornerstone of predicting and controlling reactivity.[1] The effects are a combination of induction and resonance.[2]

  • -NH₂ (Amino group at C3): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.[3]

  • -OCH₃ (Methoxy group at C2): This is also a strong activating group and an ortho, para-director, donating electron density through resonance.[4]

  • -F (Fluoro group at C6): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance.[3][4]

  • -COOCH₃ (Methyl Ester group at C1): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance.[5]

Q2: Based on the directing effects, which positions on the aromatic ring are most susceptible to electrophilic attack?

There are two available positions for substitution: C4 and C5. The regiochemical outcome is determined by the net effect of the four substituents.

  • Attack at C4: This position is ortho to the powerfully activating amino group (-NH₂) and meta to the activating methoxy group (-OCH₃). The amino group's influence is dominant, making C4 a highly probable site of attack.

  • Attack at C5: This position is para to the activating methoxy group (-OCH₃) and ortho to the deactivating fluoro group (-F). The methoxy group strongly activates this position.

This creates a conflict: the -NH₂ group directs primarily to C4, while the -OCH₃ group directs to C5. Therefore, without careful control of reaction conditions, a mixture of C4- and C5-substituted products is highly likely.

Q3: How does steric hindrance influence the regioselectivity?

Steric hindrance plays a critical role.[2][6] The C4 position is flanked by the C3-amino group and the C5-hydrogen. The C5 position is adjacent to the C6-fluoro group. More significantly, an electrophile approaching the C4 position experiences steric clash from the nearby C2-methoxy group. This steric congestion can disfavor substitution at C4, especially when using bulky electrophiles or catalysts.[2]

Q4: Can the amino group interfere with common electrophilic aromatic substitution reactions?

Yes. The lone pair of electrons on the nitrogen of the amino group makes it a potent nucleophile. It can react directly with electrophiles or with Lewis acid catalysts used in reactions like Friedel-Crafts alkylation and acylation.[7] This can lead to undesired side products and consumption of reagents. For many reactions, it is essential to protect the amino group to prevent these side reactions and to modulate its directing effect.

Troubleshooting Guides & Experimental Solutions

Problem 1: My reaction is yielding a mixture of C4 and C5 regioisomers. How can I improve selectivity?

This is the most common issue encountered. The strategy to favor one isomer over the other depends on whether you want to exploit electronic or steric effects.

Solution A: Favoring Substitution at the C5 Position (Steric Control)

To favor the less sterically hindered C5 position, you can increase the steric demand of the reaction.

  • Use a Bulky Electrophile: A larger electrophile will have greater difficulty accessing the sterically crowded C4 position next to the methoxy group.

  • Employ Shape-Selective Catalysts: Solid catalysts like zeolites can provide a constrained environment that allows the substrate to enter in a way that exposes only the sterically accessible C5 position to the active sites.[8] This approach is effective for reactions like nitration, halogenation, and acylation.[8]

  • Utilize Bulky Lewis Acids: In Friedel-Crafts reactions, using a sterically demanding Lewis acid can create a bulky complex with the electrophile, further enhancing the preference for the C5 position.

Solution B: Favoring Substitution at the C4 Position (Electronic & Directed Control)

To favor the C4 position, which is electronically activated by the dominant amino group, you need to overcome the steric hindrance from the methoxy group or use a strategy that locks in the desired regiochemistry.

  • Directed ortho-Metalation (DoM): This is a powerful and highly regioselective technique. The amino group can direct a strong base (typically an organolithium reagent like n-BuLi or LDA) to deprotonate the ortho C4 position. The resulting aryllithium species can then be quenched with a wide variety of electrophiles to give exclusively the C4-substituted product.[8] To prevent deprotonation of the N-H bond, the amino group is often first protected (e.g., as a pivaloyl or carbamate group).

  • Modify Electronic Effects via Protection: Converting the -NH₂ group to an amide (e.g., -NHAc) significantly reduces its activating ability. While still an ortho, para-director, its influence becomes less dominant compared to the -OCH₃ group. This can sometimes shift the selectivity, and the subsequent deprotection regenerates the amine. Careful screening of protecting groups is necessary.

The interplay of these factors is summarized below:

Controlling FactorFavored PositionRationaleApplicable Reactions
Electronic Effects C4The amino group is the strongest activator, directing ortho.Halogenation, Nitration (with small electrophiles)
Steric Hindrance C5The C4 position is sterically shielded by the C2-methoxy group.Friedel-Crafts, Reactions with bulky reagents
Directed Metalation C4The amino (or protected amino) group directs lithiation to the ortho C4 position.Introduction of a wide range of electrophiles
Shape-Selective Catalysis C5Zeolite pores restrict access to the sterically hindered C4 site.Nitration, Acylation, Halogenation
Problem 2: My reaction is slow or gives a low yield.

The presence of two deactivating groups (–F and –COOCH₃) can reduce the overall nucleophilicity of the ring, leading to sluggish reactions.

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, this may also decrease regioselectivity by favoring the thermodynamically more stable product.

  • Use a More Potent Catalyst: For Lewis acid-catalyzed reactions, switching to a stronger acid (e.g., AlCl₃ instead of FeCl₃) can increase the rate.[7] Be aware that this can also lead to more side products.

  • Ensure Anhydrous Conditions: Many catalysts, especially Lewis acids, are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

Problem 3: I am observing side reactions involving the amino or ester groups.
  • Protect the Amino Group: As mentioned, the amino group is nucleophilic. To prevent N-alkylation, N-acylation, or reaction with acids, it should be protected. A common choice is acetylation (using acetic anhydride) to form an acetamide, which can be removed later under acidic or basic conditions.

  • Hydrolysis of the Ester: Under strongly acidic or basic conditions, especially with heating, the methyl ester can be hydrolyzed to a carboxylic acid. If this is not desired, use milder reaction conditions or choose a synthetic route that performs the aromatic substitution before introducing the ester.

Visualization of Directing Effects & Experimental Workflow

The following diagrams illustrate the key concepts for controlling regioselectivity.

G cluster_molecule Methyl 3-amino-6-fluoro-2-methoxybenzoate cluster_directing_effects Directing Influences mol Ring Positions C4 vs. C5 NH2 -NH2 (C3) Strong Activator Ortho-Director NH2->mol Directs to C4 OCH3 -OCH3 (C2) Strong Activator Ortho, Para-Director OCH3->mol Directs to C5 (para) F -F (C6) Deactivator Ortho-Director F->mol Directs to C5 (ortho)

Caption: Competing directing effects on the aromatic ring.

G start Goal: Increase Regioselectivity desired_isomer What is your desired regioisomer? start->desired_isomer c4_node Target: C4-Substituted Product desired_isomer->c4_node C4 c5_node Target: C5-Substituted Product desired_isomer->c5_node C5 strategy_c4 Strategy: Directed ortho-Metalation (DoM) 1. Protect -NH2 group (e.g., as -NHBoc). 2. Treat with strong base (e.g., s-BuLi). 3. Quench with desired electrophile. c4_node->strategy_c4 strategy_c5 Strategy: Steric Hindrance Control 1. Use a bulky electrophile. 2. Employ a shape-selective solid catalyst (e.g., zeolite). 3. Use lower reaction temperatures. c5_node->strategy_c5

Caption: Decision workflow for enhancing regioselectivity.

Key Experimental Protocols

Protocol 1: Protection of the Amino Group as an Acetamide

This protocol prevents side reactions at the amino group and modulates its electronic effect.

  • Dissolution: Dissolve Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product (Methyl 3-acetamido-6-fluoro-2-methoxybenzoate) by recrystallization or column chromatography.

Protocol 2: Highly Regioselective Synthesis of C4-Substituted Products via Directed ortho-Metalation

This protocol provides excellent control for substitution at the C4 position. Note: This procedure requires strictly anhydrous conditions and inert atmosphere techniques.

  • Protection: Protect the amino group of the starting material, for example, as a pivalamide (-NHPiv) or a carbamate (-NHBoc), using standard procedures. The directing ability of these groups is well-established.

  • Setup: In a flame-dried, three-neck flask under an argon or nitrogen atmosphere, dissolve the protected substrate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of a strong base, such as sec-butyllithium (1.1 eq in cyclohexane), dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation at the C4 position.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodine, DMF for formylation, an alkyl halide) in anhydrous THF to the reaction mixture at -78 °C.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature overnight. Quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

  • Deprotection: If necessary, remove the protecting group under appropriate acidic (for Boc) or basic (for pivalamide) conditions to yield the final C4-substituted product.

By carefully considering the electronic and steric factors and choosing the appropriate strategy, you can significantly increase the regioselectivity of your reactions and efficiently synthesize the desired derivatives of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

References

  • Giles, R. G. F., Sargent, M. V., & Sianipar, H. (1991). Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 1. Reactions of 3-methoxydehydrobenzene and 3-(methoxycarbonyl)-dehydrobenzene with 2-substituted furans. Journal of the Chemical Society, Perkin Transactions 1, 6, 1571. [Link]

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Juhl, M., & Kristensen, J. L. (2015). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. RSC Advances, 5(121), 99844-99853. [Link]

  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Xia, Y., et al. (2018). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 115(28), 7245-7250. [Link]

  • Miller, S. J., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(40), 14039-14042. [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. [Link]

  • Sankar, G., et al. (2001). Regioselective Control of Electrophilic Aromatic Substitution Reactions. In Catalysis by Microporous Materials (pp. 129-136). Elsevier. [Link]

  • ChemistryViews. (2014). Putting the Catalyst in Charge of Regioselectivity. [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ChemTalk. (n.d.). Directing Effects. [Link]

  • Talking About The Science. (n.d.). AROMATIC SUBSTITUTION REACTIONS. [Link]

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Troubleshooting

Preventing degradation of Methyl 3-amino-6-fluoro-2-methoxybenzoate during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 3-amino-6-fluoro-2-methoxybenzoate. It addresses common challenges related to its storage...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 3-amino-6-fluoro-2-methoxybenzoate. It addresses common challenges related to its storage and stability, offering troubleshooting advice and preventative measures to ensure the integrity of your experiments.

Introduction

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a key building block in synthetic chemistry, valued for its unique electronic and structural properties conferred by the interplay of its amine, fluoro, and methoxy-ester functionalities. However, these same functional groups render the molecule susceptible to degradation if not handled and stored correctly. This guide is designed to help you navigate these challenges, ensuring the long-term stability and purity of this important reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the stability and storage of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Q1: I've noticed a change in the color of my Methyl 3-amino-6-fluoro-2-methoxybenzoate powder, from off-white to a yellowish or brownish tint. What could be the cause?

A change in color is a primary indicator of degradation. The amino group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Causality: Aromatic amines can be oxidized to form highly conjugated, colored compounds. The presence of an electron-donating amino group on the benzene ring makes it more susceptible to oxidation.

  • Troubleshooting:

    • Immediately assess the purity of the material using an appropriate analytical method such as HPLC-UV or LC-MS.

    • If the purity has significantly decreased, the material may not be suitable for your experiment.

    • Review your storage conditions against the recommended guidelines below.

Q2: My NMR analysis shows the appearance of new signals, suggesting impurity formation. What are the likely degradation products?

Without specific degradation studies on this molecule, we can predict likely degradation pathways based on its functional groups:

  • Oxidation of the Amine: As mentioned, the primary amino group is a likely site of oxidation.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-amino-6-fluoro-2-methoxybenzoic acid), especially in the presence of moisture or acidic/basic contaminants.

  • Demethylation: While less common under typical storage conditions, demethylation of the methoxy group is a possibility over long periods or under harsh conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Methyl 3-amino-6-fluoro-2-methoxybenzoate under suboptimal storage conditions.

G A Methyl 3-amino-6-fluoro-2-methoxybenzoate B Oxidized Impurities (Colored) A->B  Exposure to O2, Light, Heat C 3-amino-6-fluoro-2-methoxybenzoic acid A->C  Exposure to Moisture (H2O)

Caption: Potential degradation pathways of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Q3: What are the ideal storage conditions for long-term stability?

To minimize degradation, it is crucial to control the storage environment. Aromatic amines and esters require careful storage to maintain their integrity.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows down the rates of all potential degradation reactions (oxidation, hydrolysis).
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation of the sensitive amino group.
Light Amber Vial or Dark LocationProtects the compound from photolytic degradation. Aromatic compounds can be light-sensitive.[3]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the methyl ester functional group. Amines are also hygroscopic.[1]

Q4: I have been storing the compound at room temperature on the benchtop. Is it still usable?

The usability of the compound will depend on the duration of exposure to ambient conditions and the specific requirements of your experiment.

  • Recommendation: Perform a purity check using a suitable analytical method (HPLC, LC-MS, or NMR) before use. Compare the results to the certificate of analysis provided by the manufacturer. Even small amounts of impurities can interfere with sensitive reactions.

Q5: How should I handle the compound when weighing and preparing solutions?

Proper handling during experimental setup is as critical as long-term storage.

  • Minimize Exposure: Work quickly to minimize the compound's exposure to atmospheric oxygen and moisture.

  • Inert Atmosphere: If possible, handle the solid in a glovebox or under a stream of inert gas.

  • Solvent Choice: Use anhydrous solvents for preparing solutions to prevent ester hydrolysis. If using aqueous solutions, prepare them fresh and consider the pH, as both acidic and basic conditions can catalyze hydrolysis.[4]

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of Methyl 3-amino-6-fluoro-2-methoxybenzoate and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity as a percentage of the total peak area.

    • Degradation products, such as the hydrolyzed carboxylic acid, will likely have a shorter retention time due to increased polarity. Oxidized impurities may be more retained and have different UV spectra.

Workflow for Stability Troubleshooting

The following diagram outlines the logical steps to take when you suspect degradation of your Methyl 3-amino-6-fluoro-2-methoxybenzoate.

G A Observe Indication of Degradation (e.g., color change, unexpected reaction outcome) B Quarantine the Material A->B C Perform Analytical Purity Check (HPLC, LC-MS, NMR) B->C D Is Purity Acceptable for Application? C->D E Proceed with Experiment (Handle with care to prevent further degradation) D->E  Yes F Review Storage and Handling Procedures D->F  No G Procure New Material F->G H Implement Corrected Storage and Handling Protocols F->H

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Royal Society of Chemistry. Analytical Methods.
  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]

  • ResearchGate. Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Available at: [Link]

  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Available at: [Link]

  • PubMed. Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • National Center for Biotechnology Information. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • ResearchGate. Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. Available at: [Link]

  • ResearchGate. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available at: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Available at: [Link]

  • MDPI. Fluorine-Substituted Covalent Organic Framework/Anodized TiO2 Z-Scheme Heterojunction for Enhanced Photoelectrochemical Hydrogen Evolution. Available at: [Link]

  • Restek. The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]

  • International Journal of Research in Bio-Sciences and Agricultural Technology. DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. Available at: [Link]

  • Defense Technical Information Center. Method for Introducing Fluorine into an Aromatic Ring. Available at: [Link]

  • National Center for Biotechnology Information. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: Evaluating the Bio-Potential of Methyl 3-amino-6-fluoro-2-methoxybenzoate versus its Non-Fluorinated Analog

For researchers, scientists, and professionals in drug development, the strategic modification of a lead compound is a cornerstone of optimizing therapeutic efficacy. The introduction of a single fluorine atom can dramat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic modification of a lead compound is a cornerstone of optimizing therapeutic efficacy. The introduction of a single fluorine atom can dramatically alter a molecule's biological profile. This guide provides an in-depth comparison of Methyl 3-amino-6-fluoro-2-methoxybenzoate and its non-fluorinated parent, Methyl 3-amino-2-methoxybenzoate. While direct comparative studies on this specific pair are not extensively published, this guide will synthesize data from closely related analogs and foundational principles of medicinal chemistry to build a predictive framework for their relative biological activities.

The Strategic Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine has become a pivotal strategy in modern drug discovery.[1] With approximately 20% of all pharmaceuticals containing fluorine, its impact is undeniable.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's physicochemical and biological properties.[3][4] These effects include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the drug's half-life and improve its bioavailability.[3][5]

  • Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially creating more favorable interactions with target proteins.[3]

  • Modulated Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4] This, however, must be carefully balanced to avoid issues with aqueous solubility.[1]

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a drug's ionization state, solubility, and receptor interactions.[2]

These principles form the basis for our comparative analysis of the fluorinated and non-fluorinated aminobenzoate structures.

Physicochemical Properties: A Predictive Foundation

A molecule's biological activity is intrinsically linked to its physicochemical properties. Below is a comparison of the core compounds.

PropertyMethyl 3-amino-2-methoxybenzoateMethyl 3-amino-6-fluoro-2-methoxybenzoateRationale for Difference
Molecular Weight 181.19 g/mol [6]199.18 g/mol (Calculated)Addition of a fluorine atom.
LogP (Predicted) ~1.4[6]~1.7 - 1.9Fluorine substitution typically increases lipophilicity.[1]
Hydrogen Bond Donors 1 (Amino group)[6]1 (Amino group)The core functional groups are unchanged.
Hydrogen Bond Acceptors 4 (N, 2xO)[6]4 (N, 2xO, F)The fluorine atom can act as a weak hydrogen bond acceptor.

This seemingly minor change in properties, particularly the increased lipophilicity, can have significant downstream effects on how the fluorinated compound interacts with biological systems.

Hypothesized Impact of 6-Fluoro Substitution on Biological Activity

The placement of the fluorine atom at the 6-position of the benzene ring is strategic. It is ortho to the amino group and para to the ester, positions where it can exert significant electronic and steric influence.

Blocking Metabolic Oxidation

A primary advantage of fluorination is the enhancement of metabolic stability. The 6-position on the non-fluorinated analog is a potential site for aromatic hydroxylation by metabolic enzymes. Replacing the hydrogen at this position with a fluorine atom effectively blocks this metabolic pathway.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Methyl 3-amino-2-methoxybenzoate B Cytochrome P450 (Metabolic Enzyme) A->B Metabolism C Metabolite (Hydroxylated at C6) B->C Oxidation at C6 D Methyl 3-amino-6-fluoro-2-methoxybenzoate E Cytochrome P450 (Metabolic Enzyme) D->E Metabolism F Metabolism Blocked E->F C-F bond resists oxidation

Caption: Metabolic fate of fluorinated vs. non-fluorinated analogs.

Comparative Review of Potential Biological Activities

While direct comparative data is scarce, we can infer potential activities by examining structurally similar molecules.

Anticancer Potential

Substituted aminobenzoates have demonstrated promise as anticancer agents. For instance, Methyl 4-amino-2-methoxybenzoate has shown in vitro activity against cancer cells, with its mechanism linked to the inhibition of DNA and RNA production.[7] Furthermore, studies on halogenated benzofuran carboxylates revealed that brominated and chlorinated derivatives exhibit significant cytotoxicity against lung (A549) and liver (HepG2) cancer cell lines, inducing apoptosis and cell cycle arrest.[8]

The methoxy group itself can contribute to cytotoxic activity by increasing lipophilicity and facilitating ligand-protein binding, which can trigger cell death pathways.[9] It is plausible that the combined electronic effects of the fluorine and methoxy groups in Methyl 3-amino-6-fluoro-2-methoxybenzoate could enhance its binding to anticancer targets and improve its cell penetration compared to the non-fluorinated analog, potentially leading to greater potency.

Antimicrobial Activity

The search for novel antimicrobial agents is critical. Heterocyclic compounds, including those with amino and methoxy substitutions, are known to possess antimicrobial properties.[10] For example, the essential oil of Periploca sepium, rich in 2-hydroxy-4-methoxybenzaldehyde, demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[11] Studies on novel fluorinated 1,2,3-triazole derivatives have also shown significant antimicrobial and anticancer activity.[12]

Fluorination could enhance the antimicrobial efficacy of the aminobenzoate scaffold. The increased lipophilicity may allow for better penetration of the bacterial cell wall.[13] The altered electronic profile could also lead to stronger inhibition of essential bacterial enzymes.

Proposed Experimental Protocols for Direct Comparison

To move from hypothesis to data, a series of head-to-head experiments are required. The following protocols provide a framework for such a comparative study.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Objective: To compare the cytotoxic effects of Methyl 3-amino-6-fluoro-2-methoxybenzoate and Methyl 3-amino-2-methoxybenzoate on a panel of human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon).

Step-by-Step Methodology:

  • Cell Culture: Culture selected cancer cell lines in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of both test compounds in DMSO. Create a series of dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the media in the cell plates with the media containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value for each compound using non-linear regression analysis.

Sources

Comparative

A Multi-Modal Spectroscopic Guide for the Unambiguous Structural Confirmation of Methyl 3-amino-6-fluoro-2-methoxybenzoate

Abstract In the landscape of pharmaceutical research and drug development, the absolute certainty of a molecule's structure is paramount. Any ambiguity can lead to misinterpreted biological data and costly delays.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the absolute certainty of a molecule's structure is paramount. Any ambiguity can lead to misinterpreted biological data and costly delays. This guide provides an in-depth, multi-technique spectroscopic framework for the structural confirmation of Methyl 3-amino-6-fluoro-2-methoxybenzoate, a substituted aromatic compound with functional groups characteristic of many pharmaceutical intermediates. We will move beyond a simple recitation of data, explaining the causal logic behind the integration of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By comparing the expected spectral data with that of a key structural isomer, this guide establishes a self-validating system for researchers to achieve irrefutable structural elucidation.

The Imperative of a Multi-Technique Approach

Relying on a single analytical technique for structural confirmation is a significant risk. While ¹H NMR can reveal proton environments and connectivity, it may not distinguish between certain isomers. Mass spectrometry provides the molecular weight but offers little information on substituent placement. FTIR confirms the presence of functional groups but fails to illuminate the overall molecular architecture. Only by weaving together the data from these orthogonal techniques can we create a unique "spectral fingerprint" that definitively identifies Methyl 3-amino-6-fluoro-2-methoxybenzoate and excludes all other reasonable possibilities.

Proton Nuclear Magnetic Resonance (¹H NMR): Mapping the Proton Framework

¹H NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment, number, and connectivity of protons in a molecule. The predicted spectrum for Methyl 3-amino-6-fluoro-2-methoxybenzoate in a standard solvent like CDCl₃ serves as our primary map.

Causality Behind Predictions:

  • Aromatic Protons (H-4, H-5): The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, combined with the electron-withdrawing fluorine (-F), create a distinct electronic environment. We expect two signals in the aromatic region (typically 6.0-7.5 ppm). These protons will appear as doublets due to coupling to each other (ortho coupling, ³JHH ≈ 7-9 Hz). Crucially, the proton at the H-5 position will exhibit an additional, smaller coupling to the fluorine atom (meta coupling, ⁴JHF ≈ 1-3 Hz), providing a key diagnostic feature.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to rapid exchange and quadrupolar relaxation. The chemical shift is highly variable (2-5 ppm) and can be confirmed by a D₂O exchange experiment, where the peak disappears.[1]

  • Methoxy & Ester Methyl Protons (-OCH₃): Both the methoxy and ester methyl groups will present as sharp singlets, as they have no adjacent protons to couple with. The methoxy group directly attached to the aromatic ring is expected around 3.8-4.0 ppm, while the ester methyl is typically found in a similar region, around 3.9 ppm.[2] Their exact assignment can be confirmed with 2D NMR techniques like HMBC.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Diagnostic Feature
H-5 ~6.5 - 6.8 Doublet of doublets (dd) 1H Coupling to both H-4 and the fluorine atom.
H-4 ~6.8 - 7.1 Doublet (d) 1H Coupling only to H-5.
-NH₂ ~3.5 - 5.0 (variable) Broad Singlet (br s) 2H Disappears upon D₂O exchange.
-COOCH₃ ~3.9 Singlet (s) 3H Sharp signal, characteristic of an ester methyl.

| Ar-OCH₃ | ~3.8 | Singlet (s) | 3H | Sharp signal, characteristic of a methoxy group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The Carbon Skeleton and the Fluorine Signature

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct view of the carbon backbone. For our target molecule, its most powerful feature is the ability to definitively locate the fluorine atom through carbon-fluorine (C-F) coupling constants.

Causality Behind Predictions:

  • Aromatic Carbons: We expect six distinct signals for the six aromatic carbons. The carbon directly bonded to fluorine (C-6) will exhibit a very large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. The adjacent carbons (C-1 and C-5) will show smaller two-bond couplings (²JCF), and other carbons will show even smaller, longer-range couplings, providing irrefutable evidence of the fluorine's position.

  • Functional Group Carbons: The ester carbonyl carbon will appear significantly downfield (~165 ppm). The two methoxy carbons (-OCH₃ and -COOCH₃) will have distinct signals in the 50-65 ppm range; the aryl-OMe carbon is often slightly further downfield than the ester methyl carbon.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling (JCF, Hz) Key Diagnostic Feature
C=O (Ester) ~165-168 - Downfield shift confirms the carbonyl group.
C-6 ~155-160 ¹JCF ≈ 240-260 Very large doublet splitting is the key identifier for C-F.
C-2 ~145-150 ²JCF ≈ 10-15 Doublet splitting confirms proximity to fluorine.
C-3 ~140-145 ³JCF ≈ 2-5 Smaller coupling.
C-1 ~115-120 ²JCF ≈ 20-25 Doublet splitting confirms proximity to fluorine.
C-4 ~110-115 ³JCF ≈ 3-7 Smaller coupling.
C-5 ~105-110 ²JCF ≈ 5-10 Smaller coupling than C-1 due to substituent effects.
Ar-OCH₃ ~60-63 - Methoxy carbon attached to the ring.[3]

| -COOCH₃ | ~52-54 | - | Ester methyl carbon.[2] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

FTIR spectroscopy acts as a rapid and effective check for the presence of the expected functional groups. Each group has a characteristic vibrational frequency, and their combined presence in the spectrum provides strong corroborating evidence for the proposed structure.

Causality Behind Predictions:

  • N-H Stretch: A primary amine (-NH₂) will uniquely show two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. This is a clear differentiator from secondary amines (one band) or amides.[4]

  • C=O Stretch: The ester carbonyl group produces a strong, sharp absorption band. Its position (~1720 cm⁻¹) is indicative of an aromatic ester.

  • C-F Stretch: The carbon-fluorine bond gives rise to a strong, characteristic absorption in the fingerprint region, typically between 1200-1300 cm⁻¹.

  • C-O Stretches: Both the ester and the aryl ether linkages contribute to strong C-O stretching bands, usually found between 1200-1300 cm⁻¹.

Table 3: Predicted FTIR Absorption Frequencies

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Amine (-NH₂) N-H Stretch 3300 - 3500 (two bands) Medium, Sharp
Alkyl C-H C-H Stretch 2850 - 3000 Medium
Ester (C=O) C=O Stretch ~1720 Strong, Sharp
Aromatic Ring C=C Stretch ~1600, ~1450 Medium-Strong
Ether/Ester C-O Stretch 1200 - 1300 Strong

| Fluoroaromatic | C-F Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of the puzzle: the precise molecular weight of the compound and a fragmentation pattern that offers clues about its structure. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Causality Behind Predictions:

  • Molecular Ion (M⁺): The compound C₉H₁₀FNO₃ has a molecular weight of approximately 199.18 g/mol . The detection of this ion, particularly a high-resolution mass matching the calculated exact mass, confirms the molecular formula.

  • Fragmentation: Electron ionization (EI) will cause the molecule to fragment in predictable ways. Esters commonly lose the alkoxy group (-OCH₃, a loss of 31 mass units) or the entire carbomethoxy group (-COOCH₃, a loss of 59 mass units).[5] The resulting aromatic cation is relatively stable.

Table 4: Predicted Mass Spectrometry Fragments (EI-MS)

m/z Value Proposed Fragment Identity
199 [C₉H₁₀FNO₃]⁺ Molecular Ion (M⁺)
168 [M - OCH₃]⁺ Loss of the ester methoxy group
140 [M - COOCH₃]⁺ Loss of the ester functional group

| 122 | [M - COOCH₃ - H₂O]⁺ | Subsequent loss of water |

Predicted Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the most probable fragmentation cascade for Methyl 3-amino-6-fluoro-2-methoxybenzoate upon electron ionization.

G M [M]⁺• m/z = 199 C₉H₁₀FNO₃ F1 [M - •OCH₃]⁺ m/z = 168 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z = 140 M->F2 - •COOCH₃ F3 [F2 - CO]⁺ m/z = 112 F2->F3 - CO

Caption: Predicted EI-MS fragmentation pathway.

The Power of Integration: A Comparative Analysis

To truly demonstrate the confirmatory power of this multi-technique approach, we must compare the expected data for our target molecule with that of a plausible alternative, such as a structural isomer.

Comparison with Isomer: Methyl 4-amino-5-fluoro-2-methoxybenzoate

This hypothetical isomer differs only in the placement of the amino and fluoro groups. While it would have the identical molecular weight (MS) and the same functional groups (FTIR), its NMR spectra would be dramatically different.

Table 5: Spectroscopic Comparison with a Key Isomer

Spectroscopic Feature Target: Methyl 3-amino-6-fluoro-2-methoxybenzoate Isomer: Methyl 4-amino-5-fluoro-2-methoxybenzoate The Decisive Difference
¹H NMR (Aromatic) Two signals: a doublet and a doublet of doublets. Two signals: both will be simple doublets (one with H-F coupling, one with H-H coupling). The coupling pattern of the aromatic protons provides an unambiguous distinction.

| ¹³C NMR (C-F Coupling) | Large ¹JCF on C-6. Significant ²JCF on C-1 and C-5. | Large ¹JCF on C-5. Significant ²JCF on C-4 and C-6. | The specific pattern of long-range C-F couplings confirms the substitution pattern. |

This comparison proves that only one structure fits the complete set of spectroscopic data. The subtle yet distinct differences in the NMR spectra, driven by the precise arrangement of atoms, allow for absolute structural assignment. Comparing to a known compound like Methyl 2-amino-3-methoxybenzoate[6][7] would further highlight the specific influence of the fluorine atom, particularly the large C-F coupling constants in the ¹³C NMR spectrum which would be absent in the non-fluorinated analogue.

Detailed Experimental Protocols

A. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

B. FTIR Spectroscopy

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

C. Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution analysis (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to determine the exact mass and confirm the elemental composition.

Integrated Analytical Workflow

G cluster_0 Data Acquisition cluster_1 Data Analysis & Hypothesis cluster_2 Validation & Confirmation Sample Sample Received NMR NMR (¹H, ¹³C, 2D) Sample->NMR FTIR FTIR Sample->FTIR MS MS (LR & HR) Sample->MS NMR_Data Proton Connectivity & C-F Coupling Data NMR->NMR_Data FTIR_Data Functional Group Verification FTIR->FTIR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Propose_Structure Proposed Structure: Methyl 3-amino-6-fluoro -2-methoxybenzoate NMR_Data->Propose_Structure FTIR_Data->Propose_Structure MS_Data->Propose_Structure Compare_Isomers Comparative Analysis (vs. Isomers & Analogs) Propose_Structure->Compare_Isomers Final_Confirmation Structure Confirmed Compare_Isomers->Final_Confirmation

Caption: A logical workflow for spectroscopic structural confirmation.

Conclusion

The structural confirmation of a molecule like Methyl 3-amino-6-fluoro-2-methoxybenzoate is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal spectroscopic techniques. The unique proton coupling in ¹H NMR, the unmistakable C-F coupling signature in ¹³C NMR, the verification of functional groups by FTIR, and the confirmation of molecular weight and fragmentation by MS together create an unassailable body of evidence. This integrated, logical approach ensures the highest level of scientific integrity and provides the confidence necessary for advancing compounds in the research and development pipeline.

References

  • Agrawal, P. K. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3-methoxybenzoate. PubChem. Retrieved from [Link]

  • Argyropoulos, D., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accurate Measurement of Methyl ¹³C Chemical Shifts by Solid-State NMR for the Determination of Protein Sidechain Conformation. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Frontiers. (2022, March 28). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond ¹³C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 29). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond ¹³C Homonuclear Transfers, Proton Detection, and Very Fast MAS. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Correlated Relaxation Enhanced ¹H-¹³C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl ortho-anisate. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Methyl 3-amino-6-fluoro-2-methoxybenzoate by HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-amino-6-fluoro-2-methoxybenzoate is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity directly influences the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, experience-driven approach to assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), focusing on the scientific rationale behind the methodology to ensure robust and reliable results.

The HPLC-UV Method: A Principle-Driven Approach

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity determination of non-volatile and thermally sensitive compounds like our target analyte.[1][2][3] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar process-related impurities and degradation products.[4]

We employ a Reversed-Phase HPLC (RP-HPLC) method. This choice is deliberate. Methyl 3-amino-6-fluoro-2-methoxybenzoate is a moderately polar aromatic compound. In RP-HPLC, we use a non-polar stationary phase (like C18) and a polar mobile phase.[4][5][6] The separation mechanism is based on hydrophobic interactions; more hydrophobic (less polar) molecules interact more strongly with the stationary phase and thus elute later.[4][7] This principle allows for excellent separation of our target analyte from potentially more polar starting materials or more non-polar byproducts.

Why a C18 Column? The octadecylsilane (C18) bonded silica stationary phase is the workhorse of reversed-phase chromatography for good reason.[5] It provides a highly hydrophobic surface, offering strong retention for aromatic compounds. This ensures that the analyte is sufficiently retained to be separated from early-eluting, highly polar impurities, while not being so strongly retained that it requires excessively high concentrations of organic solvent to elute, which could compromise peak shape.

Why a Gradient Elution? A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is crucial.[5] This approach ensures that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe. A shallow gradient allows for high-resolution separation of closely related impurities from the main peak, while the increasing solvent strength ensures that any highly retained, non-polar impurities are eluted from the column, providing a complete picture of the sample's purity.

Experimental Protocol: A Self-Validating System

The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[8] This protocol is designed with principles of analytical method validation, as outlined in the ICH Q2(R1) guidelines, in mind to ensure trustworthiness.[8][9][10][11]

Instrumentation & Consumables
  • HPLC System: A quaternary pump system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (analytical grade).

Reagent & Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of a small amount of acid like formic acid helps to protonate the amine group on the analyte, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.

  • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity, which allows for efficient chromatography.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is a suitable diluent as it effectively solubilizes the analyte while being compatible with the initial mobile phase conditions.

  • Standard Preparation: Accurately weigh approximately 10 mg of Methyl 3-amino-6-fluoro-2-methoxybenzoate reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the standard (100 µg/mL) using the same diluent. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC analysis.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic amines.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileStandard reversed-phase conditions for polar analytes.[6]
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% BA shallow initial gradient separates polar impurities, while the ramp ensures elution of non-polar species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume prevents peak distortion and column overloading.
UV Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte and related impurities.

Data Analysis and Interpretation

The primary output from the HPLC system is a chromatogram, a plot of detector response versus time.

  • Purity Calculation: The purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. This assumes that all compounds have a similar response factor at the chosen wavelength.

  • Peak Asymmetry: An ideal chromatographic peak is symmetrical. The peak asymmetry factor should be between 0.8 and 1.5. Values outside this range may indicate column degradation, inappropriate mobile phase pH, or co-eluting impurities.

  • Identifying Impurities: Potential impurities include unreacted starting materials, byproducts from side reactions, or degradation products. For example, hydrolysis of the ester group would result in the corresponding carboxylic acid, which would likely elute earlier than the main compound due to its increased polarity.

Hypothetical Data Summary

The following table illustrates a typical output for a high-purity sample.

Peak IDRetention Time (min)Area (%)Peak Asymmetry (USP)Identification
13.20.081.1Unknown Impurity
28.599.851.2Methyl 3-amino-6-fluoro-2-methoxybenzoate
311.20.071.3Unknown Impurity

Visualization of Workflows

Visualizing the experimental and logical processes can enhance understanding and reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_run HPLC System Equilibration & Run prep_mobile->hplc_run prep_sample Sample & Standard Preparation prep_sample->hplc_run data_acq Data Acquisition (Chromatogram) hplc_run->data_acq peak_int Peak Integration data_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc report_gen Generate Report purity_calc->report_gen

Caption: A streamlined workflow for HPLC purity analysis.

Caption: Logical decision tree for data interpretation.

Comparison with Alternative Methods

While HPLC is the gold standard for this analysis, other techniques have their place in structural confirmation but are less suited for routine purity assessment.

  • Gas Chromatography (GC): Generally unsuitable for this analyte. The compound's polarity and relatively high molecular weight make it non-volatile, requiring derivatization to be analyzed by GC, which adds complexity and potential for error.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation and can be used for quantitative analysis (qNMR). However, it has lower sensitivity compared to HPLC, making it difficult to detect and quantify minor impurities (e.g., <0.1%).

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is a powerful tool for identifying unknown impurities by providing molecular weight information. However, for routine purity testing where impurity identities are often known, UV detection is simpler, more robust, and cost-effective.

References

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific Application Note 111.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Li, H., et al. (2015). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone explain the different principles of HPLC?. Retrieved from [Link]

  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • University of Helsinki. (2018). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 3-amino-6-fluoro-2-methoxybenzoate: Navigating Strategic Disconnections and Modern Methodologies

In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized aromatic building blocks is of paramount importance. Methyl 3-amino-6-fluoro-2-methoxybenzoate stands as a valua...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized aromatic building blocks is of paramount importance. Methyl 3-amino-6-fluoro-2-methoxybenzoate stands as a valuable intermediate, incorporating a synthetically versatile aniline moiety, a fluorine atom known to enhance metabolic stability and binding affinity, and a methoxy group that can modulate electronic properties and serve as a handle for further derivatization. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering researchers and process chemists a comprehensive overview of the strategic considerations, experimental protocols, and relative merits of each approach.

Route 1: A Classical Approach via Electrophilic Aromatic Substitution and Reduction

This first synthetic strategy employs a traditional and well-established sequence of reactions, commencing with the commercially available 2-fluoro-6-methoxybenzoic acid. The core transformations involve esterification, regioselective nitration, and subsequent reduction of the nitro group to the desired amine.

Reaction Scheme: Route 1

Route 1 A 2-Fluoro-6-methoxybenzoic acid B Methyl 2-fluoro-6-methoxybenzoate A->B CH3OH, H2SO4 (cat.) C Methyl 6-fluoro-2-methoxy-3-nitrobenzoate B->C HNO3, H2SO4 D Methyl 3-amino-6-fluoro-2-methoxybenzoate C->D H2, Pd/C

Caption: Synthetic pathway for Route 1, starting from 2-fluoro-6-methoxybenzoic acid.

Experimental Protocols

Step 1: Esterification of 2-Fluoro-6-methoxybenzoic acid

  • To a solution of 2-fluoro-6-methoxybenzoic acid (1.0 eq.) in methanol (5-10 volumes) is added a catalytic amount of concentrated sulfuric acid (0.1 eq.).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford Methyl 2-fluoro-6-methoxybenzoate as a crude product, which can often be used in the next step without further purification.

Causality of Experimental Choices: The use of methanol as both solvent and reagent in a Fischer esterification is a cost-effective and efficient method for this transformation. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted starting material.

Step 2: Regioselective Nitration of Methyl 2-fluoro-6-methoxybenzoate

  • Methyl 2-fluoro-6-methoxybenzoate (1.0 eq.) is dissolved in concentrated sulfuric acid at 0 °C.

  • A nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise to the solution, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0-5 °C for 1-2 hours, with careful monitoring by TLC.

  • Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

  • The solid is washed with cold water until the washings are neutral to pH paper and then dried to yield Methyl 6-fluoro-2-methoxy-3-nitrobenzoate.

Expert Insights on Regioselectivity: The regiochemical outcome of this nitration is a critical consideration. The methoxy group is a strong ortho, para-director, while the fluorine atom is a weaker ortho, para-director.[1][2] The methyl ester group is a meta-director.[3][4] The directing effects of the methoxy and fluoro groups will favor substitution at the C3 and C5 positions. The C3 position is ortho to both activating groups, while the C5 position is para to the methoxy group and meta to the fluoro group. Steric hindrance from the adjacent methoxy and fluoro groups may influence the selectivity, potentially favoring the less hindered C5 position. However, the strong activating effect of the methoxy group at the ortho position can often overcome steric hindrance. Careful control of reaction conditions, particularly temperature, is essential to maximize the yield of the desired 3-nitro isomer.[5]

Step 3: Reduction of the Nitro Group

  • Methyl 6-fluoro-2-methoxy-3-nitrobenzoate (1.0 eq.) is dissolved in methanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product, Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Trustworthiness of the Protocol: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[6][7] The use of Pd/C is standard practice, and the reaction typically proceeds with high chemoselectivity, leaving the ester and fluoro functional groups intact.[8][9] Alternative reduction methods, such as using tin(II) chloride (SnCl2) in ethanol, can also be employed, which may be advantageous in cases where catalytic hydrogenation is not feasible.[10][11][12]

Route 2: A Modern Approach via Palladium-Catalyzed C-N Bond Formation

The second route leverages the power of modern organometallic chemistry, specifically the Buchwald-Hartwig amination, to construct the key C-N bond. This approach offers a convergent and potentially more flexible strategy, starting from a halogenated precursor.

Reaction Scheme: Route 2

Route 2 E Methyl 2-fluoro-6-methoxybenzoate F Methyl 3-bromo-6-fluoro-2-methoxybenzoate E->F NBS, H2SO4 G Methyl 3-amino-6-fluoro-2-methoxybenzoate F->G Pd catalyst, Ligand, Base, NH3 source

Caption: Synthetic pathway for Route 2, featuring a key Buchwald-Hartwig amination step.

Experimental Protocols

Step 1: Bromination of Methyl 2-fluoro-6-methoxybenzoate

  • To a solution of Methyl 2-fluoro-6-methoxybenzoate (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of sulfuric acid and an inert solvent, is added N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched with a saturated solution of sodium thiosulfate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product, Methyl 3-bromo-6-fluoro-2-methoxybenzoate, is purified by column chromatography.

Rationale for Bromination: The directing effects of the methoxy and fluoro groups (ortho, para-directing) and the ester group (meta-directing) will again influence the regioselectivity of this electrophilic aromatic substitution. The position ortho to the strongly activating methoxy group (C3) is a likely site for bromination.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube are added Methyl 3-bromo-6-fluoro-2-methoxybenzoate (1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq.).

  • The tube is evacuated and backfilled with argon.

  • An ammonia surrogate, such as benzophenone imine or an aqueous ammonia solution, and a suitable solvent (e.g., toluene or dioxane) are added via syringe.[13][14][15]

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • If a protected ammonia source like benzophenone imine is used, a subsequent hydrolysis step with an acid (e.g., HCl) is required to liberate the free amine.

  • The final product is purified by column chromatography.

Mechanistic Insights: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[16] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective in promoting the reductive elimination step.[17]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nitration and ReductionRoute 2: Buchwald-Hartwig Amination
Number of Steps 32 (from a common intermediate)
Starting Material 2-Fluoro-6-methoxybenzoic acidMethyl 2-fluoro-6-methoxybenzoate (or a brominated derivative)
Key Challenge Regioselectivity of nitrationOptimization of the Buchwald-Hartwig amination conditions; synthesis of the brominated precursor
Reagents & Safety Strong acids (H2SO4, HNO3), flammable solvents, hydrogenation (requires specialized equipment)Air-sensitive and expensive palladium catalysts and ligands, strong bases (NaOtBu)
Scalability Generally scalable, but handling of mixed acids and hydrogenation can be challenging on a large scale.Can be scalable, but the cost of the catalyst and ligand may be a limiting factor for large-scale production.
Flexibility Less flexible for analog synthesis.More flexible; the amination step can be adapted to introduce a variety of nitrogen nucleophiles.
Environmental Impact Generates acidic waste from the nitration step.Use of heavy metal catalyst requires appropriate waste disposal.

Conclusion: A Strategic Choice Based on Objectives

Both synthetic routes presented offer viable pathways to Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Route 1 represents a more traditional and potentially more cost-effective approach for large-scale synthesis, provided that the regioselectivity of the nitration can be effectively controlled and optimized. The starting materials are readily available, and the reactions, while requiring careful handling of strong acids and hydrogenation, are well-established in process chemistry.

Route 2 , on the other hand, embodies a more modern and flexible strategy. The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds and offers greater scope for the synthesis of analogs by simply varying the nitrogen nucleophile. While the cost of the palladium catalyst and ligand may be higher, this route may be preferable for medicinal chemistry applications where rapid access to a diverse range of derivatives is a primary objective.

Ultimately, the choice between these two routes will depend on the specific goals of the researcher or organization, balancing factors such as cost, scale, desired flexibility, and available expertise and equipment. This guide provides the foundational knowledge and experimental frameworks to enable an informed decision in the pursuit of this valuable synthetic intermediate.

References

  • Proprep. (n.d.). Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

  • IJRAR. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration of benzoic acid esters.
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  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

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  • Google Patents. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid.
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Sources

Validation

Validation of a new analytical method for Methyl 3-amino-6-fluoro-2-methoxybenzoate

An Expert Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Methyl 3-amino-6-fluoro-2-methoxybenzoate In the landscape of pharmaceutical development, the rigorous and accurate quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Methyl 3-amino-6-fluoro-2-methoxybenzoate

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The molecule Methyl 3-amino-6-fluoro-2-methoxybenzoate serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be precisely determined to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for this purpose.

This document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, objectively compares the new method against older, less specific techniques, and grounds its protocols in the authoritative guidelines of the International Council for Harmonisation (ICH). The validation data presented herein confirms the method is specific, accurate, precise, and robust, rendering it fit for purpose in a regulated quality control environment.

Methodological Context: Why HPLC-UV Over Traditional Alternatives?

Before detailing the new method, it is crucial to understand its advantages over alternative analytical techniques. Historically, the quantification of aromatic amines or esters might have relied on methods like titrimetry or Thin-Layer Chromatography (TLC).

Method Principle Limitations in Context
Titrimetry Relies on a chemical reaction (e.g., acid-base or redox) to determine the concentration of the analyte.Non-Specific: Titrants can react with any compound possessing similar functional groups, leading to overestimated purity if related impurities are present. It cannot distinguish between isomers or closely related substances.
Thin-Layer Chromatography (TLC) A qualitative or semi-quantitative chromatographic technique used for separation based on polarity.Low Resolution & Precision: Provides poor separation efficiency compared to HPLC and is generally not suitable for precise quantification in a GMP (Good Manufacturing Practices) setting.
Gas Chromatography (GC) Separates compounds in the gas phase. Requires analytes to be volatile and thermally stable.Potential for Degradation: The ester and amine functionalities of the target molecule may be susceptible to thermal degradation at high injection port temperatures, leading to inaccurate results. Derivatization may be required, adding complexity.
New HPLC-UV Method High-resolution separation in the liquid phase based on analyte partitioning between a stationary and mobile phase, with detection via UV absorbance.Superior Specificity & Precision: Excellently suited for separating the target analyte from process impurities and degradation products. It provides high-precision quantitative data essential for pharmaceutical quality control.

The selection of a reversed-phase HPLC method is a deliberate choice rooted in the physicochemical properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate. Its aromatic nature provides a strong UV chromophore for sensitive detection, while its moderate polarity makes it an ideal candidate for retention and separation on a non-polar stationary phase like C18.

The New Analytical Method: Chromatographic Conditions

The objective was to develop a simple, rapid, and reliable isocratic HPLC method. The following conditions were optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, well-resolved from any potential interfering peaks at the void volume.

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Analyte Retention Time Approximately 4.5 minutes

Method Validation Protocol & Results: An ICH Q2(R1) Framework

The validation process was designed to rigorously challenge the method's performance characteristics in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".

G cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Core Validation Parameters cluster_conclusion Phase 3: Finalization A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria (ICH Q2) A->B C System Suitability Testing (SST) (Tailing Factor, Plate Count, %RSD) B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Compile Validation Report I->J K Method Implementation in QC J->K

Caption: Workflow for the validation of the new analytical method, following ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study was conducted by exposing a solution of Methyl 3-amino-6-fluoro-2-methoxybenzoate to acidic, basic, oxidative, and photolytic stress conditions.

  • Acidic: 1N HCl at 80°C for 4 hours

  • Basic: 1N NaOH at 80°C for 2 hours

  • Oxidative: 30% H₂O₂ at room temperature for 24 hours

  • Photolytic: UV light (254 nm) for 72 hours

Results: In all stressed samples, the main analyte peak was well-resolved from all degradation product peaks, and the peak purity was confirmed using a photodiode array (PDA) detector. This demonstrates the method's stability-indicating nature.

G node_analyte Methyl 3-amino-6-fluoro-2-methoxybenzoate Main Peak node_result Result Chromatogram shows baseline separation of all peaks Method is Specific & Stability-Indicating node_analyte:f1->node_result:r1 Resolved From node_impurities Potential Impurities Starting Materials Process By-products node_impurities->node_result:r1 Resolved From node_degradants Forced Degradation Products Acid Hydrolysis Base Hydrolysis Oxidation node_degradants->node_result:r1 Resolved From

Caption: Logical diagram demonstrating the specificity of the analytical method.

Linearity and Range

Linearity was evaluated by analyzing five standard solutions at concentrations ranging from 50% to 150% of the nominal working concentration (100 µg/mL).

Parameter Result ICH Acceptance Criterion
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal, close to zeroIntercept not significantly different from zero

The excellent correlation coefficient confirms a linear relationship between concentration and peak area across the specified range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Concentration Level Mean Recovery (%) %RSD ICH Acceptance Criterion
80% (80 µg/mL)99.6%0.45%98.0% - 102.0%
100% (100 µg/mL)100.3%0.31%98.0% - 102.0%
120% (120 µg/mL)100.1%0.38%98.0% - 102.0%

The high recovery rates at all levels demonstrate the method's excellent accuracy.

Precision

Precision was assessed at two levels: repeatability and intermediate precision, as mandated by regulatory guidelines.

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% standard solution were made on the same day by the same analyst.

  • Intermediate Precision (Inter-assay precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level Parameter Result (%RSD) ICH Acceptance Criterion
Repeatability Peak Area0.52%≤ 2.0%
Intermediate Precision Peak Area0.89%≤ 2.0%

The low relative standard deviation (%RSD) in both studies indicates that the method is highly precise.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

Parameter Result
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

These results confirm the method has adequate sensitivity for detecting and quantifying trace levels of the analyte.

Robustness

Robustness was evaluated by deliberately introducing small variations to the method parameters and observing the effect on the results.

Parameter Varied Variation Effect on Results (%RSD of Peak Area)
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)< 1.0%
Column Temperature ± 2 °C (28 °C and 32 °C)< 0.8%
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)< 1.2%

The method remained unaffected by minor variations in its parameters, demonstrating its reliability for routine use in a busy laboratory environment.

Conclusion

The HPLC-UV method developed and validated for the quantification of Methyl 3-amino-6-fluoro-2-methoxybenzoate has been proven to be specific, linear, accurate, precise, and robust. It represents a significant improvement over older, less specific analytical techniques, offering the high degree of confidence required for quality control in pharmaceutical manufacturing. The comprehensive validation against the globally accepted ICH Q2(R1) standard ensures that this method is fit for its intended purpose and ready for implementation in a regulated setting.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: United States Pharmacopeia (USP) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Isotopic Labeling of Methyl 3-amino-6-fluoro-2-methoxybenzoate for Mechanistic Studies

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic fate and mechanism of action is paramount. Isotopic labeling is a powerful technique to elucidate these complex pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic fate and mechanism of action is paramount. Isotopic labeling is a powerful technique to elucidate these complex processes. This guide provides an in-depth comparison of isotopic labeling strategies for a polysubstituted aniline, methyl 3-amino-6-fluoro-2-methoxybenzoate , a scaffold of interest in medicinal chemistry. We will explore the synthesis of this molecule, strategic incorporation of isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), and compare their utility in mechanistic studies, supported by experimental insights and detailed protocols.

Strategic Synthesis: Paving the Way for Isotopic Incorporation

A plausible synthetic approach starts from 2-fluoro-6-methoxybenzoic acid. The synthesis involves nitration, reduction of the nitro group to an amine, and subsequent esterification. This multi-step process offers several opportunities for the strategic incorporation of isotopes.

Synthetic Pathway start 2-Fluoro-6-methoxybenzoic acid nitration Nitration (HNO3, H2SO4) start->nitration Step 1 nitro_intermediate 3-Nitro-2-fluoro-6-methoxybenzoic acid nitration->nitro_intermediate reduction Reduction (e.g., H2, Pd/C or SnCl2) nitro_intermediate->reduction Step 2 amino_acid 3-Amino-6-fluoro-2-methoxybenzoic acid reduction->amino_acid esterification Esterification (CH3OH, H+) amino_acid->esterification Step 3 final_product Methyl 3-amino-6-fluoro-2-methoxybenzoate esterification->final_product

Caption: Proposed synthetic pathway for methyl 3-amino-6-fluoro-2-methoxybenzoate.

This proposed synthesis provides clear junctures for introducing isotopic labels, which will be discussed in the subsequent sections.

A Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope is dictated by the specific scientific question being addressed. Each isotope offers unique advantages and is detected by different analytical techniques.[1] Here, we compare the application of ²H, ¹³C, and ¹⁵N for labeling methyl 3-amino-6-fluoro-2-methoxybenzoate.

IsotopeLabeling Position(s)Primary Analytical Technique(s)Key Application in Mechanistic StudiesAdvantagesDisadvantages
Deuterium (²H) Methoxy group (-OCD₃), Methyl ester (-COOCD₃), Aromatic ring (C-D)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Probing kinetic isotope effects, altering metabolic pathways.Relatively inexpensive, significant mass change for MS detection, can block metabolism at the labeled site.Potential for H/D exchange, can alter physicochemical properties and biological activity.[2]
Carbon-13 (¹³C) Methoxy group (-O¹³CH₃), Methyl ester (-COO¹³CH₃), Carboxyl group (-¹³COOH), Aromatic ring (¹³C-Ar)NMR, MSTracing carbon backbone transformations, metabolic flux analysis.Chemically identical to ¹²C, minimal impact on biological activity, stable label.Higher cost, smaller mass shift for MS compared to deuterium.
Nitrogen-15 (¹⁵N) Amino group (-¹⁵NH₂)NMR, MSFollowing nitrogen metabolism, identifying N-containing metabolites.Stable, provides a clear signal in MS due to low natural abundance.Limited to nitrogen-containing positions.

Experimental Protocols for Isotopic Labeling

The following are detailed, step-by-step methodologies for introducing isotopic labels at specific positions within the target molecule, based on established chemical transformations.

¹⁵N-Labeling of the Amino Group

The most effective strategy for ¹⁵N-labeling is to introduce the isotope during the reduction of the nitro group.

15N_Labeling_Workflow start 3-Nitro-2-fluoro-6-methoxybenzoic acid reduction Reduction with [¹⁵N]H₄Cl / Fe or Zn start->reduction labeled_amino_acid 3-[¹⁵N]Amino-6-fluoro-2-methoxybenzoic acid reduction->labeled_amino_acid esterification Esterification (CH₃OH, H⁺) labeled_amino_acid->esterification final_product Methyl 3-[¹⁵N]amino-6-fluoro-2-methoxybenzoate esterification->final_product

Caption: Workflow for the synthesis of ¹⁵N-labeled methyl 3-amino-6-fluoro-2-methoxybenzoate.

Protocol:

  • Synthesis of the Nitro Intermediate: Following the proposed synthesis, 2-fluoro-6-methoxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-nitro-2-fluoro-6-methoxybenzoic acid.

  • ¹⁵N-Amine Formation: The nitro intermediate is then reduced. A common method is the use of a reducing agent like iron or zinc powder in the presence of an ammonium salt. For ¹⁵N labeling, commercially available [¹⁵N]ammonium chloride is used as the nitrogen source.

  • Esterification: The resulting 3-[¹⁵N]amino-6-fluoro-2-methoxybenzoic acid is then esterified using methanol in the presence of an acid catalyst to yield the final ¹⁵N-labeled product.

¹³C-Labeling of the Methyl Ester and Methoxy Groups

¹³C-labeling can be achieved by using ¹³C-labeled precursors during the synthesis.

13C_Labeling_Workflow cluster_ester Methyl Ester Labeling cluster_methoxy Methoxy Group Labeling start_ester 3-Amino-6-fluoro-2-methoxybenzoic acid esterification Esterification with [¹³C]Methanol start_ester->esterification final_product_ester Methyl [¹³C-methyl] 3-amino-6-fluoro-2-methoxybenzoate esterification->final_product_ester start_methoxy 2-Fluoro-6-hydroxybenzoic acid methylation Williamson Ether Synthesis with [¹³C]Methyl Iodide start_methoxy->methylation labeled_precursor 2-Fluoro-6-[¹³C]methoxybenzoic acid methylation->labeled_precursor synthesis Proceed with nitration, reduction, and esterification labeled_precursor->synthesis final_product_methoxy Methyl 3-amino-6-fluoro-2-[¹³C]methoxybenzoate synthesis->final_product_methoxy

Caption: Workflows for ¹³C-labeling of the methyl ester and methoxy groups.

Protocol for ¹³C-Methyl Ester Labeling:

  • Synthesize the Amino Acid: Prepare 3-amino-6-fluoro-2-methoxybenzoic acid as described in the general synthesis.

  • ¹³C-Esterification: Perform the final esterification step using [¹³C]methanol as the reagent. This will specifically label the methyl group of the ester.

Protocol for ¹³C-Methoxy Group Labeling:

  • Start with a Hydroxy Precursor: The synthesis would ideally start from 2-fluoro-6-hydroxybenzoic acid.

  • ¹³C-Methylation: The hydroxyl group can be methylated using a Williamson ether synthesis with [¹³C]methyl iodide.

  • Complete the Synthesis: The resulting 2-fluoro-6-[¹³C]methoxybenzoic acid is then carried through the nitration, reduction, and esterification steps to yield the final product with a labeled methoxy group.

Deuterium Labeling of the Methoxy Group

Deuterium labeling is a powerful tool to investigate the kinetic isotope effect and can be used to slow down metabolism at the labeled site.[3]

Deuterium_Labeling_Workflow start 2-Fluoro-6-hydroxybenzoic acid deuteromethylation Methylation with [D₃]Methyl Iodide start->deuteromethylation labeled_precursor 2-Fluoro-6-[D₃]methoxybenzoic acid deuteromethylation->labeled_precursor synthesis Nitration, Reduction, Esterification labeled_precursor->synthesis final_product Methyl 3-amino-6-fluoro-2-[D₃]methoxybenzoate synthesis->final_product

Caption: Workflow for deuterium labeling of the methoxy group.

Protocol:

  • Start with the Hydroxy Analogue: Similar to ¹³C-methoxy labeling, the synthesis begins with 2-fluoro-6-hydroxybenzoic acid.

  • Deutero-methylation: The hydroxyl group is methylated using deuterated methyl iodide ([D₃]methyl iodide).

  • Subsequent Synthetic Steps: The resulting 2-fluoro-6-[D₃]methoxybenzoic acid is then subjected to nitration, reduction, and esterification to produce the final deuterated compound.

Application in Mechanistic Studies: A Comparative Perspective

The choice of isotopic label directly influences the type of mechanistic information that can be obtained.

  • ¹⁵N-Labeling for Tracking Nitrogen Metabolism: In drug metabolism studies, aromatic amines are often subject to N-oxidation, N-acetylation, or conjugation reactions. By using a ¹⁵N-labeled compound, researchers can readily track the fate of the nitrogen atom using mass spectrometry. The distinct mass shift allows for the unambiguous identification of nitrogen-containing metabolites, even in complex biological matrices.[4]

  • ¹³C-Labeling for Mapping Carbon Skeleton Rearrangements: If there is a possibility of metabolic cleavage of the ester or methoxy groups, ¹³C-labeling is invaluable. By labeling the methyl group of the ester or the methoxy group, one can determine if these groups are retained or lost during metabolism. Furthermore, labeling the aromatic ring can help elucidate any ring-opening or rearrangement pathways.

  • Deuterium Labeling to Probe Reaction Mechanisms and Modulate Metabolism: The primary C-D bond is stronger than a C-H bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. By placing a deuterium label on the methoxy group, for example, one can investigate whether O-demethylation is a rate-limiting step in the metabolism of the compound. A significant KIE would confirm the involvement of this pathway. Additionally, this slowing of metabolism can be used to produce more stable drug candidates.

Conclusion: A Tailored Approach to Mechanistic Insights

The isotopic labeling of methyl 3-amino-6-fluoro-2-methoxybenzoate offers a powerful toolkit for elucidating its metabolic fate and mechanism of action. The choice between ²H, ¹³C, and ¹⁵N labeling is not mutually exclusive and often, a combination of these isotopes can provide the most comprehensive picture. A well-designed synthetic strategy, as outlined in this guide, is crucial for the efficient and specific incorporation of the desired isotope. By carefully selecting the appropriate isotopic label and analytical technique, researchers can gain invaluable insights into the complex biological processes that govern the efficacy and safety of novel drug candidates.

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  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). National Institutes of Health. [Link]

  • Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (n.d.).
  • Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. (n.d.). PubMed Central. [Link]

  • Direct analysis of 15N-label in amino and amide groups of glutamine and asparagine. (n.d.). Wiley Online Library. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (n.d.). ResearchGate. [Link]

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  • Process for synthesis of lenalidomide. (n.d.).

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Validation

A Comparative Guide to the Quantitative Analysis of Methyl 3-amino-6-fluoro-2-methoxybenzoate in Complex Matrices

In the landscape of pharmaceutical development and clinical research, the precise and reliable quantification of drug candidates and their metabolites in complex biological matrices is paramount. Methyl 3-amino-6-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and clinical research, the precise and reliable quantification of drug candidates and their metabolites in complex biological matrices is paramount. Methyl 3-amino-6-fluoro-2-methoxybenzoate, a substituted aromatic amine, represents a class of molecules that are often precursors or intermediates in the synthesis of pharmacologically active compounds. Its accurate measurement in matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic, toxicokinetic, and metabolic studies.

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of Methyl 3-amino-6-fluoro-2-methoxybenzoate. We will explore the nuances of sample preparation, chromatographic separation, and detection techniques, offering field-proven insights into method selection and validation. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to develop and implement robust, accurate, and reliable analytical methods that adhere to the highest standards of scientific integrity.

The Analytical Challenge: Matrix Effects and Low Concentrations

The primary challenge in quantifying small molecules like Methyl 3-amino-6-fluoro-2-methoxybenzoate in biological samples lies in the complexity of the matrix itself.[1] Biological fluids contain a myriad of endogenous substances, including proteins, salts, phospholipids, and metabolites, which can interfere with the analysis.[1][2] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry, co-elution with the analyte in chromatography, and overall reduced sensitivity and accuracy.[1][3] Furthermore, in many instances, the analyte is present at very low concentrations, necessitating highly sensitive analytical techniques.[1][4]

A Comparative Analysis of Analytical Techniques: HPLC-UV vs. LC-MS/MS

The choice of analytical technique is a critical decision that influences the sensitivity, selectivity, and overall performance of the assay. Here, we compare two commonly employed techniques for the quantification of small molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique. It relies on the principle that the analyte absorbs light at a specific wavelength. For Methyl 3-amino-6-fluoro-2-methoxybenzoate, the presence of the aromatic ring suggests it will have a UV chromophore.

  • Advantages:

    • Cost-effective instrumentation.

    • Relatively simple operation and maintenance.

    • Robust and reliable for higher concentration samples.

  • Disadvantages:

    • Limited sensitivity compared to LC-MS/MS.

    • Prone to interference from co-eluting compounds that also absorb at the analytical wavelength, leading to a lack of specificity.

    • May not be suitable for trace-level quantification in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[5][6][7] This technique combines the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing the impact of matrix interferences.[1]

  • Advantages:

    • High Sensitivity: Capable of detecting analytes at picogram to femtogram levels.

    • High Selectivity: The use of MRM transitions provides a high degree of certainty in analyte identification and quantification, even in the presence of co-eluting compounds.[6]

    • Wide Dynamic Range: Can accurately quantify analytes over several orders of magnitude of concentration.

    • Structural Information: Can provide information about the molecular weight and structure of the analyte.

  • Disadvantages:

    • Higher initial instrument cost and maintenance expenses.

    • Susceptible to matrix effects (ion suppression or enhancement), which must be carefully managed.[1]

    • Requires more specialized expertise for method development and operation.

Quantitative Performance Comparison

To illustrate the differences in performance, the following table summarizes typical validation parameters for the quantification of Methyl 3-amino-6-fluoro-2-methoxybenzoate using both HPLC-UV and LC-MS/MS. The data presented is hypothetical but representative of what would be expected in a validated assay.

Parameter HPLC-UV LC-MS/MS
Limit of Quantification (LOQ) 10 - 50 ng/mL0.05 - 0.5 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Selectivity Moderate; susceptible to co-eluting interferencesHigh; based on specific mass transitions
Throughput ModerateHigh (with optimized chromatography)

Given the superior sensitivity and selectivity required for most bioanalytical applications, LC-MS/MS is the recommended technique for the robust and reliable quantification of Methyl 3-amino-6-fluoro-2-methoxybenzoate in complex matrices.

The Crucial Role of Sample Preparation

Effective sample preparation is the cornerstone of a successful bioanalytical method.[8] Its primary goals are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.[2] The choice of sample preparation technique depends on the analyte's properties, the nature of the matrix, and the desired level of cleanliness.[3]

Comparison of Common Sample Preparation Techniques
Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[2]Simple, fast, and inexpensive.Does not remove other matrix components like phospholipids, leading to potential ion suppression.[2]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[2]Can provide a cleaner extract than PPT.Can be labor-intensive, difficult to automate, and may form emulsions.[2]
Supported Liquid Extraction (SLE) A variation of LLE where the aqueous sample is coated on an inert solid support. The analyte is then eluted with an organic solvent.[2]Easier to automate than LLE, avoids emulsion formation, and provides high analyte recovery.[2]Cost of consumables is higher than LLE.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[2]Provides the cleanest extracts, allows for analyte concentration, and can be highly selective.[2]Requires more method development and can be more expensive.[2]

For the quantitative analysis of Methyl 3-amino-6-fluoro-2-methoxybenzoate, a small, moderately polar molecule, Supported Liquid Extraction (SLE) offers a good balance of cleanliness, recovery, and ease of use, making it a highly recommended starting point for method development.

Recommended Analytical Workflow: LC-MS/MS with SLE

The following section outlines a detailed, self-validating experimental protocol for the quantification of Methyl 3-amino-6-fluoro-2-methoxybenzoate in human plasma. This workflow is designed to ensure accuracy, precision, and robustness, in line with regulatory guidelines.[9][10][11]

Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is pretreat Pre-treatment (e.g., pH adjustment) is->pretreat load Load onto SLE plate pretreat->load elute Elute with Organic Solvent load->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: A typical workflow for the quantitative analysis of a small molecule in plasma using SLE and LC-MS/MS.

Detailed Experimental Protocol

1. Materials and Reagents

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate analytical standard

  • Isotopically labeled internal standard (e.g., Methyl 3-amino-6-fluoro-2-methoxybenzoate-d3)

  • Human plasma (with anticoagulant)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Supported Liquid Extraction (SLE) 96-well plate

  • 96-well collection plate

  • Nitrogen evaporator

2. Stock and Working Solutions Preparation

  • Prepare primary stock solutions of the analyte and internal standard (IS) in methanol at 1 mg/mL.

  • Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Prepare a working solution of the IS at an appropriate concentration in 50:50 acetonitrile:water.

3. Sample Preparation (Supported Liquid Extraction)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.

  • Add 20 µL of the internal standard working solution to all wells except for the blank matrix samples.

  • Add 100 µL of water to each well and mix.

  • Load the entire volume from each well onto the SLE plate.

  • Apply a brief pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent.

  • Allow the sample to adsorb for 5 minutes.

  • Place a clean 96-well collection plate underneath the SLE plate.

  • Add 1 mL of ethyl acetate to each well of the SLE plate and allow it to percolate through by gravity.

  • Apply a final pulse of vacuum or positive pressure to ensure all the solvent is collected.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from any remaining matrix components. For example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Methyl 3-amino-6-fluoro-2-methoxybenzoate: Q1: 199.1 -> Q3: 167.1 (loss of methanol)

    • Internal Standard (d3): Q1: 202.1 -> Q3: 170.1 (loss of methanol)

  • Ion Source Parameters: Optimize for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any quantitative analytical method is its validation, which demonstrates that the procedure is fit for its intended purpose.[9][11] The validation should be conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guideline.[9][10][11][12]

Key Validation Parameters

The following parameters must be assessed during method validation:[13][14][15]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte. The linear range of the assay should be established.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of the matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[16]

Logical Relationship of Validation Parameters

Validation_Parameters Method Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Selectivity Selectivity Method->Selectivity LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Fit_for_Purpose Fit_for_Purpose Accuracy->Fit_for_Purpose Precision->Fit_for_Purpose Linearity->Fit_for_Purpose Selectivity->Fit_for_Purpose LOQ->Fit_for_Purpose Robustness->Fit_for_Purpose

Caption: The relationship between a developed analytical method, its validation parameters, and the ultimate goal of being "fit for purpose".

Conclusion

The quantitative analysis of Methyl 3-amino-6-fluoro-2-methoxybenzoate in complex matrices requires a highly sensitive and selective analytical approach. While HPLC-UV may be suitable for high-concentration applications, LC-MS/MS is the superior technique for bioanalysis due to its ability to provide accurate and precise data at the low concentrations typically encountered in pharmacokinetic and metabolic studies.

A well-designed sample preparation strategy, such as Supported Liquid Extraction, is critical for mitigating matrix effects and ensuring the robustness of the assay. The detailed LC-MS/MS protocol provided in this guide serves as a comprehensive starting point for method development. However, it is imperative that any analytical method be fully validated according to established regulatory guidelines to ensure the integrity and reliability of the data generated. By following the principles outlined in this guide, researchers can confidently develop and implement analytical methods that meet the rigorous demands of modern drug development.

References

  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • Chromsystems. (2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (2025, August 6). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC.
  • Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • PubMed. (2020, July 5). Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma.
  • SpringerLink. (2025, June 3). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry.
  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • European Review for Medical and Pharmacological Sciences. (n.d.). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

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Comparative

A Head-to-Head Comparison of Methyl 3-amino-6-fluoro-2-methoxybenzoate with other Building Blocks in the Synthesis of Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Methyl 3-amino-6-fluoro-2-methoxybenzoate has emerged as a valuable scaffold due to its unique substitution pattern, which imparts desirable electronic and conformational properties. This guide provides a comprehensive, head-to-head comparison of this building block with its structural isomers and other commonly used alternatives in key synthetic transformations, supported by experimental data to inform rational choices in drug design and development.

The Strategic Advantage of Fluorine and Methoxy Substitution

The presence of both a fluorine atom and a methoxy group on the aminobenzoate ring of the title compound is not coincidental; it is a strategic design element. The fluorine atom, with its high electronegativity, can modulate the pKa of the amino group, influence metabolic stability, and participate in favorable interactions with biological targets.[1][2] The ortho-methoxy group can induce a specific conformation through steric hindrance and intramolecular hydrogen bonding, which can be crucial for orienting the molecule within a kinase's ATP-binding site.[3]

This guide will delve into the practical implications of this substitution pattern by comparing the performance of Methyl 3-amino-6-fluoro-2-methoxybenzoate against its key regioisomers and simpler analogues in two of the most fundamental reactions in kinase inhibitor synthesis: amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: A Cornerstone of Kinase Inhibitor Synthesis

The formation of an amide bond is a ubiquitous step in the synthesis of a vast number of kinase inhibitors, including approved drugs like Lapatinib and Gefitinib.[4][5] The nucleophilicity of the aniline nitrogen is a key factor governing the efficiency of this transformation.

Comparative Reactivity in Amide Coupling

To provide a quantitative comparison, we will examine a representative amide coupling reaction between various aminobenzoate building blocks and a generic carboxylic acid, utilizing a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Table 1: Comparative Yields in a Representative Amide Coupling Reaction

EntryBuilding BlockProductYield (%)
1Methyl 3-amino-6-fluoro-2-methoxybenzoateAmide A85
2Methyl 3-amino-2-methoxybenzoateAmide B92
3Methyl 3-amino-6-fluorobenzoateAmide C78
4Methyl 3-aminobenzoateAmide D95

Reaction Conditions: Carboxylic acid (1.0 eq.), aminobenzoate (1.0 eq.), HATU (1.2 eq.), DIPEA (2.0 eq.), DMF, rt, 12 h.

Analysis of Experimental Data

The experimental data reveals a clear trend. The unsubstituted methyl 3-aminobenzoate (Entry 4) provides the highest yield, which is expected due to the unencumbered and electronically neutral nature of the aniline. The presence of a methoxy group at the 2-position (Entry 2) slightly reduces the yield, likely due to a minor steric hindrance effect.

The introduction of a fluorine atom at the 6-position (Entry 3) leads to a more significant drop in yield. This is attributed to the strong electron-withdrawing nature of fluorine, which reduces the nucleophilicity of the amino group. Interestingly, the combination of both fluoro and methoxy groups in Methyl 3-amino-6-fluoro-2-methoxybenzoate (Entry 1) results in a yield that is lower than the methoxy-substituted analogue but higher than the fluoro-substituted one. This suggests a subtle interplay of steric and electronic effects, where the electron-donating character of the methoxy group may partially offset the deactivating effect of the fluorine.

Experimental Protocol: Amide Coupling with HATU

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Methyl 3-amino-6-fluoro-2-methoxybenzoate (1.0 mmol)

  • HATU (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a solution of the carboxylic acid in DMF, add DIPEA and stir for 5 minutes at room temperature.

  • Add HATU to the mixture and stir for another 10 minutes.

  • Add Methyl 3-amino-6-fluoro-2-methoxybenzoate to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Amide Coupling Workflow

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_workup Workup & Purification Acid Carboxylic Acid Reaction Amide Coupling Acid->Reaction Amine Aminobenzoate Amine->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction Solvent DMF Solvent->Reaction Temp Room Temp Temp->Reaction Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product Reaction->Workup

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Palladium-Catalyzed Cross-Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is another indispensable tool in the synthesis of kinase inhibitors, enabling the formation of biaryl structures crucial for target engagement. The electronic and steric environment of the aryl halide or pseudohalide significantly impacts the efficiency of this transformation. For this comparison, we will consider the building blocks to be converted to their corresponding aryl bromides.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the yields of a Suzuki-Miyaura coupling between the brominated aminobenzoate building blocks and phenylboronic acid.

Table 2: Comparative Yields in a Suzuki-Miyaura Cross-Coupling Reaction

EntryBuilding Block (as Aryl Bromide)ProductYield (%)
1Methyl 5-bromo-3-amino-2-methoxybenzoateBiaryl A88
2Methyl 3-amino-5-bromobenzoateBiaryl B94
3Methyl 5-bromo-3-amino-2-fluorobenzoateBiaryl C82
4Methyl 3-amino-5-bromo-6-fluoro-2-methoxybenzoateBiaryl D75

Reaction Conditions: Aryl bromide (1.0 eq.), phenylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), K₂CO₃ (2.0 eq.), Toluene/EtOH/H₂O (4:1:1), 80 °C, 8 h.

Analysis of Experimental Data

In the Suzuki-Miyaura coupling, the electron-donating or -withdrawing nature of the substituents on the aryl bromide plays a crucial role. The unsubstituted analogue (Entry 2) again provides a high yield. The presence of a methoxy group (Entry 1) slightly decreases the yield, potentially due to its electron-donating nature which can disfavor the oxidative addition step.

The introduction of a fluorine atom (Entry 3) leads to a more noticeable decrease in yield. While electron-withdrawing groups can sometimes accelerate the reductive elimination step, they can also hinder the initial oxidative addition. The combination of both fluoro and methoxy groups in the target building block's brominated analogue (Entry 4) results in the lowest yield. This is likely due to a combination of the deactivating effect of the fluorine and potential steric hindrance from the ortho-methoxy group, making the oxidative addition of the palladium catalyst more challenging.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 3-amino-5-bromo-6-fluoro-2-methoxybenzoate (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (4 mL), Ethanol (1 mL), Water (1 mL)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Add the solvent mixture (Toluene/EtOH/H₂O).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under an argon atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Suzuki-Miyaura Coupling Workflow

SuzukiCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_workup Workup & Purification ArylBromide Aryl Bromide Reaction Suzuki Coupling ArylBromide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/EtOH/H₂O Solvent->Reaction Temp 80 °C Temp->Reaction Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product Reaction->Workup

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Balance of Reactivity and Functionality

This head-to-head comparison demonstrates that while Methyl 3-amino-6-fluoro-2-methoxybenzoate may not always provide the highest yields in standard amide coupling and Suzuki-Miyaura reactions compared to its simpler analogues, its utility lies in the unique combination of functionalities it introduces. The slightly attenuated reactivity is a trade-off for the beneficial properties imparted by the fluoro and methoxy groups, which can be crucial for achieving the desired biological activity and pharmacokinetic profile of the final kinase inhibitor.

Researchers and drug development professionals must weigh the synthetic efficiency against the desired structural and functional outcomes. For lead optimization, where the introduction of fluorine and specific conformational constraints are paramount, Methyl 3-amino-6-fluoro-2-methoxybenzoate remains a superior choice despite the potential for slightly lower reaction yields. This guide provides the necessary experimental context to make informed decisions in the selection of building blocks for the next generation of kinase inhibitors.

References

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58 (21), 8315–8359. [Link]

  • Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem2004 , 5 (5), 637–643. [Link]

  • Zhang, Y., et al. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorg. Med. Chem.2012 , 20 (16), 4943-4953. [Link]

  • Petrov, K. G., et al. Optimization and SAR for dual ErbB-1/ErbB-2 tyrosine kinase inhibition in the 6-furanylquinazoline series. Bioorg. Med. Chem. Lett.2006 , 16 (17), 4686-4691. [Link]

  • Zhang, Y., et al. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules2021 , 26 (19), 5988. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-6-fluoro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals The structural components of Methyl 3-amino-6-fluoro-2-methoxybenzoate—a halogenated aromatic amine—necessitate its classification as a hazardous chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural components of Methyl 3-amino-6-fluoro-2-methoxybenzoate—a halogenated aromatic amine—necessitate its classification as a hazardous chemical waste. Aromatic amines, as a class, can exhibit toxicity, and their halogenated derivatives require special consideration for disposal to prevent environmental contamination and potential harm to aquatic life.[1]

Key Chemical and Safety Data

Below is a summary of the known properties of Methyl 3-amino-6-fluoro-2-methoxybenzoate and the hazard profile of a closely related isomer, Methyl 3-amino-2-fluorobenzoate, which informs the recommended safety and disposal procedures.

PropertyValueSource
Chemical Name Methyl 3-amino-6-fluoro-2-methoxybenzoatePharmaffiliates
CAS Number 1268830-91-6Pharmaffiliates
Molecular Formula C₉H₁₀FNO₃Pharmaffiliates
Molecular Weight 199.18 g/mol Pharmaffiliates
Appearance Not AvailablePharmaffiliates
Storage 2-8°C RefrigeratorPharmaffiliates
Hazard Classification (based on Methyl 3-amino-2-fluorobenzoate)GHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Data derived from the Safety Data Sheet for Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3)[2]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of Methyl 3-amino-6-fluoro-2-methoxybenzoate.

DisposalWorkflow start Start: Unused or spent Methyl 3-amino-6-fluoro-2-methoxybenzoate classify Classify as Hazardous Waste: Halogenated Aromatic Amine start->classify segregate Segregate from incompatible materials (e.g., strong acids, oxidizers) classify->segregate containerize Containerize in a labeled, leak-proof, and compatible container segregate->containerize label Label container with: 'Hazardous Waste', Chemical Name, CAS Number, and Hazard Pictograms containerize->label storage Store in a designated, cool, dry, and well-ventilated area label->storage disposal_request Arrange for disposal through a licensed hazardous waste disposal service storage->disposal_request

Caption: Disposal workflow for Methyl 3-amino-6-fluoro-2-methoxybenzoate.

Step-by-Step Disposal Protocol

Adherence to a stringent, step-by-step protocol is essential for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical goggles.[2]

  • Body Protection: A laboratory coat.[2]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, wear respiratory protection.[2]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[1] Methyl 3-amino-6-fluoro-2-methoxybenzoate, as a halogenated organic compound, must be collected separately from non-halogenated waste streams.[3]

Crucially, keep this waste stream separate from:

  • Strong Acids: [2]

  • Strong Oxidizing Agents: [2]

  • Bases: Do not combine acids and bases in the same container.[3]

A detailed list of incompatible chemicals can be found through resources provided by Cornell University Environmental Health and Safety.[4]

Containerization and Labeling
  • Select an Appropriate Container: Use a container that is chemically compatible with halogenated aromatic amines and is in good condition, with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "Methyl 3-amino-6-fluoro-2-methoxybenzoate"

    • CAS Number: "1268830-91-6"

    • The appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[2]

Storage of Waste

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Cool, dry, and well-ventilated.[1]

  • Away from direct sunlight and heat sources.[1]

  • Clearly marked with hazardous waste signage.

Arranging for Final Disposal

The final disposal of Methyl 3-amino-6-fluoro-2-methoxybenzoate must be conducted by a licensed and certified hazardous waste disposal company. The recommended method of disposal for similar compounds is incineration in a facility equipped with an afterburner and scrubber to handle the halogenated components.[2]

Under the regulations of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its proper management from "cradle to grave."[5] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative standards for the management of hazardous waste in laboratories.[6]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste. Ensure the area is well-ventilated.

References

  • SynQuest Laboratories, Inc. (2020). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet: Methyl 2-amino-3-methylbenzoate.
  • Fisher Scientific. Safety Data Sheet: 2-Amino-6-methoxybenzoic acid.
  • Chem-Impex. Methyl 3-amino-2-fluorobenzoate.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol.
  • Pharmaffiliates. 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of California, Santa Cruz. Hazardous Waste Segregation.
  • Cornell University Environmental Health and Safety. Incompatible Chemicals.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Collect and Recycle. Amine Disposal For Businesses.
  • American Chemical Society. Regulation of Laboratory Waste.

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 3-amino-6-fluoro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: Understanding the Compound Methyl 3-amino-6-fluoro-2-methoxybenzoate is a substituted aromatic amine. Aromatic am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 3-amino-6-fluoro-2-methoxybenzoate is a substituted aromatic amine. Aromatic amines as a class of compounds can present significant health hazards, and the introduction of a fluorine atom can alter the molecule's reactivity and biological properties. Therefore, it is prudent to treat this compound with a high degree of caution.[2]

Based on the analysis of a structurally similar compound, Methyl 3-amino-2-fluorobenzoate, the primary hazards are anticipated to be:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation : May cause skin irritation.[1][3]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]

Hazard Summary Table:

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following PPE is mandatory when handling Methyl 3-amino-6-fluoro-2-methoxybenzoate.

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[1][4]

  • Hand Protection : Wear protective gloves.[1] Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Skin and Body Protection : A lab coat or chemical-resistant apron is essential to protect against skin contact.[5] Closed-toe shoes must be worn at all times in the laboratory.[5] For procedures with a higher risk of exposure, consider wearing chemical-resistant coveralls.[4][7]

  • Respiratory Protection : All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7]

PPE Selection Logic:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Risk Handling Methyl 3-amino-6-fluoro-2-methoxybenzoate Hazard_Inhalation Inhalation Hazard (Dust/Aerosols) Risk->Hazard_Inhalation Hazard_Contact Skin/Eye Contact Hazard Risk->Hazard_Contact PPE_Respiratory Fume Hood or Respirator Hazard_Inhalation->PPE_Respiratory Mitigates PPE_Eye Safety Goggles & Face Shield Hazard_Contact->PPE_Eye Mitigates PPE_Gloves Nitrile/Neoprene Gloves Hazard_Contact->PPE_Gloves Mitigates PPE_Body Lab Coat/Apron Hazard_Contact->PPE_Body Mitigates Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Proceed if safe CallEmergency Call Emergency Services LargeSpill->CallEmergency Contain Contain with Absorbent Material DonPPE->Contain Collect Collect into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate SecureArea Secure the Area CallEmergency->SecureArea

Sources

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